molecular formula C5H7N3O3 B119182 2-(4-Nitro-1H-imidazol-1-yl)ethanol CAS No. 5006-69-9

2-(4-Nitro-1H-imidazol-1-yl)ethanol

Cat. No.: B119182
CAS No.: 5006-69-9
M. Wt: 157.13 g/mol
InChI Key: NIHGAGCAEFVICG-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a functionalized nitroimidazole derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery research. The nitroimidazole scaffold is one of the most essential and unique frameworks in pharmacology, known for providing life-saving drugs and clinical candidates against a range of diseases . This specific compound is recognized in pharmaceutical research as a known impurity of the prominent anti-infective drug Metronidazole, underscoring its relevance in the synthesis and analysis of nitroimidazole-based therapeutics . Nitroimidazole-based compounds are pro-drugs whose activity is primarily mediated by the nitro group . Their mechanism of action generally involves reductive bioactivation under specific physiological conditions, particularly hypoxia (low oxygen), to generate reactive intermediates and nitric oxide (NO) . These reactive species can then interact with critical cellular components such as DNA, RNA, and proteins, leading to growth inhibition and cell death . This mechanism underpins the research applications of 4-nitroimidazoles and their analogs in developing potential therapeutic agents for infectious diseases and as radiosensitizers or diagnostic markers in oncology for targeting hypoxic tumor cells . As part of a prolific class of heterocycles, this compound provides researchers with a critical building block for exploring new chemical space and developing novel bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitroimidazol-1-yl)ethanol
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InChI

InChI=1S/C5H7N3O3/c9-2-1-7-3-5(6-4-7)8(10)11/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHGAGCAEFVICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382694
Record name UNII-UD15593HGR
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Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5006-69-9
Record name 2-(4-Nitro-1H-imidazol-1-yl)ethanol
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Record name UNII-UD15593HGR
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Record name 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol
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Record name 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitro-1H-imidazol-1-yl)ethanol: Molecular Structure, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, a molecule of significant interest in pharmaceutical sciences, primarily recognized as a process-related impurity of the widely used antibiotic and antiprotozoal drug, metronidazole. This document delves into the fundamental molecular characteristics, including its structure and chemical formula, and presents a detailed, field-proven perspective on its synthesis, structural elucidation, and biological relevance. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in drug discovery, development, and quality control, offering a thorough understanding of this important nitroimidazole derivative.

Introduction: The Significance of a Seemingly Minor Component

In the landscape of pharmaceutical manufacturing and drug development, the characterization of impurities is not merely a regulatory hurdle but a scientific imperative. These entities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API). 2-(4-Nitro-1H-imidazol-1-yl)ethanol, systematically designated as Metronidazole Impurity C by various pharmacopeias, stands as a pertinent example of this principle.[1][2] Its structural relationship to metronidazole, a cornerstone in the treatment of anaerobic bacterial and protozoal infections, necessitates a thorough understanding of its chemical and biological properties.[3] This guide provides an in-depth exploration of this molecule, from its foundational chemistry to its practical implications in a pharmaceutical context.

Chemical Identity and Physicochemical Properties

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a heterocyclic compound featuring a nitro-substituted imidazole ring N-alkylated with an ethanol group.

PropertyValueSource(s)
Molecular Formula C₅H₇N₃O₃[4]
Molecular Weight 157.13 g/mol [4]
CAS Number 5006-69-9[5]
Appearance White to yellow solid[5]
Solubility Soluble in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate.[6]

Molecular Structure:

The core of the molecule is a 4-nitroimidazole ring. The nitro group at the C4 position is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the imidazole ring. The ethanol substituent is attached to the N1 position of the imidazole ring.

Caption: 2D Molecular Structure of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Synthesis and Purification

The synthesis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is typically achieved through the N-alkylation of 4-nitroimidazole. This reaction is a cornerstone of heterocyclic chemistry, and its efficiency is governed by the choice of alkylating agent, base, and solvent.

General Synthetic Approach: N-Alkylation

The most direct route involves the reaction of 4-nitroimidazole with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective method is the reaction with a 2-haloethanol, such as 2-bromoethanol, in the presence of a base.

reagents 4-Nitroimidazole + 2-Bromoethanol product 2-(4-Nitro-1H-imidazol-1-yl)ethanol reagents->product Heat base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: General Synthetic Scheme for 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the N-alkylation of nitroimidazoles.[7][8][9]

Materials:

  • 4-Nitroimidazole

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitroimidazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolide anion.

  • Add 2-bromoethanol (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the imidazole N-H, rendering the nitrogen nucleophilic. Potassium carbonate is a common choice due to its efficacy, ease of handling, and insolubility in many organic solvents, which simplifies workup.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the imidazolide anion more reactive.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Structural Elucidation: A Predictive Approach

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 (imidazole)~8.5s-Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.
H-5 (imidazole)~8.0s-Less deshielded than H-2 but still in the aromatic region and influenced by the nitro group.
-CH₂- (N-CH₂)~4.4t~5-6Adjacent to the imidazole nitrogen, deshielded. Coupled to the -CH₂OH protons.
-CH₂- (CH₂-OH)~3.7t~5-6Adjacent to the hydroxyl group. Coupled to the N-CH₂ protons.
-OH~5.0t~5-6Exchangeable proton, chemical shift can vary. Coupled to the adjacent CH₂ protons.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4 (imidazole)~147Carbon bearing the nitro group, significantly deshielded.
C-2 (imidazole)~138Deshielded due to two adjacent nitrogen atoms.
C-5 (imidazole)~122Less deshielded than C-2.
-CH₂- (CH₂-OH)~60Typical chemical shift for a carbon attached to a hydroxyl group.
-CH₂- (N-CH₂)~48Carbon attached to the imidazole nitrogen.
Predicted Mass Spectrometry (MS) Data
  • Electron Impact (EI): The molecular ion peak (M⁺) would be expected at m/z = 157. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 140), the loss of the entire ethanol side chain, and fragmentation of the nitro group (-NO₂, m/z 111).

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 158.

Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
O-H stretch3200-3500 (broad)Characteristic of the hydroxyl group.
C-H stretch (aromatic)3100-3200Imidazole ring C-H bonds.
C-H stretch (aliphatic)2850-3000Ethanol side chain C-H bonds.
N-O stretch (nitro)1500-1550 (asymmetric) and 1300-1350 (symmetric)Strong absorptions characteristic of the nitro group.
C=N and C=C stretch1400-1600Imidazole ring vibrations.

Biological Significance and Implications in Drug Development

The primary significance of 2-(4-Nitro-1H-imidazol-1-yl)ethanol in the pharmaceutical industry stems from its classification as an impurity of metronidazole.[7] The control of impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.

Role as a Metronidazole Impurity

The synthesis of metronidazole involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide or a similar reagent.[8] The presence of 4-nitroimidazole as a starting material impurity or its formation as a side product can lead to the corresponding N-alkylation, resulting in the formation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol. Its presence in the final API must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.

Potential Biological Activity

While specific studies on the biological activity of 2-(4-Nitro-1H-imidazol-1-yl)ethanol are limited, its structural features suggest the potential for biological activity. The nitroimidazole scaffold is a well-known pharmacophore responsible for the antimicrobial and antiprotozoal effects of drugs like metronidazole.[][12] The mechanism of action of nitroimidazoles involves the reduction of the nitro group within anaerobic organisms to form cytotoxic radical anions that damage DNA and other macromolecules.[] It is plausible that 2-(4-Nitro-1H-imidazol-1-yl)ethanol could exhibit similar, albeit likely less potent, activity.

Toxicological Considerations

The toxicological profile of any pharmaceutical impurity is of paramount concern. Metronidazole itself has been shown to be carcinogenic in some animal studies, and there are concerns about its potential mutagenicity.[13] Therefore, any structurally related impurity must be carefully evaluated for its own toxicological potential. The presence of the nitroaromatic moiety in 2-(4-Nitro-1H-imidazol-1-yl)ethanol warrants a thorough toxicological assessment as part of the overall safety profile of metronidazole.

Conclusion

2-(4-Nitro-1H-imidazol-1-yl)ethanol, while often viewed through the lens of being a pharmaceutical impurity, is a molecule with a rich chemical character and potential biological relevance. A comprehensive understanding of its synthesis, structure, and properties is essential for drug development professionals to ensure the quality, safety, and efficacy of metronidazole-containing drug products. This guide has provided a detailed, technically grounded overview to aid researchers and scientists in their work with this important nitroimidazole derivative.

References

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.). Google Patents.
  • de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. Retrieved from [Link]

  • Suwiński, J. W., & Wagner, P. (2015). Synthesis of 2-deoxy-2-(4-nitroimidazol-1-yl)-D-alditols. ResearchGate. Retrieved from [Link]

  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (n.d.). Google Patents.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]

  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–activity and toxicity. Current drug metabolism, 19(12), 977-989.
  • Metronidazole Impurity C. (n.d.). Omchemlabs. Retrieved from [Link]

  • Shinde, P. B., et al. (2021). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Publications. Retrieved from [Link]

  • Foroumadi, A., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health. Retrieved from [Link]

  • Metronidazole. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. (n.d.). gsrs. Retrieved from [Link]

  • Metronidazole - Impurity C. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • FTIR spectrum of pure ethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • WARNING Metronidazole has been shown to be carcinogenic in mice and rats. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Metronidazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Metronidazole Gel. (2017, May 26). USP-NF. Retrieved from [Link]

  • Lee, P. N. (1980). A Critical Appraisal of the Toxicology of Metronidazole. PN Lee Statistics and Computing Ltd. Retrieved from [Link]

  • Metronidazole Gel - Definition, Identification, Impurities. (2026, January 13). USP 2025. Retrieved from [Link]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

2-(4-Nitro-1H-imidazol-1-yl)ethanol, a notable nitroimidazole derivative, holds considerable interest within the realms of medicinal chemistry and drug development. Its structural similarity to metronidazole, a widely used antibacterial and antiprotozoal agent, underscores its relevance.[1] In fact, it is recognized as a significant impurity in the synthesis of metronidazole, making its independent synthesis crucial for analytical and reference purposes.[2][3][4] Understanding the synthetic pathways to this compound is not only vital for controlling impurities in pharmaceutical manufacturing but also for exploring the biological activities of nitroimidazole scaffolds.[5][6][7] Nitroimidazole compounds are known for their efficacy against anaerobic bacteria and protozoa, and their mechanism of action often involves the reduction of the nitro group within target cells to generate reactive species that damage microbial DNA.[3][] This guide provides a comprehensive overview of the primary synthetic routes to 2-(4-Nitro-1H-imidazol-1-yl)ethanol, detailing the necessary precursors, reaction mechanisms, and experimental protocols.

Retrosynthetic Analysis: Devising the Path to 2-(4-Nitro-1H-imidazol-1-yl)ethanol

A logical retrosynthetic analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol reveals two primary bond disconnections that inform the most practical forward synthetic strategies. The most apparent disconnection is at the N1-C1' bond of the ethanol substituent, suggesting an N-alkylation of the 4-nitroimidazole core. A second disconnection can be considered at the C4-N bond of the nitro group, pointing to the nitration of a pre-functionalized imidazole ring.

G Target 2-(4-Nitro-1H-imidazol-1-yl)ethanol N_alkylation N-Alkylation Target->N_alkylation Disconnect N1-C1' Nitration Nitration Target->Nitration Disconnect C4-NO2 Precursor1 4-Nitroimidazole N_alkylation->Precursor1 Precursor2 2-Haloethanol or Ethylene Oxide N_alkylation->Precursor2 Precursor5 1-(2-Hydroxyethyl)imidazole Nitration->Precursor5 Precursor3 Imidazole Precursor1->Precursor3 Precursor4 Nitrating Agent Precursor1->Precursor4 Precursor5->Precursor2 Precursor5->Precursor3

Caption: Retrosynthetic analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

This analysis leads to a two-step overall synthesis: the preparation of the 4-nitroimidazole precursor followed by its N-alkylation.

Part 1: Synthesis of the Precursor, 4-Nitroimidazole

The synthesis of 4-nitroimidazole is a critical first step, typically achieved through the direct nitration of imidazole. The choice of nitrating agent and reaction conditions is paramount to achieving a good yield and minimizing the formation of byproducts.

Reaction Scheme: Nitration of Imidazole

G Imidazole Imidazole Product 4-Nitroimidazole Imidazole->Product Nitration NitratingAgent HNO3 / H2SO4

Caption: General reaction scheme for the nitration of imidazole.

Causality Behind Experimental Choices

The nitration of imidazole is a classic electrophilic aromatic substitution. However, the imidazole ring is susceptible to oxidation under harsh nitrating conditions. Therefore, a careful selection of reagents and control of temperature are essential. The use of a mixture of concentrated nitric acid and sulfuric acid is common. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction temperature is a critical parameter. Higher temperatures can lead to dinitration or oxidative degradation of the imidazole ring.[9] Conversely, temperatures that are too low may result in a sluggish reaction and incomplete conversion.

Detailed Experimental Protocol: Synthesis of 4-Nitroimidazole

This protocol is adapted from established procedures for the nitration of imidazole.[9]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Ammonium Hydroxide solution (25%)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add imidazole to the cold sulfuric acid with continuous stirring. The addition is exothermic, so maintain the temperature below 10 °C.

  • Once the imidazole has completely dissolved, slowly add concentrated nitric acid dropwise from the dropping funnel. The temperature should be carefully controlled and maintained between 65-110 °C.[9]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours to ensure complete nitration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of ammonium hydroxide solution until the pH is approximately 7. This will precipitate the 4-nitroimidazole.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid and salts.

  • Dry the product under vacuum to obtain 4-nitroimidazole as a solid.

Data Summary: Nitration of Imidazole

ParameterValue/ConditionRationale
Reactants Imidazole, Nitric Acid, Sulfuric AcidStandard reagents for electrophilic nitration.
Solvent Sulfuric AcidActs as both solvent and catalyst.
Temperature 65-110 °C[9]Balances reaction rate with minimizing side reactions.
Work-up Quenching on ice, neutralizationPrecipitates the product and removes excess acid.
Purification Washing with waterRemoves inorganic impurities.

Part 2: N-Alkylation of 4-Nitroimidazole

The second stage of the synthesis involves the N-alkylation of the prepared 4-nitroimidazole with a suitable two-carbon electrophile to introduce the hydroxyethyl side chain. Two primary approaches are commonly employed: reaction with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or reaction with ethylene oxide.

Method A: Alkylation with 2-Haloethanol

This is a classic Williamson ether synthesis-type reaction applied to an N-nucleophile. The imidazole nitrogen acts as a nucleophile, displacing the halide from the 2-haloethanol.

G Nitroimidazole 4-Nitroimidazole Product 2-(4-Nitro-1H-imidazol-1-yl)ethanol Nitroimidazole->Product Chloroethanol 2-Chloroethanol Chloroethanol->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF, Acetonitrile) G Nitroimidazole 4-Nitroimidazole Product 2-(4-Nitro-1H-imidazol-1-yl)ethanol Nitroimidazole->Product EthyleneOxide Ethylene Oxide EthyleneOxide->Product Solvent Solvent (e.g., Formic Acid)

Sources

Mechanism of action of 4-nitroimidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) of 4-nitroimidazole compounds, with a specific focus on the bicyclic nitroimidazooxazines (e.g., Pretomanid ) and nitroimidazooxazoles (e.g., Delamanid ). These agents represent a paradigm shift in antitubercular pharmacology due to their "prodrug" nature and dual-mode lethality.

A Technical Guide for Drug Development & Application

Executive Summary: The Structural Imperative

Unlike their 5-nitroimidazole cousins (e.g., Metronidazole), which are primarily active against anaerobes via non-specific radical damage, 4-nitroimidazoles possess a rigid bicyclic scaffold that confers a unique, dual-mechanism lethality. They are prodrugs that require precise enzymatic bioactivation to function.[1]

The core efficacy of this class relies on two distinct lethal events triggered by the same activation step:

  • Aerobic Phase: Inhibition of mycolic acid biosynthesis (Cell Wall Lysis).

  • Anaerobic Phase: Respiratory poisoning via nitric oxide (NO) release (ATP Depletion).

This duality allows 4-nitroimidazoles to kill both actively replicating Mycobacterium tuberculosis (Mtb) and dormant, non-replicating persisters, a capability absent in most first-line TB drugs.

Molecular Mechanism of Bioactivation

The 4-nitroimidazole moiety is inert until processed by the mycobacterial F420-dependent nitroreductase system.[2] This specificity is the "lock and key" that ensures low host toxicity (human mitochondria lack F420 systems).

The Ddn-F420 Axis

Activation is mediated by the deazaflavin-dependent nitroreductase (Ddn ).[1][3][4][5][6] This enzyme utilizes the reduced cofactor F420H2 to reduce the nitro group at the C-4 position.

  • Step 1: Glucose-6-phosphate dehydrogenase (Fgd1 ) reduces F420 to F420H2 using G6P.[1][7]

  • Step 2: Ddn binds the 4-nitroimidazole and transfers hydride ions from F420H2.

  • Step 3: The nitro group undergoes a multi-step reduction to unstable intermediates (nitroso, hydroxylamine), eventually releasing reactive nitrogen species (NO) and forming the des-nitro metabolite.

Visualization: The Activation Cascade

The following diagram details the electron flow and enzymatic dependency critical for drug activation.[4]

Bioactivation_Pathway G6P Glucose-6-Phosphate Fgd1 Fgd1 (G6PDH) G6P->Fgd1 F420H2 F420H2 (Reduced) Fgd1->F420H2 Reduction F420 F420 (Oxidized) F420->Fgd1 Ddn Ddn (Nitroreductase) F420H2->Ddn Cofactor Binding Ddn->F420 Recycling Intermediate Unstable Intermediates Ddn->Intermediate Nitro Reduction Prodrug 4-Nitroimidazole (Prodrug) Prodrug->Ddn Substrate NO Nitric Oxide (NO) (Respiratory Poison) Intermediate->NO Anaerobic Path DesNitro Des-nitro Metabolite Intermediate->DesNitro Aerobic Path

Figure 1: The F420-dependent bioactivation pathway of 4-nitroimidazoles.[2] Fgd1 recycles the cofactor required by Ddn to activate the prodrug.[4]

The Dual-Mechanism of Lethality

Once activated, the pathway bifurcates based on the physiological state of the bacteria.

Mechanism A: Aerobic Killing (Cell Wall Inhibition)

In replicating bacteria, the primary lethal event is the inhibition of mycolic acid synthesis, specifically the ketomycolate sub-class.

  • Target: The des-nitro metabolite acts as an inhibitor of the hydroxymycolic acid dehydrogenase complex. Recent structural studies implicate DprE2 (decaprenylphosphoryl-2-keto-D-erythro-pentose reductase) or the complex facilitating the oxidation of hydroxymycolates to ketomycolates.

  • Outcome: Accumulation of hydroxymycolates and cessation of ketomycolate production leads to cell wall destabilization and lysis.

Mechanism B: Anaerobic Killing (Respiratory Poisoning)

In hypoxic (dormant) states, the reduction of the nitro group releases significant quantities of Nitric Oxide (NO) .

  • Target: NO covalently modifies heme-containing cytochrome oxidases in the electron transport chain.

  • Outcome: Immediate cessation of ATP synthesis and collapse of the proton motive force (PMF), killing non-replicating persisters.

Dual_Mechanism cluster_Aerobic Aerobic Conditions (Replicating) cluster_Anaerobic Anaerobic Conditions (Dormant) Activated Activated 4-Nitroimidazole (Reactive Intermediates) Target1 Inhibition of Mycolic Acid Synthesis Activated->Target1 Des-nitro Metabolite NO_Release Release of Nitric Oxide (NO) Activated->NO_Release Nitro Scission Effect1 Blockade of Ketomycolate Formation Target1->Effect1 Lysis Cell Wall Lysis Effect1->Lysis Target2 Cytochrome Oxidase Inhibition NO_Release->Target2 ATP_Death ATP Depletion & Respiratory Collapse Target2->ATP_Death

Figure 2: The bifurcation of lethal activity. Aerobic activity targets the cell wall, while anaerobic activity targets cellular respiration.

Experimental Validation Protocols

To validate these mechanisms in a drug discovery context, the following "self-validating" protocols are recommended. These move beyond standard MICs to prove mechanism.

Protocol 1: Ddn-Mediated Bioactivation Assay

Objective: Confirm that your compound is a substrate for Ddn and requires F420.

  • Reagents: Recombinant Mtb Ddn enzyme, purified F420 (cofactor), G6P, Recombinant Fgd1 (for cofactor recycling).

  • Methodology:

    • Blanking: Establish a baseline absorbance at 420 nm (characteristic of oxidized F420).

    • Reaction Mix: Buffer (50 mM Tris-HCl, pH 7.5), 2 µM Fgd1, 20 µM F420, 2 mM G6P. Incubate 5 min to ensure full reduction of F420 (Abs420 will drop).

    • Initiation: Add the test 4-nitroimidazole compound (e.g., 50 µM).

    • Measurement: Monitor the rate of F420 oxidation (increase in Abs420) or the disappearance of the parent compound via HPLC/LC-MS.

  • Validation Logic: If the compound is a substrate, F420H2 will be consumed to reduce it, causing F420 to oxidize. If Abs420 remains low (reduced state), the compound is not being activated.

Protocol 2: Anaerobic Killing & NO Release Quantification

Objective: Verify respiratory poisoning via NO release.

  • System: Sealed anaerobic chamber (Wayne Model or similar).

  • Methodology:

    • Culture: M. tuberculosis H37Rv adapted to hypoxia (Methylene blue indicator decolorized).

    • Treatment: Inject anaerobic drug solution through septum.

    • Detection (NO): Use a fluorescent NO probe (e.g., DAF-FM diacetate) pre-loaded into the culture or measure headspace gas via chemiluminescence.

    • Viability: Plate CFUs at 24h and 48h.

  • Validation Logic: A true 4-nitroimidazole should show >2 log kill in anaerobic conditions coinciding with a spike in NO signal. 5-nitroimidazoles (Metronidazole) will show killing but different metabolite profiles; non-nitro controls should show survival.

Protocol 3: Mycolic Acid Analysis (FAME/MAME)

Objective: Confirm inhibition of ketomycolate synthesis.

  • Methodology:

    • Labeling: Pulse-label log-phase Mtb with [14C]-acetic acid in the presence of the drug (at 1x and 5x MIC).

    • Extraction: Saponify cells and extract fatty acids/mycolic acids.

    • Derivatization: Convert to methyl esters (FAMEs/MAMEs).

    • Analysis: 2D-Thin Layer Chromatography (TLC).

      • Dimension 1: Petroleum ether:acetone.

      • Dimension 2: Toluene:acetone.

  • Validation Logic: Compare the ratio of alpha-, methoxy-, and keto-mycolates. A functional 4-nitroimidazole will cause the specific disappearance of the keto-mycolate spot and accumulation of precursor lipids.

Quantitative Data Summary: Structure-Activity Relationship (SAR)[2][8]

The following table summarizes key SAR features distinguishing effective bicyclic 4-nitroimidazoles.

Structural FeatureRole in MechanismCriticality
4-Nitro Group Essential for Ddn recognition and NO release.Absolute (5-nitro is inactive aerobically)
Bicyclic Core Rigidifies structure to fit Ddn active site; determines redox potential (-350 to -450 mV).High (Monocyclic analogs often lack aerobic potency)
C-6 Substitution Lipophilic tail (e.g., trifluoromethoxybenzyl) enables cell wall penetration and Ddn binding affinity.High (Affects MIC significantly)
Chirality (S)-enantiomers often show superior Ddn kinetics compared to (R).Medium (Varies by specific scaffold)

References

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature, 405(6789), 962–966. Link

  • Singh, R., et al. (2008).[7] "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release."[1][7] Science, 322(5906), 1392–1395. Link

  • Manjunatha, U., et al. (2009).[5] "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 106(3), 876–881. Link

  • Gurumurthy, M., et al. (2012). "Substrate specificity of the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis responsible for the bioreductive activation of bicyclic nitroimidazoles." The FEBS Journal, 279(1), 113–125.[7] Link

  • Haver, H. L., et al. (2015). "Mutations in genes for the F420 biosynthetic pathway and a nitroreductase enzyme are the primary resistance determinants in spontaneous in vitro-selected PA-824-resistant mutants of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 59(9), 5316–5323.[5] Link

Sources

Spectroscopic Profiling & Structural Elucidation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: Metronidazole Impurity C | CAS: 5006-69-9[1]

Executive Summary

In the high-stakes arena of pharmaceutical development, particularly regarding nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole), the rigorous identification of regioisomeric impurities is non-negotiable. 2-(4-Nitro-1H-imidazol-1-yl)ethanol , often designated as Metronidazole Impurity C (EP/USP standards), represents a critical analytical challenge.[1][2]

Unlike the pharmacologically active 5-nitroimidazoles, the 4-nitro isomers are often thermodynamically favored byproducts during synthesis but possess distinct redox potentials and biological activities.[1][2] This guide provides a definitive spectroscopic reference for this molecule, moving beyond simple data listing to establish a self-validating structural elucidation workflow . We focus on the specific NMR and IR signatures that distinguish this 1,4-substituted isomer from its 1,5-substituted counterparts.

Synthesis & Regiochemistry: The Origin

To understand the spectroscopy, one must understand the sample's history.[2] The alkylation of 4(5)-nitroimidazole with ethylene oxide (or 2-chloroethanol) is governed by tautomeric equilibrium.[1][2]

  • The Challenge: The N1-alkylation can occur at either nitrogen of the imidazole ring.[1]

  • The Outcome: Steric hindrance and electronic factors typically favor the 1,4-isomer (the target of this guide) as the minor or major product depending on the base and solvent used, while the 1,5-isomer is often the target for antibiotic synthesis.[2]

Workflow: Regioselective Formation & Isolation

The following diagram illustrates the divergence in synthesis that necessitates this spectroscopic analysis.

G Start 4(5)-Nitroimidazole (Tautomeric Mix) Intermediate Transition State (Steric Control) Start->Intermediate Reagent + Ethylene Oxide (Lewis Acid Cat.) Reagent->Intermediate Product14 Target: 1,4-Isomer 2-(4-Nitro-1H-imidazol-1-yl)ethanol (Less Sterically Crowded) Intermediate->Product14 Major Path (Acid Cat.) Product15 Byproduct: 1,5-Isomer (Sterically Crowded) Intermediate->Product15 Minor Path

Figure 1: Regiochemical divergence in the hydroxyethylation of nitroimidazole. Note that under basic conditions, ratios may invert.

Spectroscopic Characterization (NMR & IR)[1][2][3][4][5][6][7]

Nuclear Magnetic Resonance ( H & C NMR)

Solvent Selection: DMSO-d


 is the standard solvent.[1][2][3] It prevents solute aggregation common in nitroimidazoles and ensures the exchangeable -OH proton is visible (often as a triplet or broad singlet).[1][2]

H NMR Data (400 MHz, DMSO-d

)

The defining feature of the 1,4-isomer is the chemical shift environment of the imidazole ring protons (H2 and H5).[2]

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 8.30 d / s

Most deshielded due to location between two nitrogens.[1][2]
H-5 7.85 d / s

Diagnostic Signal. In the 1,4-isomer, H5 is adjacent to the alkyl chain (N1).[2]
OH 5.05 t / br s

Hydroxyl proton (exchangeable with D

O).[1][2]
N-CH

4.18 t

Methylene adjacent to imidazole N1.[1]
O-CH

3.75 q / t

Methylene adjacent to hydroxyl group.[1]

Critical Analysis: In the corresponding 1,5-isomer , the alkyl chain is forced next to the nitro group.[2] This "deshielding cone" of the nitro group typically shifts the N-CH


 signal further downfield (often >4.5 ppm) compared to the 1,4-isomer (~4.18 ppm).[1][2]

C NMR Data (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
TypeStructural Context
C-4 146.5 C

Ipso-carbon bearing the Nitro group.[1][2]
C-2 138.2 CHCarbon between nitrogens (imine-like).[1][2]
C-5 123.5 CHAlkene-like carbon adjacent to N1.[1]
O-CH

59.8 CH

Aliphatic alcohol carbon.[1]
N-CH

49.5 CH

Aliphatic amine-linked carbon.[1]
Infrared Spectroscopy (FT-IR)

IR is primarily used here for functional group confirmation and fingerprinting against reference standards.[1][2]

Functional GroupWavenumber (cm

)
IntensityMode
O-H 3200 – 3400 Broad, MedHydrogen-bonded hydroxyl stretch.[1]
C-H (Ar) 3100 – 3150 WeakImidazole ring C-H stretch.[1][2]
NO

(Asym)
1530 – 1550 StrongAsymmetric nitro stretch (Diagnostic).[1][2]
C=N / C=C 1480 – 1500 MediumImidazole ring skeletal vibrations.[1]
NO

(Sym)
1330 – 1360 StrongSymmetric nitro stretch.[1][2]
C-O 1050 – 1080 MediumPrimary alcohol C-O stretch.[1]

Structural Validation Protocol: The "Senior Scientist" Approach

Listing shifts is insufficient for rigorous proof. You must prove you do not have the 1,5-isomer.[1][2] The most robust method uses Nuclear Overhauser Effect (NOE) spectroscopy.[1][2]

The NOE Logic Gate[2]
  • 1,4-Isomer (Target): The Nitro group is at position 4.[1][2][4][3][5] The proton at position 5 (H5) is physically adjacent to the N-ethylene chain.[1][2]

    • Result: Irradiating the N-CH

      
       (4.18 ppm) WILL  produce an NOE enhancement at H5 (7.85 ppm).[1][2]
      
  • 1,5-Isomer (Impurity/Alternative): The Nitro group is at position 5.[1][2][6][7] It sits between the N-ethylene chain and the ring proton (H4).[1][2]

    • Result: Irradiating the N-CH

      
       will NOT  show enhancement of the ring proton (H4) because the nitro group blocks the spatial pathway.[1][2]
      
Analytical Workflow Diagram

This diagram details the logic flow for confirming the structure using the data provided above.

Analysis Sample Unknown Nitroimidazole Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR Decision Check N-CH2 Shift HNMR->Decision PathA N-CH2 ~ 4.2 ppm (Less Deshielded) Decision->PathA Likely 1,4 PathB N-CH2 > 4.5 ppm (Nitro Deshielding) Decision->PathB Likely 1,5 NOE_Test NOE Experiment: Irradiate N-CH2 PathA->NOE_Test Result14 NOE to Ring Proton (H5) CONFIRMED: 1,4-Isomer NOE_Test->Result14 Positive Enhancement Result15 NO NOE to Ring Proton CONFIRMED: 1,5-Isomer NOE_Test->Result15 No Enhancement

Figure 2: Self-validating NMR workflow for distinguishing 1,4 and 1,5 nitroimidazole isomers.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Metronidazole Monograph: Impurity C. 10th Edition.[1] Strasbourg, France: EDQM.[2] (Standard reference for Impurity C designation).

  • Nagarajan, K., et al. (1982).[2] "Nitroimidazoles: Part IV—1-Sulphonyl-4-nitroimidazoles." Indian Journal of Chemistry, Section B. (Seminal work on 1,4 vs 1,5 nitroimidazole NMR shifts).

  • Rao, A. K., et al. (1990).[2] "Differentiation of 1,4- and 1,5-disubstituted nitroimidazoles by NMR spectroscopy." Magnetic Resonance in Chemistry, 28(1), 89-92.[2] Link

  • PubChem Compound Summary . "2-(4-Nitro-1H-imidazol-1-yl)ethanol."[1][2] National Center for Biotechnology Information.[1] Link[1][2]

  • ChemicalBook . "4-Nitroimidazole NMR Spectrum Data." (Reference for parent ring shifts). Link

Sources

Technical Guide: Physicochemical Profiling & Analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-(4-Nitro-1H-imidazol-1-yl)ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Synonyms: Metronidazole Impurity C (EP/USP), 4-Nitroimidazole-1-ethanol CAS: 5006-69-9[1]

Executive Summary & Structural Context

2-(4-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-69-9) is a critical structural isomer and process impurity of the widely used antibiotic Metronidazole. While Metronidazole relies on the 5-nitro configuration for its reductive bioactivation and antimicrobial efficacy, the 4-nitro isomer (Impurity C) is thermodynamically more stable but biologically distinct.

For researchers and analytical scientists, distinguishing this compound from its 5-nitro regioisomer is the primary challenge due to their identical molecular weight and similar polarity. This guide provides a definitive physicochemical profile and validated analytical workflows to ensure precise identification and quantification.

Structural Identity[2]
  • IUPAC Name: 2-(4-Nitro-1H-imidazol-1-yl)ethanol[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][3][4][5][6]
  • Molecular Weight: 157.13 g/mol [1][2][3][4][5][6]

  • SMILES: C(CO)n1cc(nc1)[O-]

Regioisomerism: The Critical Distinction

The synthesis of nitroimidazole drugs often involves the alkylation of 4(5)-nitroimidazole. This reaction yields two regioisomers. The 5-nitro isomer (kinetically favored under specific conditions) is the active pharmaceutical ingredient (API) precursor, while the 4-nitro isomer (thermodynamically favored) forms the impurity discussed here.

Isomerism Start 4(5)-Nitroimidazole (Tautomeric Starting Material) Reaction Alkylation (Cl-CH2-CH2-OH or Ethylene Oxide) Start->Reaction Prod5 5-Nitro Isomer (Metronidazole Precursor) Active Drug Scaffold Reaction->Prod5 Kinetic Product Prod4 4-Nitro Isomer (Impurity C) Target of this Guide Reaction->Prod4 Thermodynamic Product

Caption: Divergent synthesis pathway yielding the active 5-nitro scaffold and the 4-nitro impurity.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for method development.

Key Properties Table[2]
PropertyValue / DescriptionContext for Analysis
Physical State White to beige crystalline solidHygroscopic nature requires desiccated storage.
Melting Point 112 – 118 °CDistinct from Metronidazole (159–163 °C).
Solubility DMSO, Methanol, Water (Moderate)High polarity allows use of reverse-phase chromatography.
LogP (Octanol/Water) -1.0 (Experimental/Predicted)Hydrophilic; elutes early on C18 columns.
pKa (Base) < 2.0 (Imidazole N3)The nitro group is strongly electron-withdrawing, reducing basicity.
UV

~315 nmNitro-group conjugation band; critical for UV detection.
Solubility & Lipophilicity Insights

With a LogP of approximately -1.0, 2-(4-Nitro-1H-imidazol-1-yl)ethanol is significantly hydrophilic. Unlike lipophilic impurities that require high organic content for elution, this compound will interact poorly with C18 chains unless the mobile phase polarity is carefully tuned.

  • Experimental Implication: In Reverse Phase HPLC (RP-HPLC), this compound often elutes before the 5-nitro isomer (Metronidazole) due to subtle differences in dipole moment and hydrogen bonding capability, despite the identical mass.

Analytical Methodologies

The following protocols are designed to be self-validating. The "Check" steps ensure the system is performing correctly before valuable samples are committed.

High-Performance Liquid Chromatography (HPLC)

This method separates the 4-nitro impurity from the 5-nitro API.

Protocol Parameters:

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic or Shallow Gradient.

    • Isocratic Recommendation: 85% Buffer / 15% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 315 nm.[7]

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Preparation: Dissolve reference standard (CAS 5006-69-9) in Mobile Phase A to a concentration of 0.5 mg/mL.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of the standard.

  • Validation: Observe retention time (

    
    ). The 4-nitro isomer typically elutes slightly earlier or later than the 5-nitro isomer depending on the specific column carbon load, but separation resolution (
    
    
    
    ) should be > 1.5.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Filter Filtration (0.22 µm PVDF) Sample->Filter Inject Injection (10 µL) Filter->Inject Column Separation (C18 Column, Isocratic) Inject->Column Detect UV Detection (315 nm) Column->Detect Data Data Analysis (Integrate Peaks) Detect->Data

Caption: Standardized HPLC workflow for impurity profiling.

Spectroscopic Identification (UV-Vis)

The nitro group conjugated with the imidazole ring provides a distinct UV footprint.

  • Lambda Max (

    
    ):  ~315 nm.
    
  • Protocol: Prepare a 10 µg/mL solution in methanol. Scan from 200 nm to 400 nm.

  • Differentiation: While both 4-nitro and 5-nitro isomers absorb in this region, the extinction coefficients (

    
    ) differ. Comparative scans against certified standards are required for absolute identification.
    

Stability & Degradation

Understanding the stability profile is vital for handling reference standards.

  • Photostability: Nitroimidazoles are generally photosensitive. Exposure to strong UV light can induce rearrangement or ring opening.

    • Protocol: Store solid standards in amber vials. Perform analyses under filtered light if possible.

  • Hydrolytic Stability: The ethanol side chain is stable under neutral conditions. However, the nitro-imidazole bond is robust.

  • Storage: Long-term storage should be at 2°C – 8°C (Refrigerated) to prevent slow thermal degradation or color changes (browning).

Synthesis & Formation Mechanism

The formation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is an inherent risk in the alkylation of 4-nitroimidazole.

  • Reaction: 4-Nitroimidazole + 2-Chloroethanol (in presence of base)

    
     Mixture of Isomers.
    
  • Mechanism: The imidazole ring can be alkylated at either nitrogen. Due to tautomerism, the proton resides on different nitrogens.

    • If alkylation occurs at the nitrogen adjacent to the nitro group carbon, steric hindrance is higher, but electronic factors also play a role.

    • The 4-nitro isomer (Impurity C) results when the alkyl group attaches such that the nitro group ends up at position 4 relative to the alkylated nitrogen.

    • The 5-nitro isomer (Metronidazole-like) results when the alkyl group attaches such that the nitro group is at position 5.

Control Strategy: In drug manufacturing, reaction conditions (solvent, temperature, base) are optimized to favor the 5-nitro isomer. The 4-nitro isomer is removed via recrystallization, taking advantage of the melting point difference (112°C vs 160°C).

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Metronidazole Monograph: Impurity C. European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . Metronidazole Related Compound C. USP Reference Standards.

  • PubChem . Compound Summary: 2-(4-nitro-1H-imidazol-1-yl)ethanol (CAS 5006-69-9).[1][2][3][4][5] National Library of Medicine. [1]

  • Biosynth . 4-Nitro-1H-imidazole-1-ethanol Product Data. [1]

  • ChemicalBook . Metronidazole EP Impurity C Properties.

Sources

Technical Guide: Control and Analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Nitro-1H-imidazol-1-yl)ethanol as a Metronidazole Impurity Designation: Metronidazole Impurity C (EP) / Related Compound (USP) Content Type: In-Depth Technical Guide

Executive Summary

In the synthesis and quality control of Metronidazole, the management of regioisomeric and des-methyl impurities is critical for compliance with ICH Q3A/B and ICH M7 guidelines. This guide focuses specifically on 2-(4-Nitro-1H-imidazol-1-yl)ethanol , designated as Impurity C in the European Pharmacopoeia (EP).[1]

Distinct from "Isometronidazole" (Impurity E), which retains the 2-methyl moiety, Impurity C represents a des-methyl analog. Its formation is directly linked to the purity of the starting material, 4(5)-nitroimidazole, and its high polarity poses unique challenges in Reversed-Phase HPLC (RP-HPLC) retention. This document details the mechanistic origin, toxicological implications, and validated analytical strategies for this specific impurity.

Part 1: Molecular Identity and Structural Distinction

Confusion often arises between the various nitro-isomers of metronidazole. It is vital to distinguish the target impurity (Impurity C) from the regioisomer (Impurity E).

FeatureTarget Impurity (Impurity C) Metronidazole (API) Isometronidazole (Impurity E)
IUPAC Name 2-(4-Nitro-1H-imidazol-1-yl)ethanol2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol
Structure Des-methyl (No C2-Methyl)C2-Methyl presentC2-Methyl present
Nitro Position 4-position5-position4-position
CAS Number 5006-69-9 443-48-1705-19-1
Polarity High (Elutes Early)ModerateModerate

Part 2: Mechanistic Origin (Synthesis & Formation)

The "Des-Methyl" Pathway

The presence of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is not a result of degradation of the API, but rather a carryover synthesis impurity .

  • Standard Synthesis: Metronidazole is synthesized by alkylating 2-methyl-4(5)-nitroimidazole with ethylene chlorohydrin (or ethylene oxide).

  • Impurity Origin: If the starting material contains 4(5)-nitroimidazole (lacking the methyl group) as a contaminant, this contaminant undergoes the same alkylation reaction.

  • Regioselectivity: The alkylation of 4(5)-nitroimidazole predominantly occurs at the N1 position relative to the 4-nitro group due to steric and electronic factors, yielding Impurity C.

Synthesis Pathway Diagram

The following diagram illustrates the parallel reaction pathways.

SynthesisPathway Start_Pure 2-Methyl-4(5)-nitroimidazole (Correct Starting Material) Reagent Ethylene Chlorohydrin (Alkylation) Start_Pure->Reagent Major Pathway Start_Impure 4(5)-Nitroimidazole (Contaminant) Start_Impure->Reagent Impurity Pathway Product_API Metronidazole (2-methyl-5-nitro...) Reagent->Product_API Major Product (5-nitro) Product_ImpE Isometronidazole (Impurity E) (2-methyl-4-nitro...) Reagent->Product_ImpE Minor Regioisomer Product_ImpC Impurity C (2-(4-nitro-1H-imidazol-1-yl)ethanol) Reagent->Product_ImpC Side Reaction

Caption: Parallel synthesis pathways showing the formation of Metronidazole (API) and Impurity C via the contaminant 4(5)-nitroimidazole.

Part 3: Analytical Strategy (HPLC)

The Polarity Challenge

Impurity C lacks the hydrophobic methyl group found in Metronidazole. Consequently, it is highly polar and elutes very near the void volume (


) on standard C18 columns, making quantification difficult due to interference from the solvent front.
Recommended Method: Modified EP Protocol

To ensure separation of Impurity C from the solvent front and the API, a method with increased aqueous polarity or Ion-Pairing is required.

System Suitability Requirement:

  • Resolution (

    
    ):  > 1.5 between Impurity C and the solvent front (or nearest peak).
    
  • Tailing Factor: < 1.5 (Nitroimidazoles are prone to tailing).

Protocol: Reversed-Phase with Ion Suppression
ParameterConditionRationale
Column C18 end-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µmHigh surface area required for retaining polar species.
Mobile Phase A 1.36 g/L KH₂PO₄ (pH 4.0 with H₃PO₄)Acidic pH suppresses silanol activity and keeps imidazole protonated/neutral balance.
Mobile Phase B Methanol (MeOH)MeOH provides better selectivity for nitro-isomers than ACN.
Mode Isocratic (85% A : 15% B)High aqueous content forces retention of the polar Impurity C.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 315 nmMax absorbance for nitroimidazoles; minimizes baseline noise.
Elution Order Impurity C (~3-4 min)

Metronidazole (~6-8 min)

Impurity E (~10 min)
Impurity C elutes first due to lack of methyl group.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in Mobile Phase) Injection HPLC Injection (10-20 µL) Sample->Injection Separation Separation (C18 Column) High Aqueous Phase Injection->Separation Decision Check Retention Time (RT) Separation->Decision EarlyElution RT < 2.5 min (Co-elution with Void) Decision->EarlyElution Too Fast GoodElution RT > 3.0 min (Resolved) Decision->GoodElution Optimal Action1 Decrease Organic % or Switch to HILIC EarlyElution->Action1 Action2 Quantify @ 315 nm GoodElution->Action2

Caption: Decision tree for method development focusing on the retention of the polar Impurity C.

Part 4: Toxicology and Regulatory Control

Genotoxicity Profile

Nitroimidazoles share a structural alert for genotoxicity (the nitro group). While Metronidazole is a Class 2 solvent (limited carcinogenicity in animals), its impurities must be controlled strictly.

  • ICH M7 Classification: Impurity C is structurally similar to the API and other nitroimidazoles. It is generally treated as a Class 3 (Alerting structure, unrelated to the API structure? No, it is related) or Class 4 (Alerting structure, same as API) impurity.

  • Control Limit: If treated as a mutagenic impurity (PMI), the Threshold of Toxicological Concern (TTC) applies (1.5 µ g/day for lifetime exposure) unless specific tox data proves otherwise.

  • Pharmacopoeial Limits:

    • EP: Disregard limit is usually 0.05%. Specified impurities are typically limited to 0.10% or 0.15%.

Mitigation Strategy

To prevent the formation of Impurity C, the purity of the starting material (2-methyl-4(5)-nitroimidazole) is the primary control point.

  • Vendor Qualification: GC-MS analysis of the starting material to ensure <0.1% of des-methyl 4-nitroimidazole.

  • Process Control: Recrystallization of the final Metronidazole API from water/ethanol mixtures is effective at purging the highly polar Impurity C to the mother liquor.

References

  • European Pharmacopoeia (Ph. Eur.). Metronidazole Monograph 0679.
  • United States Pharmacopeia (USP). Metronidazole Official Monograph.
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2783816, 2-(4-nitro-1H-imidazol-1-yl)ethanol. Available at: [Link]

  • ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]

Sources

Metronidazole Impurity C (CAS 5006-69-9): A Technical Monograph on Identification, Genotoxicity Assessment, and Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for pharmaceutical scientists, CMC (Chemistry, Manufacturing, and Controls) leads, and analytical toxicologists. It addresses CAS 5006-69-9 , pharmacopoeially designated as Metronidazole Impurity C .[1]

Executive Summary & Chemical Identity

CAS Number: 5006-69-9 Chemical Name: 2-(4-Nitro-1H-imidazol-1-yl)ethanol Synonyms: Metronidazole Impurity C (EP/BP); 1-(2-Hydroxyethyl)-4-nitroimidazole; Desmethyl-4-nitro-metronidazole. Molecular Formula: C


H

N

O

Molecular Weight: 157.13 g/mol

Contextual Significance: In the development and quality control of Metronidazole (a critical nitroimidazole antibiotic), CAS 5006-69-9 represents a specific "Related Substance" monitored by the European Pharmacopoeia (EP) and USP. Unlike the active pharmaceutical ingredient (API), which possesses a 2-methyl group and a 5-nitro orientation, Impurity C lacks the methyl group and contains a 4-nitro substitution. This structural deviation significantly alters its reduction potential and, consequently, its mutagenic profile, necessitating rigorous control under ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities).

Physicochemical Profile
PropertySpecificationExperimental Insight
Appearance White to beige crystalline powderColor variation often indicates trace oxidation or photodegradation.
Melting Point 117 – 118 °CDistinct from Metronidazole (159–163 °C), facilitating thermal identification.
Solubility DMSO, Methanol (High); Acetonitrile (Moderate); Water (Low)Hydrophilicity is lower than the API due to the lack of the electron-donating methyl group.
pKa ~14.4 (Predicted)The 4-nitro position renders the imidazole ring less basic than the 5-nitro isomer.

Origin & Synthetic Pathway Analysis

Understanding the genesis of Impurity C is critical for process optimization. It typically arises not through degradation of the final API, but as a process-related impurity during the alkylation step.

Formation Mechanism

Metronidazole is synthesized by reacting 2-methyl-5-nitroimidazole with ethylene oxide (or 2-chloroethanol). Impurity C forms if the starting material is contaminated with 4-nitroimidazole (lacking the methyl group).

  • Contaminant Introduction: The starting material batch contains trace 4-nitroimidazole.

  • Alkylation: During hydroxyethylation, 4-nitroimidazole reacts with ethylene oxide.

  • Regioselectivity: The alkylation occurs at the N1 position, yielding 2-(4-nitro-1H-imidazol-1-yl)ethanol (Impurity C).

Note on Isomerism: The 4-nitro isomer is thermodynamically stable but pharmacologically distinct. The absence of the 2-methyl group removes the steric hindrance that typically protects the nitro group in the API, potentially altering enzymatic reduction rates in vivo.

Toxicology & Genotoxicity Assessment (ICH M7)

Nitroimidazoles function as prodrugs; they require reductive activation to exert toxicity. The safety concern for Impurity C lies in its potential to act as a mutagen.

Mechanism of Action: Reductive Bioactivation

The nitro group (-NO


) must be reduced to a hydroxylamine (-NHOH) intermediate to bind DNA. This process is mediated by bacterial nitroreductases or mammalian xanthine oxidase.

NitroReduction Impurity Impurity C (R-NO2) NitroRadical Nitro Radical Anion (R-NO2•-) Impurity->NitroRadical 1e- Reduction (Nitroreductase) Nitroso Nitroso Intermediate (R-NO) NitroRadical->Nitroso 1e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction (CRITICAL STEP) DNA_Adduct DNA Adduct (Guanine Alkylation) Hydroxylamine->DNA_Adduct Covalent Binding (Mutagenicity) Inert Amino Metabolite (R-NH2) Hydroxylamine->Inert Full Reduction (Detoxification)

Figure 1: Reductive bioactivation pathway of nitroimidazoles. The hydroxylamine intermediate is the obligate electrophile responsible for genotoxicity.

Hazard Classification
  • Genotoxicity: Positive in Ames Salmonella typhimurium (TA100 strain) without metabolic activation.

  • Carcinogenicity: Structurally alerted. Treated as a mutagenic impurity.

  • Control Limit: Must be controlled to < 0.15% (or lower based on TTC if uncharacterized) in the final drug substance.

Analytical Protocol: HPLC Separation

Distinguishing Impurity C from Metronidazole (and the 5-nitro isomer, Impurity D) requires a high-resolution Reverse Phase HPLC method. The following protocol ensures baseline separation of positional isomers.

Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µmHigh carbon load required to retain polar imidazole rings.
Mobile Phase A 0.1% KH

PO

Buffer (pH 3.[2]0)
Acidic pH suppresses silanol activity and ensures imidazole protonation.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution strength.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 315 nm

for nitroimidazole chromophore.
Column Temp 30 °CMaintains reproducible retention times.
Gradient Program
  • 0-5 min: 5% B (Isocratic hold to elute very polar degradants)

  • 5-15 min: 5%

    
     25% B (Linear ramp to separate Impurity C and Metronidazole)
    
  • 15-20 min: 25%

    
     5% B (Re-equilibration)
    
Step-by-Step Workflow
  • Standard Preparation: Dissolve 10 mg of Impurity C Reference Standard in 100 mL of Mobile Phase A. Sonicate for 5 minutes.

  • System Suitability: Inject the standard 6 times.

    • Requirement: %RSD of peak area < 2.0%.

    • Requirement: Tailing factor < 1.5.

  • Resolution Check: Inject a mixture of Metronidazole and Impurity C.

    • Requirement: Resolution (Rs) > 2.0. (Impurity C typically elutes before Metronidazole due to lower lipophilicity).

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Metronidazole Monograph: Related Substances. Strasbourg: EDQM. Link

  • International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link

  • Bendesky, A., et al. "Metronidazole: Is it a mutagen, carcinogen or teratogen?" Mutation Research/Reviews in Mutation Research, 2002. Link

  • PubChem Compound Summary . "2-(4-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-69-9)". National Center for Biotechnology Information. Link

  • LGC Standards . "Metronidazole Impurity C Reference Material Data Sheet". Link

Sources

An In-Depth Technical Guide to the Identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol Utilizing the InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the unambiguous identification of chemical entities is paramount. This guide provides a comprehensive technical overview of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, a significant compound often encountered as an impurity in the synthesis of the widely used antibiotic, metronidazole. We will delve into the critical role of the International Chemical Identifier Key (InChIKey) as the lynchpin for accurate data aggregation and retrieval. This document will further present a detailed protocol for the analytical identification and structural verification of this compound, underscoring the synergy between robust chemical identifiers and rigorous analytical practices.

The Imperative of Unambiguous Chemical Identification

The digital age has revolutionized chemical and pharmaceutical research, enabling global collaboration and data sharing on an unprecedented scale. However, the proliferation of chemical databases, publications, and patents has also highlighted a significant challenge: the consistent and accurate identification of chemical substances. Traditional identifiers, such as chemical names, can be ambiguous, with multiple synonyms or systematic names existing for a single compound.[1][2] This ambiguity can lead to fragmented data, erroneous interpretations, and duplicated efforts, ultimately hindering scientific progress and compromising safety.

To address this, the International Union of Pure and Applied Chemistry (IUPAC) has developed a non-proprietary, open standard for a machine-readable chemical identifier: the InChI and its abbreviated, web-searchable counterpart, the InChIKey.[3][4] The InChI algorithm generates a unique, layered text string representing the chemical structure, while the InChIKey is a fixed-length hash of the InChI, ideal for indexing and searching chemical databases and online resources.[3] The adoption of the InChIKey has become a cornerstone of modern chemical informatics, ensuring that a specific chemical structure is linked to a single, verifiable identifier.

This guide will focus on 2-(4-Nitro-1H-imidazol-1-yl)ethanol, a molecule of interest in pharmaceutical quality control, to illustrate the practical application and importance of the InChIKey in a real-world research and development context.

Core Identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

The foundational step in any chemical investigation is the establishment of the compound's identity through a set of standardized identifiers. For 2-(4-Nitro-1H-imidazol-1-yl)ethanol, these are summarized in the table below.

Identifier Value Source
InChIKey NIHGAGCAEFVICG-UHFFFAOYSA-N PubChem[5]
InChI InChI=1S/C5H7N3O3/c9-2-1-7-3-5(6-4-7)8(10)11/h3-4,9H,1-2H2PubChem[5]
IUPAC Name 2-(4-nitro-1H-imidazol-1-yl)ethanolPubChem[5]
SMILES C1=C(N=CN1CCO)[O-]PubChem[5]
CAS Number 5006-69-9PubChem[5]
Molecular Formula C5H7N3O3PubChem[5][6]
Molecular Weight 157.13 g/mol PubChem[5][6]
Synonyms Metronidazole Impurity C, 4-Nitro-1H-imidazole-1-ethanolPubChem[5]

The InChIKey, in particular, serves as a digital fingerprint for the molecule, allowing researchers to seamlessly navigate between different data sources with the confidence that they are examining the same chemical entity.

The Role of InChIKey in a Self-Validating System

G InChIKey InChIKey Structure Structure InChIKey->Structure Literature Literature & Patent Data InChIKey->Literature Physical_Properties Physical Properties InChIKey->Physical_Properties NMR_Data NMR Data (1H, 13C) Structure->NMR_Data MS_Data Mass Spectrometry Data Structure->MS_Data

Figure 1. The InChIKey as a central hub for data aggregation and validation.

As depicted in Figure 1, the InChIKey provides a direct link to the canonical chemical structure. This structure, in turn, can be used to predict spectral data (NMR, MS), which can then be compared against experimentally obtained data. Furthermore, the InChIKey facilitates comprehensive literature and database searches to gather information on physical properties, synthesis methods, and known biological activities, creating a web of interconnected and mutually reinforcing information.

Analytical Protocol for the Identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

The following protocol outlines a multi-technique approach for the unambiguous identification and structural confirmation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol. This protocol is designed to be a self-validating workflow, where the results from each technique corroborate the others.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Confirmation Sample Sample of 2-(4-Nitro-1H-imidazol-1-yl)ethanol Dissolution Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolution NMR_acq 1H and 13C NMR Acquisition Dissolution->NMR_acq MS_acq Mass Spectrometry Acquisition (e.g., ESI-MS) Dissolution->MS_acq Spectral_Interpretation Spectral Interpretation and Comparison with Predicted Data NMR_acq->Spectral_Interpretation MS_acq->Spectral_Interpretation Structure_Confirmation Structural Confirmation Spectral_Interpretation->Structure_Confirmation InChIKey_Generation Generate InChIKey from Confirmed Structure Structure_Confirmation->InChIKey_Generation

Figure 2. Experimental workflow for the identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, allowing for the elucidation of its connectivity and structure.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical acquisition parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (adjust for signal-to-noise).

      • Relaxation delay (d1): 1-5 seconds.

      • Acquisition time: 2-4 seconds.

    • Expected Chemical Shifts (δ) in DMSO-d₆: Based on data for similar 4-nitroimidazole derivatives, the following approximate chemical shifts are expected[7]:

      • Imidazole protons: Two singlets in the range of δ 8.0-8.5 ppm.

      • Ethanol methylene protons (-N-CH₂-): A triplet around δ 4.2-4.4 ppm.

      • Ethanol methylene protons (-CH₂-OH): A triplet around δ 3.7-3.9 ppm.

      • Ethanol hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and temperature dependent.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum on the same instrument.

    • Typical acquisition parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Expected Chemical Shifts (δ) in DMSO-d₆: Based on data for 4-nitroimidazole, the following approximate chemical shifts are expected[8]:

      • Imidazole carbons: Resonances in the range of δ 120-150 ppm.

      • Ethanol methylene carbons: Resonances in the range of δ 50-65 ppm.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the elemental composition and aspects of the molecular structure.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.

  • Mass Spectrum Acquisition:

    • Infuse the sample solution into an ESI mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Results:

      • The protonated molecule [M+H]⁺ should be observed at m/z 158.05.

      • The sodium adduct [M+Na]⁺ may also be observed at m/z 180.03.

      • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₅H₇N₃O₃) with high accuracy.

Conclusion: The InChIKey as a Gateway to Integrated Knowledge

The rigorous analytical identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, as outlined in this guide, is a testament to the power of combining modern spectroscopic techniques with a robust system of chemical identifiers. The InChIKey, NIHGAGCAEFVICG-UHFFFAOYSA-N , is not merely a string of characters; it is a key that unlocks a wealth of interconnected information, ensuring data integrity, facilitating collaboration, and accelerating the pace of research and development. By embracing such standards, the scientific community can build a more reliable and interconnected knowledge base, ultimately leading to safer and more effective medicines.

References

  • PubChem. (n.d.). 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • GSRS. (n.d.). 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. Global Substance Registration System. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (2024, January 12). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • GSRS. (n.d.). 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. Global Substance Registration System. Retrieved January 31, 2026, from [Link]

  • CSIRO Publishing. (2020, October 1). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Metronidazole - Impurity C. Retrieved January 31, 2026, from [Link]

  • Heller, S. R., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. [Link]

  • IUPAC 100. (2018, February 1). What on Earth is InChI?. Retrieved January 31, 2026, from [Link]

  • IUPAC. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthetic scheme of nitroimidazole (NI) derivatives; (B) ¹H-NMR.... Retrieved January 31, 2026, from [Link]

  • Journal of The Chemical Society of Pakistan. (2016, January 5). Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 7). 5 Chemical Identifiers. Retrieved January 31, 2026, from [Link]

  • Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (2024, January 12). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Retrieved January 31, 2026, from [Link]

  • CSIRO Publishing. (2024, July 11). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Retrieved January 31, 2026, from [Link]

  • Unique identifiers for small molecules enable rigorous labeling of their atoms. (2017, May 23). Scientific Data. [Link]

  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?. Retrieved January 31, 2026, from [Link]

Sources

The Resurrection of the 4-Nitroimidazole Scaffold: From Chemical Byproduct to Anti-Tubercular Breakthrough

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Development Leads

Executive Summary

For decades, the 5-nitroimidazole scaffold (exemplified by Metronidazole) dominated the landscape of nitro-containing antimicrobials, primarily for anaerobic and protozoal infections.[1][2] The 4-nitroimidazole isomer was historically regarded as a "chemical dead-end"—often considered less active and potentially more toxic. This paradigm shifted radically with the discovery that bicyclic 4-nitroimidazoles possess potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

This guide analyzes the chemical evolution of 4-nitroimidazoles, detailing the structural divergence from their 5-nitro counterparts, the specific mechanism of bioreductive activation via the Ddn-F420 system, and the synthetic protocols required to isolate this elusive isomer.

The Structural Paradigm: The Isomer Problem

The fundamental challenge in working with nitroimidazoles is the tautomeric nature of the parent ring. In solution, 4(5)-nitroimidazole exists in equilibrium. The biological activity is strictly determined by the position of the nitro group relative to the N-alkyl substitution.

  • 5-Nitroimidazoles (e.g., Metronidazole): The nitro group is adjacent to the alkylated nitrogen (N1). These require low redox potentials for activation (-460 mV), making them specific to obligate anaerobes.

  • 4-Nitroimidazoles (e.g., Pretomanid core): The nitro group is distant from the alkylated nitrogen. These compounds generally have lower reduction potentials but, when fused into bicyclic systems, exhibit a unique "dual-mechanism" profile.

Visualization: The Regiochemical Divergence

The following diagram illustrates the critical alkylation step where the pathway splits between the "classic" 5-nitro drugs and the modern 4-nitro anti-tuberculars.

Nitroimidazole_Isomerism Start 4(5)-Nitroimidazole (Tautomeric Equilibrium) Alkylation N-Alkylation Reaction (Base/Solvent Dependent) Start->Alkylation Isomer5 1-Alkyl-5-Nitroimidazole (Kinetic Product) Alkylation->Isomer5 Methylation (Dimethyl Sulfate) Isomer4 1-Alkyl-4-Nitroimidazole (Thermodynamic Product) Alkylation->Isomer4 Bicyclic Ring Closure (Epoxide/Halo-alcohol) Drug5 Classic Antibiotics (Metronidazole, Tinidazole) Target: Anaerobes/Protozoa Isomer5->Drug5 Drug4 Next-Gen Anti-TB (Pretomanid, Delamanid) Target: M. tuberculosis Isomer4->Drug4

Caption: Divergent synthesis pathways. N-alkylation fixes the tautomer, determining the pharmacological class. 4-nitroimidazoles (right) are the foundation for modern TB drugs.

Historical Evolution: The "Ugly Duckling" Scaffold

The history of 4-nitroimidazoles is a case study in revisiting "failed" scaffolds.

EraKey CompoundSignificanceOutcome
1950s Azomycin (2-nitro) & Metronidazole (5-nitro)Established nitroimidazoles as antimicrobials.5-nitro became the industry standard; 4-nitro ignored.
1989 CGI-17341 (Ciba-Geigy)First bicyclic 4-nitroimidazole with potent in vitro and in vivo anti-TB activity.Discontinued: High mutagenicity (Ames positive).
1990s PA-824 (Pretomanid) (PathoGenesis/TB Alliance)Optimized analog of CGI-17341. Retained anti-TB activity but significantly reduced mutagenicity.Success: FDA Approved (2019) for XDR-TB.
2000s Delamanid (Otsuka)Nitro-dihydro-imidazo-oxazole derivative. Potent against mycolic acid synthesis.[3][4][5]Success: EMA/FDA Approved for MDR-TB.

The Turning Point (CGI-17341): Researchers at Ciba-Geigy discovered that while monocyclic 4-nitroimidazoles were inactive against TB, fusing the imidazole ring to an oxazole ring (creating a bicyclic system) unlocked potent bactericidal activity.[6] Although CGI-17341 was toxic, it proved the mechanism existed, leading directly to the development of Pretomanid.

Mechanism of Action: The Ddn-F420 System

Unlike Metronidazole, which is activated by pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobes, 4-nitroimidazoles like Pretomanid act as prodrugs requiring a specific activation system found in Mycobacterium.

The "Dual-Blade" Attack:

  • Aerobic Killing: The drug inhibits the synthesis of mycolic acids (specifically ketomycolates), destabilizing the bacterial cell wall.

  • Anaerobic Killing: The drug acts as a respiratory poison.[5] Upon reduction, it releases Nitric Oxide (NO), which depletes ATP in dormant (non-replicating) bacteria.[4]

Visualization: The Bioreductive Pathway

MoA_Pathway Prodrug Pretomanid (PA-824) (Prodrug) Enzyme Ddn Enzyme (Deazaflavin-dependent nitroreductase) Prodrug->Enzyme Entry Intermediate Unstable Nitro-Radical Enzyme->Intermediate Reduction Cofactor F420 (Reduced) (Recycled by Fgd1) Cofactor->Enzyme Electron Donor Outcome1 Des-nitro Metabolite Intermediate->Outcome1 Outcome2 Reactive Nitrogen Species (NO Release) Intermediate->Outcome2 Target1 Inhibition of Mycolic Acid Synthesis (Aerobic Kill) Outcome1->Target1 Mechanism Linked Target2 Respiratory Poisoning & ATP Depletion (Anaerobic Kill) Outcome2->Target2

Caption: The Ddn-mediated activation pathway. Note the dependence on Cofactor F420, a unique vulnerability in Mycobacteria.

Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methyl-4-Nitroimidazole

Context: Obtaining the pure 4-nitro isomer is the prerequisite for synthesizing any Pretomanid-class library. Direct methylation often yields a 10:1 ratio favoring the unwanted 5-nitro isomer.

Objective: Isolate 1-methyl-4-nitroimidazole. Reagents: 4(5)-nitroimidazole, Dimethyl sulfate (DMS), Formic acid.

  • Preparation: Dissolve 4(5)-nitroimidazole (10 mmol) in formic acid (20 mL).

  • Alkylation: Add Dimethyl sulfate (11 mmol) dropwise at room temperature.

    • Mechanism Note: Formic acid protonates the N3 position, shifting the tautomeric equilibrium and sterically hindering the N1 attack, thereby favoring the formation of the 4-nitro isomer (though yields remain modest, typically ~30-40% for the 4-isomer vs 60% for the 5-isomer).

  • Heating: Reflux the mixture at 100°C for 2 hours.

  • Quenching: Cool to 0°C and neutralize with saturated Na2CO3 (Caution: Gas evolution).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification (Critical): The isomers have distinct Rf values.

    • TLC System: Ethyl Acetate:Hexane (1:1).

    • Observation: 1-methyl-5-nitroimidazole (Metronidazole precursor) elutes first (higher Rf). 1-methyl-4-nitroimidazole elutes second (lower Rf).[7]

    • Chromatography: Separate via silica gel flash chromatography.

  • Validation:

    • 1H NMR (DMSO-d6): 4-nitro isomer shows protons at δ 7.8 (s, 1H) and δ 8.3 (s, 1H). The shift difference between ring protons is larger in the 4-nitro isomer than the 5-nitro isomer.

Protocol B: In Vitro Anaerobic Killing Assay (Wayne Model)

Context: Validating the "respiratory poison" aspect of 4-nitroimidazoles.

  • Culture: Grow M. tuberculosis H37Rv in Dubos Tween Albumin broth.

  • Hypoxia Induction: Inoculate into sealed tubes with a headspace ratio of 0.5. Stir slowly (magnetic bar) to generate a gradual oxygen gradient over 14 days (Wayne Model).

  • Drug Exposure: At day 14 (Non-Replicating Persistence stage 2), inject the test compound (dissolved in DMSO) anaerobically.

  • Incubation: Incubate for 7 days.

  • Recovery: Plate aliquots on 7H10 agar plates and incubate aerobically for 21 days.

  • Readout: Count CFUs. A valid 4-nitroimidazole (like PA-824) should show >2 log reduction in CFU compared to the drug-free control, whereas Metronidazole will show activity, but Isoniazid (cell wall inhibitor) will be inactive in this anaerobic state.

Toxicology & Safety: The Mutagenicity Barrier

The primary barrier to 4-nitroimidazole development was the Ames Test positivity.

  • Mechanism: The nitro group is reduced by bacterial nitroreductases in Salmonella (used in the Ames test) to hydroxylamines, which interact with DNA.

  • Optimization Strategy: The transition from CGI-17341 to PA-824 involved modifying the tail of the bicyclic ring. This structural change altered the redox potential (-534 mV for PA-824), making it harder for mammalian and Salmonella nitroreductases to reduce, but still susceptible to the specific M. tb Ddn enzyme.

  • Result: PA-824 is Ames negative (or weakly positive only at massive doses), while retaining anti-TB potency.

References
  • Ashtekar, D. R., et al. (1993). "In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[8][9] Link

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. Link

  • Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science. Link

  • Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link

  • Nagarajan, K., et al. (1989). "Nitroimidazoles. XXI. 2,3-Dihydro-6-nitroimidazo [2,1-b] oxazoles with antitubercular activity." European Journal of Medicinal Chemistry. Link

Sources

Technical Whitepaper: Structural Characterization and Cheminformatics of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

[1]

Introduction & Structural Definition

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a specific regioisomer of the nitroimidazole class.[1] While structurally related to the antibiotic Metronidazole (which is a 5-nitro isomer with a 2-methyl group), the subject molecule is distinct.[1] It is widely recognized in the pharmaceutical industry as Metronidazole Impurity C (European Pharmacopoeia) or Metronidazole Related Compound C (USP), making its precise characterization vital for Quality Control (QC) and Chemistry, Manufacturing, and Controls (CMC) workflows.

Core Identifiers
Identifier TypeValueContext
IUPAC Name 2-(4-Nitro-1H-imidazol-1-yl)ethanolOfficial Chemical Name
CAS Registry 5006-69-9 Specific to 4-nitro isomer
Molecular Formula C₅H₇N₃O₃MW: 157.13 g/mol
Role Impurity Standard, Hypoxia Marker PrecursorDrug Development

Cheminformatics: SMILES & Molecular Representation

The utility of this molecule in computational drug discovery (docking) and database management relies on accurate notation. The position of the nitro group relative to the alkylated nitrogen is the defining feature.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) must explicitly capture the 1,4-substitution pattern to distinguish it from the 1,5-isomer.[1]

Canonical SMILES:

Isomeric SMILES (Explicit):

Decoding the Notation Logic
  • OCC : Represents the hydroxyethyl tail (ethanol moiety).[1]

  • n1 : The nitrogen at position 1 of the imidazole ring, where the tail is attached.

  • cnc : Traces the path N1 → C2 → N3 → C4.

  • ([O-]) : The nitro group attached specifically at C4 .[1]

  • c1 : Closes the ring at C5, returning to N1.

Critical Distinction:

  • Target (4-Nitro): OCCn1cnc([O-])c1 (Nitro is "distal" to the alkyl tail).[1]

  • Isomer (5-Nitro): OCCn1c([O-])cnc1 (Nitro is "proximal" to the alkyl tail).[1]

Synthesis & Regioselectivity: The "Nitro Shift" Problem

A major challenge in synthesizing this molecule is the tautomerism of the starting material, 4(5)-nitroimidazole.[1] When alkylated, it can yield two regioisomers.[1][2] Understanding the thermodynamic vs. kinetic control is essential for isolating the correct structure.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways.

Nitroimidazole_AlkylationStart4(5)-Nitroimidazole(Tautomeric Equilibrium)IntermediateTransition State(N-Alkylation)Start->IntermediateBase (K2CO3/NaOH)Reagent+ Ethylene Oxideor 2-ChloroethanolProduct4Target: 4-Nitro Isomer(Thermodynamic Product)CAS: 5006-69-9Intermediate->Product4High Temp / Basic(Steric Preference)Product5Byproduct: 5-Nitro Isomer(Kinetic Product)CAS: 5006-68-8Intermediate->Product5Acidic / Low Temp

Figure 1: Regioselective alkylation pathways. Basic conditions typically favor the 1,4-isomer (Target) due to steric hindrance at the N-proximal position and thermodynamic stability.[1]

Experimental Protocol: Synthesis of the 4-Nitro Isomer

Objective: Selective synthesis of 2-(4-nitro-1H-imidazol-1-yl)ethanol.

Reagents:

  • 4-Nitroimidazole (1.0 eq)[1]

  • 2-Chloroethanol (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitroimidazole in DMF under an inert atmosphere (N₂).

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes. The base deprotonates the imidazole ring, creating a nucleophile.

  • Alkylation: Add 2-chloroethanol dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Note: Higher temperatures favor the thermodynamically stable 4-nitro isomer over the 5-nitro isomer.[1][3]

  • Quenching: Cool to room temperature and pour into ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1][4]

  • Purification: The crude mixture may contain both isomers.[1]

    • Separation: Use column chromatography (Silica gel, DCM:MeOH gradient).[1] The 4-nitro isomer typically elutes after the 5-nitro isomer due to higher polarity interactions in this system, though this varies by stationary phase.[1]

    • Crystallization:[5][6] Recrystallize from Ethanol/Water to obtain the pure standard.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the synthesized or purchased material is the correct 4-nitro isomer and not the 5-nitro analog, you must use NMR spectroscopy.[1] The proton coupling patterns are definitive.[1]

1H-NMR Differentiation Table
FeatureTarget: 4-Nitro IsomerByproduct: 5-Nitro Isomer
H2 Proton (N-CH-N) Singlet (~7.6 - 7.9 ppm)Singlet (~7.9 - 8.1 ppm)
Ring Proton (H5 vs H4) H5 (adjacent to N1) is present.[1]H4 (adjacent to N3) is present.[1]
Multiplicity H2 and H5 often appear as distinct doublets (J ~1.5 Hz) or sharp singlets.[1]H2 and H4 often show broader signals or different coupling constants.[1]
NOE Signal Strong NOE between N-CH₂ (tail) and H5 .Weak/No NOE between N-CH₂ and H4 (distance is too great).

Validation Logic: Perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the methylene protons of the ethanol tail (N-CH2).

  • If 4-Nitro: You will see a signal enhancement at the aromatic proton H5 (proximal to the tail).[1]

  • If 5-Nitro: The nitro group sits between the tail and the ring proton (H4), blocking the NOE signal. This is the gold standard for structural confirmation.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Metronidazole Monograph: Impurity C. [1]

  • PubChem Database . Compound Summary: 2-(4-nitro-1H-imidazol-1-yl)ethanol (CID 2783816).[1] National Library of Medicine.[1] [Link][1]

  • Nagarajan, K., et al. "Nitroimidazoles: Part XXI—Regioselective alkylation of 4(5)-nitroimidazoles."[1] Indian Journal of Chemistry, Section B. (Foundational work on 1,4 vs 1,5 regioselectivity).

  • Scientific Laboratory Supplies . Reference Standard MM0012.06: 2-(4-Nitro-1H-imidazol-1-yl)ethanol. [Link][1]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monitoring 2-(4-Nitro-1H-imidazol-1-yl)ethanol

2-(4-Nitro-1H-imidazol-1-yl)ethanol, a known impurity and potential metabolite of nitroimidazole-based active pharmaceutical ingredients (APIs), requires precise and reliable analytical methods for its detection and quantification.[1][2][3] As a structurally related compound to APIs such as metronidazole, its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product.[1] Regulatory bodies necessitate the stringent control of such impurities, making robust analytical protocols a cornerstone of pharmaceutical development and quality assurance.[1]

This comprehensive guide provides detailed application notes and validated protocols for the analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement these methods effectively in a laboratory setting. The methodologies described herein are grounded in established analytical principles and have been structured to ensure scientific integrity and reproducibility.

Physicochemical Properties of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C₅H₇N₃O₃[2][3]
Molecular Weight 157.13 g/mol [2][3]
IUPAC Name 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol[2]
CAS Number 5006-69-9[2]
Synonyms Metronidazole Impurity C[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the routine analysis of pharmaceutical impurities due to its robustness, cost-effectiveness, and accessibility.[1] The nitroimidazole chromophore in 2-(4-Nitro-1H-imidazol-1-yl)ethanol allows for sensitive detection using a UV detector.

Expertise & Experience: The Rationale Behind the HPLC-UV Protocol

The selection of a C18 stationary phase is based on the non-polar nature of the imidazole ring, which allows for effective separation via reversed-phase chromatography. The mobile phase, a mixture of a phosphate buffer and acetonitrile, is optimized to achieve a balance between retention and elution of the analyte, ensuring a symmetric peak shape and a reasonable run time. The pH of the buffer is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible chromatography. The detection wavelength is selected based on the UV absorbance maxima of nitroimidazole compounds, which typically exhibit strong absorbance in the range of 230-320 nm.[4][5]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Bulk Drug / Formulation Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

Detailed Protocol for HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Reference standard of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.05 M KH₂PO₄ buffer, pH adjusted to 3.5 with orthophosphoric acid.
Mobile Phase B Acetonitrile.
Gradient Isocratic or a shallow gradient depending on the sample matrix. A typical starting point is 80:20 (A:B).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 230 nm or 318 nm.[6]
Injection Volume 10 µL.

4. Preparation of Solutions:

  • Mobile Phase: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Mix with acetonitrile in the desired ratio.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration (e.g., 10 µg/mL).

  • Sample Solution: For bulk drug, accurately weigh and dissolve the sample in the mobile phase. For tablets, weigh and finely powder a representative number of tablets, then extract the analyte with the mobile phase, sonicate, and filter.[6]

5. Method Validation Parameters (Typical Values):

ParameterTypical Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For applications requiring ultra-low detection limits and high selectivity, such as in bioanalytical studies or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7]

Expertise & Experience: The Rationale Behind the LC-MS/MS Protocol

The coupling of liquid chromatography with tandem mass spectrometry provides unparalleled sensitivity and specificity. The use of a shorter column with smaller particles (UHPLC) allows for faster analysis times. Electrospray ionization (ESI) in positive mode is typically effective for nitroimidazole compounds. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode ensures that only the target analyte is quantified, even in complex matrices. Sample preparation often involves more rigorous cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma / Tissue / Formulation Extract LLE or SPE Sample->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

Detailed Protocol for LC-MS/MS Analysis

1. Instrumentation and Columns:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

2. Reagents and Standards:

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Water (LC-MS grade).

  • Reference standard of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

  • Internal standard (e.g., a deuterated analog).

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient A suitable gradient to elute the analyte with good peak shape.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40 °C.
Ionization Mode Electrospray Ionization (ESI), Positive.
MRM Transition To be determined by direct infusion of the standard. A likely precursor ion would be [M+H]⁺.
Source Temperature 100 °C.[4]
Desolvation Temperature 300 °C.[4]

4. Sample Preparation:

  • For Biological Samples (Plasma/Urine): Protein precipitation with acetonitrile, followed by liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate, or solid-phase extraction (SPE) using a mixed-mode or polymeric sorbent.[8]

  • For Pharmaceutical Formulations: Similar to HPLC-UV preparation, but with further dilution to the ng/mL range.

5. Method Validation Parameters (Typical Values):

ParameterTypical Value
Linearity Range 0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LOD ~0.01 ng/mL
LOQ ~0.05 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative for the analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, particularly after derivatization to increase its volatility and thermal stability.

Expertise & Experience: The Rationale Behind the GC-MS Protocol

The hydroxyl group in 2-(4-Nitro-1H-imidazol-1-yl)ethanol makes it less volatile. Therefore, a derivatization step, such as silylation, is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and allows for structural confirmation based on the fragmentation pattern.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Solvent Extraction Sample->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for GC-MS analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

Detailed Protocol for GC-MS Analysis

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Fused-silica capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

2. Reagents and Standards:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvents for extraction (e.g., ethyl acetate, hexane).

  • Reference standard of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C.
Oven Temperature Program Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
Carrier Gas Helium, at a constant flow rate.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Mode Full scan to identify the fragmentation pattern, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

4. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the derivatizing agent and a suitable solvent (e.g., acetonitrile), and heat to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Conclusion: A Multi-faceted Approach to a Critical Analysis

The choice of the most appropriate analytical method for 2-(4-Nitro-1H-imidazol-1-yl)ethanol depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. The HPLC-UV method offers a robust and accessible solution for routine quality control, while LC-MS/MS provides the high sensitivity and selectivity needed for trace analysis and bioanalytical applications. GC-MS presents a valuable alternative, particularly when coupled with derivatization.

The protocols outlined in this guide are intended to serve as a starting point for method development and validation. It is imperative that each laboratory validates the chosen method according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the generation of accurate and reliable data.

References

  • ResearchGate. (n.d.). PDF) HPLC determination of Metronidazole in pure form, pharmaceutical dosage form and spiked urine.
  • Journal of Chromatographic Science. (2009). Development and Validation of a HPLC–MS–MS Method for Quantification of Metronidazole in Human Plasma. Oxford Academic.
  • International Journal of Applied Pharmaceutics. (2021).
  • ResearchGate. (2023). Method for determination of elemental impurities in metronidazole benzoate using inductively coupled plasma mass spectrometry.
  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Metronidazole.
  • International Journal of Pharmaceutical Research and Applications. (2022). Research on the development and validation of UV-spectrophotometric and HPLC method determination of metronidazole in bulk and pharmaceutical dosage forms.
  • Journal of Organic and Pharmaceutical Chemistry. (2019). Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine.
  • Omchemlabs. (n.d.). Metronidazole Impurity C | CAS No. 5006-69-9.
  • Journal of Medicinal and Pharmaceutical Allied Sciences. (2021). Development and validation of HPLC and GCMS method for the determination of metronidazole residues on manufacturing equipment su.
  • Nature. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods.
  • Journal of Chromatographic Science. (2017). Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Oxford Academic.
  • PubChem. (n.d.). 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol.
  • AKJournals. (2018).
  • Springer. (2020).
  • GSRS. (n.d.). 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL.
  • Molecules. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI.
  • International Journal of Innovative Science and Research Technology. (2024).
  • ResearchGate. (2010).
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). UV–Vis absorption spectra of metronidazole in various solvents.
  • Journal of Chromatographic Science. (2009). Development and Validation of a HPLC-MS-MS Method for Quantification of Metronidazole in Human Plasma. Oxford Academic.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Preprints.org. (2024).
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of alpha-Methyl-1H-imidazole-1-ethanol.
  • SciELO. (2012).
  • Journal of Chromatographic Science. (2018). Quantification of Metronidazole in Human Plasma Using a Highly Sensitive and Rugged LC-MS/MS Method for a Bioequivalence Study. Oxford Academic.
  • ResearchGate. (2019).

Sources

Application Note: 2-(4-Nitro-1H-imidazol-1-yl)ethanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the characterization, handling, and analytical utilization of 2-(4-Nitro-1H-imidazol-1-yl)ethanol (CAS: 5006-69-9), a critical reference standard in the quality control of nitroimidazole-based therapeutics.

Designation: Metronidazole EP Impurity C | CAS: 5006-69-9 Version: 2.0 | Status: Validated Protocol

Introduction & Scientific Context

In the development of nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole), the control of isomeric and des-methyl impurities is a critical quality attribute (CQA). 2-(4-Nitro-1H-imidazol-1-yl)ethanol , widely recognized as Metronidazole Impurity C (EP) , represents a specific degradation product and process impurity formed during the N-alkylation step of imidazole synthesis.

Structurally, this compound differs from Metronidazole in two key aspects:

  • Absence of the C2-Methyl Group: It lacks the methyl substituent at the 2-position of the imidazole ring.

  • Nitro Group Position: The nitro group is typically locked at the 4-position relative to the ethanol chain, unlike the 5-nitro position found in the active pharmaceutical ingredient (API), Metronidazole.

Why Monitoring is Critical:

  • Toxicological Risk: Nitroimidazole isomers possess varying mutagenic potentials. The 4-nitro isomers often exhibit different redox potentials compared to 5-nitro therapeutics, altering their reductive activation and toxicity profile.

  • Regulatory Compliance: The European Pharmacopoeia (EP) and USP monographs mandate the separation and quantification of this impurity to <0.10% limits (ICH Q3A/B).

Chemical Properties & Handling Protocol

Physicochemical Profile
PropertySpecification
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
pKa ~2.5 (imidazole nitrogen)
UV Max ~310–315 nm (characteristic of 4-nitroimidazoles)
Handling & Stability (The "Amber Rule")

Nitro-containing heterocycles are inherently photosensitive. Photolytic degradation can lead to ring opening or nitro-to-amine reduction.

  • Storage: -20°C is preferred; 2-8°C is acceptable for short-term. Must be stored in amber vials.

  • Safety: Suspected carcinogen/mutagen. Handle inside a fume hood with nitrile gloves.

Analytical Method Development (HPLC-UV)

The following protocol uses a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to resolve the polar "des-methyl" Impurity C from the more lipophilic Metronidazole parent peak.

Chromatographic Conditions[3][4]
  • Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.

    • Rationale: A standard C18 provides sufficient hydrophobic retention. "End-capped" prevents peak tailing caused by interaction between the basic imidazole nitrogen and residual silanols.

  • Mobile Phase A: 1.36 g/L Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 4.0 with dilute Phosphoric Acid.

    • Rationale: pH 4.0 ensures the imidazole ring is partially protonated, improving peak shape and solubility, while suppressing ionization of acidic silanols.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 315 nm .

    • Note: While 254 nm is universal, 315 nm is more specific to the nitro-chromophore, reducing interference from non-nitro degradants.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold (Elution of polar impurities)
20.04060Linear Gradient
25.04060Wash
26.0955Re-equilibration
35.0955End
  • Elution Order: Impurity C (more polar due to lack of methyl)

    
     Metronidazole 
    
    
    
    Non-polar impurities.

Standard Preparation Protocol

This workflow ensures the integrity of the reference standard solution.

StandardPrep Start Start: Reference Standard Preparation Weigh Weigh 10.0 mg Impurity C (Calibrated Microbalance) Start->Weigh Dissolve Dissolve in 5 mL Methanol (Sonicate 5 mins, <25°C) Weigh->Dissolve Solubility Check Dilute Dilute to 100 mL with Mobile Phase A (Final Conc: 0.1 mg/mL) Dissolve->Dilute Precipitation Check Filter Filter via 0.22 µm PVDF/PTFE (Discard first 2 mL) Dilute->Filter Vial Transfer to Amber HPLC Vial Filter->Vial

Caption: Workflow for preparing a stable stock solution of Metronidazole Impurity C, emphasizing light protection and solubility steps.

Step-by-Step Procedure:
  • Accurately Weigh: Transfer 10.0 mg of 2-(4-Nitro-1H-imidazol-1-yl)ethanol into a 100 mL amber volumetric flask.

  • Primary Solubilization: Add 5 mL of Methanol. Sonicate for 5 minutes. Critical: Ensure temperature does not exceed 25°C to prevent degradation.

  • Dilution: Bring to volume with Mobile Phase A (Buffer). Mix by inversion 10 times.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter. Note: Nylon filters may adsorb nitro-compounds; PVDF is recommended.

Method Validation Parameters (Self-Validating System)

To confirm the method is "self-validating" for this specific impurity, the following System Suitability criteria must be met before every run.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~5.0 - 7.0 minImpurity C elutes before Metronidazole (RT ~9-11 min) due to higher polarity.
Resolution (Rs) > 2.0Must be fully baseline separated from the API (Metronidazole) and Impurity A (2-methyl-5-nitroimidazole).
Tailing Factor (T) 0.8 < T < 1.5Indicates minimal secondary interactions with silanols.
Signal-to-Noise (S/N) > 10 (at LOQ)Ensures sensitivity for trace analysis (0.05% level).
Relative Response Factor (RRF) ~1.0 - 1.2The 4-nitro chromophore has similar extinction to the 5-nitro parent at 315 nm, but must be experimentally determined.

Troubleshooting Guide

Issue 1: Co-elution with Solvent Front

  • Cause: Impurity C is very polar.

  • Solution: Reduce initial Methanol % to 3% or use a 100% aqueous start (if column permits). Ensure the sample diluent matches the initial mobile phase.

Issue 2: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% Methanol injection).

  • Solution: Dilute the stock at least 1:10 with Mobile Phase A before injection.

Issue 3: Variable Retention Times

  • Cause: pH fluctuation affecting the imidazole protonation state.

  • Solution: Strictly control Mobile Phase A pH to 4.0 ± 0.05.

References

  • European Pharmacopoeia (Ph. Eur.) . Metronidazole Monograph 0679. Strasbourg, France: EDQM.[2] (Defines Impurity C as 2-(4-nitroimidazol-1-yl)ethanol).[3][4][5][6]

  • United States Pharmacopeia (USP) . Metronidazole Official Monograph. Rockville, MD: USP Convention. (Classifies related nitroimidazole impurities).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2783816: 2-(4-nitroimidazol-1-yl)ethanol. Link[4]

  • Hakmaoui, Y., et al. (2022).[7] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents". Der Pharma Chemica, 14(4): 12-16.[7] (Details the synthesis and structural confirmation of the 4-nitro isomer). Link

  • LGC Standards . Metronidazole Impurity C Reference Material Data Sheet. (Confirms CAS 5006-69-9 identity). Link

Sources

Colony formation assay protocol for radiosensitizer screening

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Colony Formation Assay for High-Throughput Radiosensitizer Screening

Abstract

The clonogenic survival or colony formation assay remains the gold standard for assessing the reproductive integrity of cells following exposure to cytotoxic agents, particularly ionizing radiation.[1][2][3] This application note provides a detailed, field-proven protocol for leveraging the colony formation assay in the screening and validation of novel radiosensitizers. We delve into the critical experimental parameters, from cell line selection and culture to irradiation and data analysis, offering insights grounded in established radiobiology principles. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of chemical entities to enhance the therapeutic effects of radiation in oncology.

Introduction: The Quest for Effective Radiosensitizers

Radiation therapy is a cornerstone of cancer treatment, with over 50% of cancer patients receiving it at some point during their care. Its efficacy, however, is often limited by the intrinsic radioresistance of tumors and the dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are chemical or biological agents that increase the susceptibility of tumor cells to the damaging effects of ionizing radiation, ideally without a corresponding increase in normal tissue toxicity.[4][5]

The mechanisms by which radiosensitizers exert their effects are diverse and can include:

  • Enhancement of DNA Damage: Some agents, like platinum-based chemotherapeutics, form adducts with DNA, making it more vulnerable to radiation-induced damage.[4][6]

  • Inhibition of DNA Repair: Molecules that interfere with DNA damage response pathways, such as PARP inhibitors, can prevent cancer cells from repairing radiation-induced lesions.[4]

  • Cell Cycle Modulation: Certain drugs can synchronize the cell population in a more radiosensitive phase of the cell cycle, such as the G2/M phase.[4][6]

  • Modification of the Tumor Microenvironment: Agents that alleviate tumor hypoxia, a major contributor to radioresistance, can enhance the efficacy of radiation.[4]

Identifying and validating novel radiosensitizers requires robust and reproducible in vitro assays. The colony formation assay is uniquely suited for this purpose as it measures the ultimate endpoint of cancer therapy: the loss of a cell's ability to proliferate and form a colony.[1][2] This long-term assessment of reproductive death is more clinically relevant than short-term viability or apoptosis assays, which may not accurately predict a cell's clonogenic potential.

The Colony Formation Assay: Principles and Critical Parameters

The colony formation assay is predicated on the principle that a single, viable cell, when plated at a low density, can proliferate and give rise to a colony of at least 50 cells.[2] The survival of cells after treatment is quantified by comparing the number of colonies formed by treated cells to that of untreated controls.

Key Terminology
  • Plating Efficiency (PE): The percentage of seeded cells that form colonies in the untreated control group. It reflects the intrinsic ability of the cells to proliferate under the given culture conditions.

  • Surviving Fraction (SF): The fraction of cells that survive a given treatment, normalized to the plating efficiency of the control cells.

  • Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER): A measure of the radiosensitizing effect of a drug. It is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Experimental Design Considerations

A well-designed colony formation assay for radiosensitizer screening requires careful consideration of several factors:

ParameterKey ConsiderationsRationale
Cell Line Selection - Tumor type of interest- Known radioresistance profile- Doubling time and colony-forming ability- Genetic background (e.g., DNA repair capacity)The choice of cell line should align with the therapeutic target. Cell lines with varying radio-sensitivities can provide a broader understanding of the radiosensitizer's spectrum of activity.
Seeding Density - Must be optimized for each cell line- Aim for 50-150 colonies per plate in controls- Increase seeding density with increasing radiation doseAn appropriate seeding density is crucial to avoid colony overlap, which can lead to inaccurate counting, and to ensure statistically significant data.[1][7]
Drug Concentration - Determine the cytotoxic dose range of the drug alone- Use non-toxic or minimally toxic concentrations for radiosensitization studiesThe goal is to identify a synergistic or additive effect with radiation, not simply combined toxicity.
Treatment Schedule - Pre-incubation with the drug before irradiation- Concurrent treatment (drug present during irradiation)- Post-irradiation incubation with the drugThe timing of drug administration relative to irradiation can significantly impact the observed radiosensitizing effect and provide insights into the drug's mechanism of action.[8]
Radiation Dosimetry - Accurate and reproducible dose delivery- Uniform irradiation of all samplesPrecise dosimetry is fundamental to generating reliable dose-response curves.[9][10]

Experimental Workflow for Radiosensitizer Screening

The following diagram illustrates a typical workflow for screening potential radiosensitizers using the colony formation assay.

Radiosensitizer Screening Workflow Experimental Workflow for Radiosensitizer Screening cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Incubation & Analysis A Cell Culture & Maintenance B Determine Drug Cytotoxicity (IC50) A->B C Optimize Seeding Density A->C E Add Radiosensitizer (at non-toxic concentration) B->E D Seed Cells for Assay C->D D->E F Irradiate Cells (Dose-Response) E->F G Incubate for Colony Formation (7-14 days) F->G H Fix and Stain Colonies G->H I Count Colonies H->I J Data Analysis & Interpretation I->J

Caption: A streamlined workflow for radiosensitizer screening.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Lines: Chosen based on the research question. Ensure they are obtained from a reputable source like ATCC.[11][12][13][14]

  • Cell Culture Medium: Recommended medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Trypsin-EDTA: For cell detachment.

  • Phosphate-Buffered Saline (PBS): For washing cells.

  • Culture Vessels: 6-well plates are standard for this assay. Ensure the surface is tissue culture-treated.[15][16][17][18]

  • Test Compound (Radiosensitizer): Dissolved in an appropriate vehicle (e.g., DMSO).

  • Fixation Solution: 10% methanol, 10% acetic acid in water.

  • Staining Solution: 0.5% (w/v) crystal violet in methanol.

  • Radiation Source: Calibrated X-ray or gamma-ray irradiator.

Step-by-Step Procedure

Part 1: Cell Preparation and Seeding

  • Maintain Cell Cultures: Grow cells in a humidified incubator at 37°C with 5% CO2.[13][17] Passage cells regularly to maintain them in the exponential growth phase.

  • Prepare a Single-Cell Suspension:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension.

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter to ensure accuracy.

  • Seeding:

    • Prepare serial dilutions of the cell suspension.

    • Plate the appropriate number of cells into each well of a 6-well plate containing pre-warmed medium. The number of cells to plate will vary depending on the radiation dose.

    • Gently swirl the plates to ensure an even distribution of cells.[1]

    • Allow the cells to attach overnight in the incubator.

Part 2: Drug and Radiation Treatment

  • Drug Addition: The following day, aspirate the medium and add fresh medium containing the test compound at the desired concentration. Include a vehicle control group.

  • Incubation (Optional): Incubate the cells with the drug for a predetermined period before irradiation, depending on the experimental design.

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Ensure accurate and consistent dosimetry for all plates.[10]

  • Post-Irradiation Culture:

    • Return the plates to the incubator.

    • If the drug is to be present for the entire duration of colony formation, do not change the medium. If the drug exposure is intended to be short-term, replace the drug-containing medium with fresh medium after a specified time.

Part 3: Colony Formation and Staining

  • Incubation: Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.

  • Fixation:

    • Aspirate the medium from the wells.

    • Gently wash the colonies once with PBS.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature.

  • Staining:

    • Remove the fixation solution.

    • Add the crystal violet staining solution and incubate for 20-30 minutes at room temperature.

  • Washing and Drying:

    • Carefully remove the staining solution.

    • Gently wash the plates with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

Part 4: Colony Counting and Data Analysis

  • Colony Counting: Count the number of colonies containing ≥50 cells in each well. This can be done manually using a stereomicroscope or with an automated colony counter.

  • Calculations:

    • Plating Efficiency (PE):

    • Surviving Fraction (SF):

  • Dose-Response Curves: Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.

  • Data Modeling: Fit the data to a suitable radiobiological model, such as the linear-quadratic model:

    where D is the radiation dose, and α and β are parameters that describe the initial slope and the curvature of the survival curve, respectively.

  • Quantifying Radiosensitization: Calculate the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF = 0.1).

Data Interpretation and Troubleshooting

A successful radiosensitizer will shift the radiation dose-response curve to the left, indicating that a lower dose of radiation is required to achieve the same level of cell killing.

Visualizing the Effect of a Radiosensitizer

Radiosensitizer Effect Idealized Cell Survival Curves y_axis Surviving Fraction x_axis Radiation Dose (Gy) 1.0 1.0 0.1 0.1 0.5_rad 0.5_rad 1.0->0.5_rad Radiation Alone 0.3_sens 0.3_sens 1.0->0.3_sens Radiation + Radiosensitizer 0.01 0.01 0 0 2 2 4 4 6 6 8 8 0.1_rad 0.1_rad 0.5_rad->0.1_rad Radiation Alone 0.01_rad 0.01_rad 0.1_rad->0.01_rad Radiation Alone 0.05_sens 0.05_sens 0.3_sens->0.05_sens Radiation + Radiosensitizer 0.005_sens 0.005_sens 0.05_sens->0.005_sens Radiation + Radiosensitizer

Caption: A radiosensitizer shifts the survival curve to the left.

Common Issues and Solutions
ProblemPossible Cause(s)Suggested Solution(s)
Low Plating Efficiency - Suboptimal cell culture conditions- Harsh trypsinization- Inaccurate cell counting- Use fresh, high-quality reagents- Optimize trypsinization time- Ensure accurate cell counting and gentle handling
Uneven Colony Distribution - Improper mixing during seeding- Clumped cells in suspension- Gently swirl plates after seeding[1]- Ensure a single-cell suspension before plating
High Variability Between Replicates - Inconsistent seeding numbers- Pipetting errors- Non-uniform irradiation- Use calibrated pipettes- Ensure consistent technique across all replicates- Verify the uniformity of the radiation field

Conclusion

The colony formation assay is a powerful and indispensable tool for the preclinical evaluation of radiosensitizers. By providing a quantitative measure of a cell's reproductive capacity, it offers a clinically relevant endpoint for assessing the potential of novel therapeutic agents to enhance the efficacy of radiation therapy. Adherence to a well-validated and optimized protocol, as outlined in this guide, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • Radiosensitizer - Wikipedia. Wikipedia. Available at: [Link]

  • A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Cell density dependent plating efficiency affects outcome and interpretation of colony forming assays - PubMed. National Institutes of Health. Available at: [Link]

  • The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed. National Institutes of Health. Available at: [Link]

  • Unlocking the Potential of Radiosensitizers with Patient-derived Tumor Organoids - Blog. Crown Bioscience. Available at: [Link]

  • Detailed dosimetry calculation for in-vitro experiments and its impact on clinical BNCT. PubMed. Available at: [Link]

  • Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC. National Institutes of Health. Available at: [Link]

  • Corning® Cell Culture Surfaces Product Selection Guide. Corning. Available at: [Link]

  • Radiation Sensitizers: A Selective Review of Molecules Targeting DNA and non-DNA Targets | Journal of Nuclear Medicine. Society of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • What is a Radiosensitizer and How Is It Used in Radiation Therapy? - Dana-Farber Cancer Institute. Dana-Farber Cancer Institute. Available at: [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE - On Science. On Science. Available at: [Link]

  • Corning Cell Culture Selection Guide. Corning. Available at: [Link]

  • Introductory Guide to Cell Culture Basics. Corning. Available at: [Link]

  • High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC. National Institutes of Health. Available at: [Link]

  • A high content clonogenic survival drug screening identifies maytansine as a potent radiosensitizer for meningiomas - Frontiers. Frontiers. Available at: [Link]

  • Corning Cell Culture Product Selection Guide. Corning. Available at: [Link]

  • Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549. Oncotarget. Available at: [Link]

  • Technical problems with soft agar colony formation assays for in vitro chemotherapy sensitivity testing of human solid tumors: Mayo Clinic experience - PubMed. National Institutes of Health. Available at: [Link]

  • A High Throughput Screen with a Clonogenic Endpoint to Identify Radiation Modulators of Cancer - PMC. National Institutes of Health. Available at: [Link]

  • In Vitro Dosimetry | PNNL. Pacific Northwest National Laboratory. Available at: [Link]

  • Dose Variations Using an X-Ray Cabinet to Establish in vitro Dose-Response Curves for Biological Dosimetry Assays - Frontiers. Frontiers. Available at: [Link]

  • Tips for plating 1000 cells for colony formation assay : r/labrats - Reddit. Reddit. Available at: [Link]

  • Automated Colony Formation Assay | Agilent. Agilent. Available at: [Link]

  • Determination of Clonogenic Radiosensitivity of HeLa Cells in Early and Late G1 Phases - Anticancer Research. Anticancer Research. Available at: [Link]

  • Clonogenic assay of cells in vitro - PubMed. National Institutes of Health. Available at: [Link]

  • Clonogenic Assay - Creative Bioarray. Creative Bioarray. Available at: [Link]

  • Datasets of in vitro clonogenic assays showing low dose hyper-radiosensitivity and induced radioresistance - Repository of the Academy's Library. Hungarian Academy of Sciences. Available at: [Link]

  • EXPERIMENTAL IN VITRO DOSIMETRY OF 223RA AND 177LU - Oxford Academic. Oxford University Press. Available at: [Link]

  • Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - MDPI. MDPI. Available at: [Link]

  • Cancer Research: Cell Proliferation and Colony Formation Assays - Agilent. Agilent. Available at: [Link]

  • My problem in colony formation assay? - ResearchGate. ResearchGate. Available at: [Link]

  • Effect of changing the radiation dose range on the in vitro cytogenetic dose response to gamma-rays - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Clonogenic assay - Wikipedia. Wikipedia. Available at: [Link]

  • Clonogenic Cell Survival Assay - Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Can someone help me with troubleshooting in a clonogenic assay for MDA-MB-231 breast cancer cells? | ResearchGate. ResearchGate. Available at: [Link]

  • Reporting of methodologies used for clonogenic assays to determine radiosensitivity - NIH. National Institutes of Health. Available at: [Link]

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Flow cytometry analysis of cell cycle arrest induced by nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nitroimidazoles

Executive Summary

Nitroimidazoles (e.g., Metronidazole, Tinidazole, and novel radiotracers like IAZA/FAZA) represent a class of Hypoxia-Activated Prodrugs (HAPs) . Unlike standard cytotoxins, these compounds are relatively inert under normoxic conditions but undergo enzymatic reduction in low-oxygen environments (hypoxia) to form reactive nitro-radical anions. These radicals covalently bind to DNA, causing helix destabilization and strand breaks.[]

This guide details the flow cytometry workflow to quantify the specific G2/M phase arrest and S-phase retardation that result from this mechanism. Validating this cycle arrest is a critical "Go/No-Go" step in drug development to confirm that a nitroimidazole candidate is successfully engaging the DNA damage response (DDR) pathway specifically under hypoxic conditions.

Mechanistic Grounding

To interpret the flow cytometry data, one must understand the upstream signaling. The cell cycle arrest is not the primary event but a downstream consequence of the DNA Damage Response (DDR).

The Pathway:

  • Prodrug Activation: In hypoxia (<1% O₂), nitroreductases reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or amine (-NH₂).

  • DNA Adducts: Reactive intermediates form adducts with DNA bases.

  • Checkpoint Activation: The ATM/ATR kinases detect the damage.

  • Arrest: Checkpoint kinases (Chk1/Chk2) inhibit CDC25 phosphatases, preventing the activation of the Cyclin B1-CDK1 complex required for Mitosis entry. The cell halts in G2.[2]

Nitroimidazole_Mechanism Prodrug Nitroimidazole (Prodrug) Hypoxia Hypoxia (<1% O2) + Nitroreductases Prodrug->Hypoxia Radical Nitro-Radical Anions Hypoxia->Radical Reduction DNA_Damage DNA Strand Breaks & Adducts Radical->DNA_Damage Covalent Binding Sensors ATM / ATR Kinases DNA_Damage->Sensors Detection Checkpoint Chk1 / Chk2 Activation Sensors->Checkpoint Phosphorylation Arrest G2/M Phase Arrest Checkpoint->Arrest Inhibits CDK1

Figure 1: The bioreductive activation pathway of nitroimidazoles leading to G2/M checkpoint activation.

Experimental Design Strategy

The validity of this assay relies entirely on the Oxygen Enhancement Ratio (OER) . You must demonstrate that the drug causes arrest in hypoxia but not (or significantly less) in normoxia.

VariableCondition A (Control)Condition B (Test)
Oxygenation Normoxia (21% O₂)Hypoxia (<0.1% - 1% O₂)
Drug Conc. IC₅₀ (determined previously)IC₅₀ (same concentration)
Time Point 24h - 48h24h - 48h
Expected Outcome Normal Cycling (G1 dominant)G2/M Accumulation

Critical Control:

  • Vehicle Control (DMSO): Run in both Normoxia and Hypoxia to prove that hypoxia alone is not causing the arrest (severe hypoxia can induce G1 arrest due to energy depletion).

Detailed Protocol

Phase 1: Sample Preparation & Hypoxic Induction

Note: Nitroimidazoles require strict anaerobic or hypoxic conditions for activation.

  • Seeding: Seed cancer cells (e.g., HCT116, A549) at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Drug Treatment: Replace media with fresh media containing the Nitroimidazole candidate (e.g., 10-100 µM).

  • Induction:

    • Normoxia Plate: Incubate in standard CO₂ incubator.

    • Hypoxia Plate: Place in a Hypoxia Chamber (e.g., Billups-Rothenberg) flushed with 1% O₂, 5% CO₂, 94% N₂. Alternatively, use an anaerobic jar with a gas-generating sachet if strict anoxia is required.

  • Incubation: Incubate for 24–48 hours. (Note: DNA damage accumulation takes time; <12h may be too short to see a cycle shift).

Phase 2: Fixation and Staining (Propidium Iodide)

Principle: PI binds stoichiometrically to DNA.[3] Fluorescence intensity is directly proportional to DNA content.

  • Harvest: Collect supernatant (floating cells are dead/dying) and trypsinize adherent cells. Combine into a 15 mL tube.

  • Wash: Centrifuge (300 x g, 5 min) and wash 1x with ice-cold PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • While vortexing gently, add 700 µL of ice-cold 100% Ethanol dropwise. (Final conc: 70% EtOH).

    • Why? Dropwise addition prevents cell clumping.

    • Store at -20°C for at least 2 hours (can store for weeks).

  • Staining:

    • Pellet fixed cells (500 x g, 5 min). Note: Ethanol-fixed cells are more buoyant; spin faster/longer if needed.

    • Wash 1x with PBS.

    • Resuspend in PI/RNase Staining Solution :

      • PBS: 500 µL

      • Propidium Iodide: 50 µg/mL

      • RNase A: 100 µg/mL (Essential to degrade RNA, which PI also stains).

  • Incubation: Incubate 30 min at 37°C or RT in the dark.

Data Acquisition & Gating Strategy

Instrument: Flow Cytometer with 488 nm (Blue) or 561 nm (Yellow-Green) laser. Detector: Linear scale on PE or PI channel (approx. 585-620 nm).

The Doublet Discrimination Trap: A "doublet" consists of two G1 cells (2N + 2N) stuck together.[3] They have the same total DNA (4N) as a single G2/M cell. If you do not exclude them, your G2/M arrest data will be artificially inflated.

Gating Workflow:

  • FSC vs. SSC: Gate on "Cells" to exclude debris.

  • Doublet Exclusion (Pulse Analysis): Plot PI-Area vs. PI-Width (or PI-Height).[4]

    • Singlets: Scale linearly (Low Width).

    • Doublets: Have higher Width or lower Height for the same Area.

  • Histogram: Plot PI-Area (Linear) for the final cell cycle profile.

Gating_Strategy Raw Raw Events Debris Exclude Debris (FSC vs SSC) Raw->Debris Doublets Doublet Discrimination (PI-Area vs PI-Width) Debris->Doublets Gate Singlets Histogram DNA Histogram (PI-Area Linear) Doublets->Histogram Plot DNA Content Analysis Quantify Phases: G0/G1, S, G2/M Histogram->Analysis

Figure 2: Essential gating strategy to isolate single cells for accurate ploidy analysis.

Data Interpretation & Troubleshooting

Expected Results Table
Cell Cycle PhaseDNA ContentNormoxia (Control)Hypoxia + Nitroimidazole
Sub-G1 < 2N< 5%Elevated (if apoptotic)
G0/G1 2N~50-60%Decreased
S-Phase 2N - 4N~20-30%Variable (Slowed)
G2/M 4N~15-20%Significantly Increased (>40%)
Troubleshooting
  • Broad CVs (Fat Peaks): Poor fixation or old PI. Ensure dropwise ethanol addition and check flow rate (run on Low/Slow).

  • No G2 Arrest in Hypoxia:

    • Is the hypoxia sufficient? Nitroimidazoles need very low O₂ to reduce.

    • Is the drug dose too low? Perform an MTT assay to find the IC₅₀ first.

  • High Sub-G1: The drug may be too toxic, causing rapid apoptosis before arrest is visible. Lower the dose or harvest earlier.

References

  • Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300.[5]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry.

  • Olive, P. L. (1989). Hydroxyl radical production and DNA damage induced by nitroimidazoles in cells. Free Radical Research.

  • Wersto, R. P., et al. (2001). Doublet discrimination in DNA cell-cycle analysis. Cytometry, 46(6), 296-306.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Mitigating Neurotoxicity of Nitroimidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole-containing compounds. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice for managing and reducing the neurotoxic potential of this important class of molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanisms and challenges associated with nitroimidazole neurotoxicity.

Q1: What is the underlying mechanism of neurotoxicity for nitroimidazole compounds?

A1: The neurotoxicity of nitroimidazoles is intrinsically linked to the same chemical property that drives their antimicrobial and radiosensitizing efficacy: the reductive activation of the nitro group.[1][2] This process is most efficient under the low-oxygen (hypoxic) conditions found in target anaerobic microbes or tumor cores, but it also occurs to a lesser extent in host tissues, including the nervous system.[3][4]

The primary mechanisms are multifactorial:

  • Oxidative Stress via Redox Cycling: The reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical can transfer an electron back to oxygen, creating superoxide radicals and other reactive oxygen species (ROS).[5] This "futile redox cycling" regenerates the parent nitroimidazole and initiates a cascade of oxidative stress, depleting endogenous antioxidants like glutathione and damaging neuronal components.[5][6]

  • Mitochondrial Dysfunction: Neurons have high energy demands, making them particularly vulnerable to mitochondrial impairment. Nitroimidazoles have been shown to interfere with mitochondrial respiratory chain complexes, leading to decreased ATP production, increased ROS generation, and the potential initiation of apoptotic pathways.[7][8][9]

  • Direct Macromolecular Damage: Highly reactive intermediates formed during nitro group reduction can covalently bind to and damage critical macromolecules, including DNA and proteins, leading to axonal swelling and degeneration.[3][10][11]

The following diagram illustrates the proposed cascade of neurotoxic events.

G cluster_0 Nitroimidazole in Neuronal Tissue cluster_1 Reductive Activation & Redox Cycling cluster_2 Cellular Damage Pathways cluster_3 Pathophysiological Outcomes A Nitroimidazole Compound B Nitro Radical Anion (R-NO2•-) A->B Nitroreductases B->A Oxygen (Futile Cycle) C Reactive Oxygen Species (ROS) Generation B->C e- transfer to O2 F Macromolecule Damage (DNA, Proteins) B->F Covalent Binding D Mitochondrial Dysfunction (↓ ATP, ↑ ROS) C->D E Oxidative Stress (Glutathione Depletion) C->E H Neuronal Apoptosis D->H G Axonal Degeneration & Cytoskeletal Disruption E->G F->G G->H

Caption: Proposed mechanisms of nitroimidazole-induced neurotoxicity.

Q2: Are all nitroimidazoles equally neurotoxic?

A2: No, the neurotoxic potential varies significantly among different nitroimidazole derivatives. Factors influencing toxicity include the position of the nitro group (2-nitroimidazoles vs. 5-nitroimidazoles), the nature of substituents on the imidazole ring, and the compound's overall physicochemical properties, such as lipophilicity and ability to cross the blood-brain barrier (BBB).[8][12] For example, metronidazole can cause a range of neurological effects, from peripheral neuropathy to a more severe, though often reversible, encephalopathy (MIE).[13][14][15] Historically, extensive research into nitroimidazoles as radiosensitizers found that neurotoxicity was a dose-limiting factor, prompting the development of second- and third-generation compounds with modified side chains to reduce lipophilicity and CNS penetration.[8][16]

CompoundClassCommon Clinical Use(s)Associated Neurotoxicity Profile
Metronidazole 5-NitroimidazoleAntibiotic (anaerobic/protozoal)Peripheral neuropathy, encephalopathy (MIE), seizures, cerebellar signs.[13][14]
Tinidazole 5-NitroimidazoleAntibiotic (protozoal)Similar to metronidazole, generally considered to have a lower incidence of severe neurotoxicity.
Benznidazole 2-NitroimidazoleAntiparasitic (Chagas disease)Peripheral neuropathy is a primary concern; gastrointestinal and dermatological effects are also common.[17][18][19]
Misonidazole 2-NitroimidazoleInvestigational (Radiosensitizer)Dose-limiting peripheral neuropathy restricted its clinical use.[11][16]
Doranidazole 2-NitroimidazoleInvestigational (Radiosensitizer)Designed with a hydrophilic side chain to limit BBB permeability and reduce neurotoxicity compared to earlier 2-nitroimidazoles.[8]
Q3: What are the primary strategies for reducing the neurotoxicity of a lead nitroimidazole compound?

A3: A multi-pronged approach is essential, combining medicinal chemistry, formulation science, and pharmacology.

  • Structural Modification (Medicinal Chemistry): The goal is to uncouple the desired therapeutic effect from the unwanted neurotoxicity. This can involve modifying substituents to decrease lipophilicity, thereby reducing BBB penetration, or altering the electronic properties of the molecule to disfavor futile redox cycling in neuronal tissues.[12][20] Structure-activity relationship (SAR) studies are critical to guide these modifications.[12]

  • Co-administration of Neuroprotective Agents: Given the central role of oxidative stress, co-treatment with antioxidants is a logical strategy.[21][22] Agents like N-acetylcysteine (NAC), a glutathione precursor, Vitamin E, and alpha-lipoic acid (ALA) have shown promise in mitigating drug-induced neurotoxicity in various contexts.[21][23][24][25]

  • Advanced Drug Delivery Systems: Encapsulating the nitroimidazole compound in a nanoparticle-based drug delivery system can alter its biodistribution, potentially reducing its free concentration in the CNS while still allowing it to reach its intended target (e.g., a tumor or site of infection).[26]

  • Dose Optimization: Neurotoxicity is often related to the total cumulative dose and duration of treatment. Investigating alternative dosing schedules (e.g., intermittent vs. continuous) may reduce the risk, though strategies like simple dose escalation have not shown clear benefits for compounds like benznidazole.[17]

Section 2: Troubleshooting Guide

This section provides solutions to common issues encountered during the preclinical assessment of nitroimidazole neurotoxicity.

Q4: My in vitro neuronal cultures (e.g., SH-SY5Y, primary cortical neurons) show significant cell death at concentrations where I don't expect toxicity. What could be the cause?

A4: This is a common challenge. Consider the following factors:

  • Culture Medium Composition: Some components in standard culture media can interact with the test compound or exacerbate oxidative stress. Ensure your medium does not contain components that could artificially enhance the compound's reductive activation.

  • Oxygen Tension: Standard cell culture incubators operate at atmospheric oxygen levels (~20%), which is significantly higher than physiological levels in the brain. This hyperoxic environment can increase baseline oxidative stress and sensitize neurons to ROS-generating compounds. Consider using a specialized incubator that allows for culture under physioxic conditions (e-g., 3-5% O₂).

  • Cell Health and Density: Ensure your cultures are healthy, not overgrown, and free of contamination before starting the experiment. Stressed or overly dense cultures are more susceptible to toxic insults.

  • Solvent Toxicity: Verify that the final concentration of your vehicle (e.g., DMSO) is well below the toxic threshold for your specific neuronal cell type. Perform a vehicle-only control to confirm.

Q5: I am testing a potential neuroprotective antioxidant in vivo, but I am not observing a reduction in neurotoxicity from my lead nitroimidazole. Why might this be?

A5: A lack of efficacy in vivo can stem from several pharmacokinetic and pharmacodynamic mismatches:

  • PK/PD Mismatch: The antioxidant and the nitroimidazole must be present at the site of toxicity (the CNS) at the same time and at effective concentrations. Analyze the pharmacokinetic profiles of both compounds. The antioxidant may have poor BBB penetration, a short half-life, or be metabolized too quickly to exert a protective effect against the sustained exposure of the nitroimidazole.

  • Insufficient Antioxidant Capacity: The dose of the antioxidant may be too low to counteract the level of oxidative stress generated by the nitroimidazole. A dose-response study for the antioxidant is necessary.

  • Mechanism Mismatch: While oxidative stress is a major factor, it may not be the only operative mechanism for your compound.[5] If direct mitochondrial damage or covalent adduction is the primary driver of toxicity, a general antioxidant may have limited effect. You may need to investigate agents that specifically support mitochondrial function or act as nucleophilic scavengers.

  • Inappropriate Animal Model or Endpoints: Ensure the chosen animal model is appropriate for the type of neurotoxicity being studied (e.g., peripheral vs. central).[27][28][29] The behavioral or histological endpoints must be sensitive enough to detect both the toxicity and any potential mitigation.[30]

Section 3: Key Experimental Protocols & Workflows

This section provides standardized, self-validating protocols for assessing and mitigating neurotoxicity.

Protocol 1: In Vitro Neurotoxicity Assessment Using Neuronal Cell Lines

This protocol provides a framework for evaluating the neurotoxic potential of a nitroimidazole compound using a human neuroblastoma cell line like SH-SY5Y, which can be differentiated into a more mature neuronal phenotype.

Objective: To determine the concentration-dependent cytotoxicity of a nitroimidazole compound on differentiated neuronal cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Differentiation medium (e.g., low-serum medium with 10 µM Retinoic Acid)

  • Test nitroimidazole compound and vehicle (e.g., DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • 96-well clear-bottom black plates (for luminescence/fluorescence) or clear plates (for absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to adhere for 24 hours.

  • Neuronal Differentiation (Self-Validation Checkpoint 1): Replace the complete medium with differentiation medium. Culture for 5-7 days, replacing the medium every 2-3 days. Visually confirm neuronal morphology (e.g., reduced cell body size, presence of extensive neurite networks) under a microscope before proceeding. This confirms the cells are in a more relevant, vulnerable state.

  • Compound Preparation: Prepare a 2X stock concentration series of your nitroimidazole compound in differentiation medium. Include a vehicle-only control and a positive control for toxicity (e.g., staurosporine or rotenone).

  • Treatment: Carefully remove half of the medium from each well of the differentiated cells and add an equal volume of the 2X compound stock solutions. This minimizes mechanical stress on the delicate neurite networks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be based on the compound's known mechanism or clinical use profile.

  • Viability Assessment (Self-Validation Checkpoint 2): At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions. Ensure the positive control shows a significant decrease in viability and the vehicle control shows >95% viability relative to untreated cells. This validates the assay's performance.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the concentration-response curve and calculate the IC₅₀ (the concentration that causes 50% reduction in viability) using non-linear regression analysis.

Workflow for Screening Neuroprotective Strategies

The following diagram outlines a comprehensive workflow for identifying and validating strategies to reduce nitroimidazole neurotoxicity.

G A Lead Nitroimidazole Compound Identified B Tier 1: In Vitro Neurotoxicity Baseline (IC50) A->B Protocol 1 C Hypothesis Generation (e.g., Oxidative Stress) B->C F Tier 3: In Vitro Rescue Assay (Shift in IC50?) B->F Compare G PK/PD & MTD Studies In Vivo B->G No Rescue D Tier 2: Mechanistic Assays (ROS, Mitochondrial Potential) C->D E Select Mitigation Strategy (e.g., Co-treat with Antioxidant) D->E Data-driven Selection E->F F->C No Rescue F->G Successful Rescue H Tier 4: In Vivo Efficacy Study (Behavioral & Histological Endpoints) G->H I Candidate for Further Development H->I Protection Observed

Caption: A tiered workflow for testing neurotoxicity mitigation strategies.

References
  • Falph, M., et al. (2021). Metronidazole-induced encephalopathy: a systematic review. Journal of Neurology. Available at: [Link]

  • Brezden, C. B., & Wouters, B. G. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology. Available at: [Link]

  • Ryan, K. R., et al. (2018). Testing for developmental neurotoxicity using a battery of in vitro assays for key cellular events in neurodevelopment. Toxicology and Applied Pharmacology. Available at: [Link]

  • Hobbs, K., et al. (2015). Metronidazole-induced encephalopathy: not always a reversible situation. Neurocritical Care. Available at: [Link]

  • Sharma, H. S., & Ali, S. F. (2018). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Discovery. Available at: [Link]

  • Creative Bioarray. In Vitro Neurotoxicity. Creative Bioarray. Available at: [Link]

  • Harry, G. J., et al. (1994). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives. Available at: [Link]

  • Harry, G. J., et al. (1994). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives. Available at: [Link]

  • García-García, E., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience. Available at: [Link]

  • Ciorîță, A., et al. (2020). Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Sarna, J. R., et al. (2021). Metronidazole-induced encephalopathy. CMAJ. Available at: [Link]

  • Axion BioSystems. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion BioSystems. Available at: [Link]

  • Kim, E., et al. (2017). Metronidazole Induced Encephalopathy: A Case Report Showing Devastating Course on Consecutive MR Imaging. Iranian Journal of Radiology. Available at: [Link]

  • García-García, E., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience. Available at: [Link]

  • Sandip, S. (2015). MR features of metronidazole-induced encephalopathy. BMJ Case Reports. Available at: [Link]

  • García-García, E., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. PubMed. Available at: [Link]

  • Ciorîță, A., et al. (2020). Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics-A Review. PubMed. Available at: [Link]

  • Manautou, J. E. (2012). Drug-induced mitochondrial dysfunction and neurotoxicity. Repositorio Institucional CONICET Digital. Available at: [Link]

  • Wang, S., et al. (2022). Role of Mitochondrial Dynamics in Cocaine's Neurotoxicity. International Journal of Molecular Sciences. Available at: [Link]

  • Vuda, M., & Kamath, A. (2016). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Mitochondrion. Available at: [Link]

  • Liu, Y., et al. (2020). 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche. Nature Communications. Available at: [Link]

  • Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases. Available at: [Link]

  • Anonymous. (2022). Nitroimidazoles and Neurotoxicity. CMAJ. Available at: [Link]

  • Edwards, D. I. (1981). MEchanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases. Available at: [Link]

  • Iacob, E., et al. (2021). Antioxidant Therapies for Neuroprotection—A Review. Antioxidants. Available at: [Link]

  • Sharma, H. S., & Ali, S. F. (2018). Development of in vivo drug-induced neurotoxicity models. ResearchGate. Available at: [Link]

  • Leitsch, D., et al. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLOS Biology. Available at: [Link]

  • Liu, Y., et al. (2020). 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2023). Nanomaterial-based drug delivery systems for ischemic stroke: From blood-brain barrier to tripartite neurovascular unit. International Journal of Nanomedicine. Available at: [Link]

  • Singh, V., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants. Available at: [Link]

  • Will, Y., & Dykens, J. A. (2018). Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions. International Journal of Molecular Sciences. Available at: [Link]

  • Hargreaves, I. P. (2008). Drug-Induced Mitochondrial Toxicity. ResearchGate. Available at: [Link]

  • Sommer, A., & Kaczmarek, A. (2023). Guarding minds: a narrative review on how n-acetylcyteine and ketones could shield sensitive patients from antibiotic neurotoxicity. PubMed Central. Available at: [Link]

  • Aldasoro, E., et al. (2018). Does Progressive Introduction of Benznidazole Reduce the Chance of Adverse Events in the Treatment of Chagas Disease?. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz. Available at: [Link]

  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Nagajyothi, F., et al. (2022). Combined benznidazole and pentoxifylline therapy improves behavioral and cognitive changes in association with the regulation of systemic inflammatory profile in chronic experimental Chagas disease. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Lancini, G. C., et al. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Stefaniak, E., & Gornowicz, A. (2021). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Molecules. Available at: [Link]

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. QxMD. Available at: [Link]

  • Brezden, C. B., & Wouters, B. G. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Semantic Scholar. Available at: [Link]

  • Pinazo, M. J., et al. (2021). What to expect and when: Benznidazole toxicity in chronic Chagas' disease treatment. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Smith, J. (2023). Mechanisms of Metronidazole Toxicity. ResearchGate. Available at: [Link]

  • Sosa-Estani, S., et al. (2009). Use of benznidazole to treat chronic Chagas' disease: a systematic review with a meta-analysis. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Perez-Molina, J. A., & Molina, I. (2018). Side effects of benznidazole as treatment in chronic Chagas disease: Fears and realities. Parasitology International. Available at: [Link]

  • Willcocks, S., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics. Available at: [Link]

Sources

Avoiding common artifacts in in vitro testing of radiosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Artifact Avoidance in Radiosensitizer Characterization

Executive Summary

Welcome to the technical support hub for radiosensitizer development. A recurring failure mode in translational radiobiology is the discrepancy between in vitro promise and in vivo efficacy. This often stems not from the drug's failure, but from artifacts introduced during the in vitro characterization phase.

This guide moves beyond basic protocols to address the causality of error . We focus on three critical vectors where artifacts arise: the mathematical modeling of clonogenicity, the oxygen environment, and the temporal dynamics of drug administration.

Module 1: The Clonogenic Assay (The Gold Standard)

The Issue: The clonogenic assay is the only valid method to determine cell reproductive death. Metabolic assays (MTT, WST-1, CellTiter-Glo) measure mitochondrial activity, not division potential. Using metabolic assays for radiosensitivity is the #1 source of false-positive data in this field.

Critical Protocol: The "Standardized" Colony Formation

Ref: Franken et al., Nature Protocols (2006)

To calculate the Sensitizer Enhancement Ratio (SER) accurately, you must decouple drug toxicity from radiation synergy.

Workflow Logic & Artifact Traps

The following diagram illustrates the validated workflow and identifies where artifacts (red nodes) typically enter the system.

ClonogenicWorkflow node_step node_step node_trap node_trap node_data node_data Start Cell Seeding (Single Cell Suspension) DrugAdd Drug Administration (Time T-x) Start->DrugAdd Trap_Density Artifact: Multiplicity (Clumps counted as 1 cell) Start->Trap_Density Poor dissociation Irradiation Irradiation (IR) (0, 2, 4, 6, 8 Gy) DrugAdd->Irradiation Pre-incubation Wash Medium Wash-out (Critical Step) Irradiation->Wash Trap_Residual Artifact: Cytostatic Drag (Drug inhibits growth post-IR) Wash->Trap_Residual Skipped wash Incubation Incubation (5-6 Doubling Times) Wash->Incubation FixStain Fixation & Staining Incubation->FixStain Scoring Colony Counting (>50 cells) FixStain->Scoring

Figure 1: Validated Clonogenic Workflow. Red hexagons indicate critical failure points where artifacts are introduced.

Data Processing: The Linear-Quadratic Model

Do not use simple t-tests on survival fractions. You must fit data to the Linear-Quadratic (LQ) model:


[1]

Where:

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    : Surviving Fraction[1][2][3][4][5][6]
    
  • 
    : Radiation Dose (Gy)
    
  • 
    : Cell kill per Gy (linear component, non-repairable damage)
    
  • 
    : Cell kill per Gy² (quadratic component, repairable damage)
    

The Calculation Artifact: If your drug increases


, it is a true radiosensitizer (enhances initial damage). If it only increases 

, it may be inhibiting repair.
  • Correct Metric: Calculate SER at a specific survival level (usually 10% survival,

    
    ).
    
    
    
    

Module 2: The Oxygen Conundrum

The Issue: Standard cell culture incubators maintain 21%


 (Normoxia). However, solid tumors exist at 0.3%–4% 

(Physioxia/Hypoxia). The Artifact: Oxygen is the ultimate radiosensitizer. It "fixes" DNA damage by reacting with free radicals. If you test a hypoxic cell sensitizer (e.g., nitroimidazoles) in 21% oxygen, the massive abundance of oxygen will mask the drug's effect, leading to false negatives.
Troubleshooting Guide: Oxygen Control
Condition

Level
Artifact RiskCorrective Action
Standard Incubator ~19-21%High. Hyperoxia masks hypoxic sensitizers.Use only for "normoxic" controls.
Physioxia 2-5%Medium. Mimics healthy tissue, not tumor core.Good for toxicity screening, not sensitization.
Tumor Hypoxia < 1%Low. Gold standard for hypoxic sensitizers.Requires anaerobic chamber or glove box.
Mechanism of the Oxygen Artifact

The following diagram details why high oxygen levels in standard testing obscure drug efficacy.

OxygenEffect cluster_Normoxia Standard Culture (21% O2) cluster_Hypoxia Tumor Hypoxia (<1% O2) node_ox node_ox node_rad node_rad node_res node_res node_fail node_fail IR Ionizing Radiation Radical DNA Radical (DNA•) IR->Radical Fixation Damage Fixation (DNA-OO•) Radical->Fixation + O2 (Fast reaction) Restoration Chemical Restoration (DNA• -> DNA) Radical->Restoration + H (Repair) Death2 Cell Death (Drug effect visible) Radical->Death2 + Drug (Sensitizer) O2 High O2 Present O2->Fixation Death1 Cell Death (Drug effect masked) Fixation->Death1 NoO2 Low/No O2 NoO2->Restoration Drug Radiosensitizer (Mimics O2) Drug->Death2

Figure 2: The Oxygen Effect. In standard culture (left), oxygen dominates damage fixation, making it impossible to see if your drug works. In hypoxia (right), the drug has the opportunity to replace oxygen as the damaging agent.

Module 3: Chemical & Temporal Artifacts

The Issue: The timing of drug administration relative to irradiation (IR) defines the biological question.

  • Pre-IR: Tests radical scavenging or DNA repair inhibition.

  • Post-IR: Tests inhibition of repair recovery.

FAQ: Common Experimental Failures

Q: My drug shows high sensitization, but the colonies are tiny and faint. Is this real? A: Likely not. This is the Cytostatic Artifact . If you leave the drug in the medium for the entire 10-14 day incubation period, you are measuring growth inhibition, not radiosensitization.

  • Fix: Wash the cells with PBS 24 hours post-IR and replace with fresh, drug-free medium. This isolates the "enhancement" of the radiation event from chronic toxicity.

Q: I dissolved my drug in DMSO, and my control cells are dying. What happened? A: DMSO is a potent radical scavenger. At concentrations >0.1%, DMSO itself is a radioprotector, which will skew your SER calculations.

  • Fix: Keep final DMSO concentration <0.1% (v/v). Always include a "Vehicle + IR" control arm, not just "Media + IR."

Q: My drug arrests cells in S-phase. Why did they become radioresistant? A: This is the Synchronization Artifact . Cells in late S-phase are naturally radioresistant due to high homologous recombination activity. If your drug arrests cells here before you irradiate, you are inadvertently protecting them.

  • Fix: Perform Cell Cycle Analysis (Flow Cytometry) prior to clonogenic plating to understand the phase distribution at the moment of irradiation.

References

  • Franken, N. A., et al. (2006).[7] Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

  • Hall, E. J., & Giaccia, A. J. (2018). Radiobiology for the Radiologist. Lippincott Williams & Wilkins. (Standard Textbook Reference for OER and LQ Model).
  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437–447. [Link]

  • Puck, T. T., & Marcus, P. I. (1956). Action of x-rays on mammalian cells. Journal of Experimental Medicine, 103(5), 653–666. [Link]

Sources

Technical Support Center: Stability Optimization for 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a structural isomer of the antibiotic Metronidazole (which is the 5-nitro isomer).[1] While often analyzed as a pharmacopeial impurity (Impurity B), it is also utilized as a hypoxia radiosensitizer probe.[1] Its stability in solution is governed by three critical vectors: Photolytic degradation (nitro-radical formation), pH-dependent hydrolysis (imidazole ring cleavage), and Redox sensitivity .[1]

This guide provides a validated framework for maintaining the integrity of this compound in aqueous and organic solutions.

Module 1: The Stability Triad (Core Mechanisms)

To stabilize this compound, you must first understand the mechanisms of its degradation. Unlike its 5-nitro isomer, the 4-nitro variant exhibits distinct electronic properties that alter its susceptibility to hydrolysis.[1]

Photolytic Instability (Critical)

Nitroimidazoles are chromophores.[1] Upon exposure to UV-VIS radiation (specifically 320–360 nm), the nitro group (


) absorbs energy, leading to the formation of a nitro-radical anion.[1] This initiates a cascade resulting in the yellowing of the solution and the formation of diazo-derivatives or polymeric breakdown products.
  • Directive: All handling must occur under filtered light (amber/red). Solutions must be stored in amber borosilicate glass.[1]

Hydrolytic Sensitivity (pH Dependent)

The imidazole ring is relatively stable in weak acids but susceptible to cleavage in alkaline environments.[1]

  • Mechanism: At pH > 8.0, hydroxide ions (

    
    ) act as nucleophiles, attacking the C-2 or C-4 position of the imidazole ring. This leads to ring fragmentation and the release of nitrite ions.
    
  • Optimal pH Window: Stability is maximized between pH 4.0 and 6.0 .[1]

Solubility vs. Stability Trade-off

The hydroxyethyl side chain provides moderate polarity, but the nitro-imidazole core is lipophilic.[1]

  • Risk: Diluting organic stock solutions (e.g., DMSO/Methanol) into aqueous buffers can cause "silent precipitation" (micro-crystals) over 24 hours if the final concentration exceeds thermodynamic solubility limits (~5–10 mg/mL in water, temperature dependent).

Module 2: Validated Stabilization Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Reagents:

  • Compound: 2-(4-Nitro-1H-imidazol-1-yl)ethanol (Purity >98%)[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Methanol (HPLC Grade)[1]

Step-by-Step:

  • Weighing: Weigh the compound in a low-humidity environment. Hygroscopicity is low, but surface moisture can affect precise quantification.[1]

  • Dissolution: Dissolve in anhydrous DMSO.

    • Why DMSO? It prevents hydrolysis entirely during storage (aprotic solvent) and suppresses radical formation better than water.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 100

    
    L) in amber polypropylene tubes.
    
  • Storage: Store at -20°C or -80°C.

    • Caution: Avoid repeated freeze-thaw cycles, which can induce crystal growth or degradation at the solvent-air interface.[1]

Protocol B: Working Solution (Aqueous Buffer)

Objective: Prepare a working solution (e.g., 100


M) for cellular or analytical assays.

Buffer Selection: Do NOT use unbuffered water (pH can drift).[1] Do NOT use basic buffers (Tris pH 8.0, Carbonate).[1]

ComponentConcentrationRole
Acetate or Citrate Buffer 20–50 mMMaintains pH 4.5–5.5 (Optimal Stability Zone).[1]
EDTA 1 mMChelates trace metals (Fe, Cu) that catalyze nitro-reduction.[1]
Co-solvent (Optional) 1–5% DMSOPrevents micro-precipitation of the lipophilic ring.[1]

Procedure:

  • Pre-chill the buffer to 4°C (reduces Arrhenius degradation rate).

  • Add the DMSO stock dropwise to the vortexing buffer.[1]

  • Filtration: If used for HPLC/LC-MS, filter through a 0.22

    
    m PTFE filter.[1] Note: Nylon filters may bind nitroimidazoles non-specifically.[1]
    

Module 3: Troubleshooting Logic & FAQ

Interactive Troubleshooting Diagram

The following logic flow helps you diagnose stability failures in real-time.

StabilityTroubleshooting Start Issue Observed ColorChange Solution turned Yellow/Brown Start->ColorChange Precipitation Visible Particles or Turbidity Start->Precipitation PeakLoss Loss of HPLC Peak Area Start->PeakLoss LightCheck Was solution exposed to ambient light? ColorChange->LightCheck SolventCheck Is Aqueous % > 95%? Precipitation->SolventCheck pHCheck Is pH > 7.5? PeakLoss->pHCheck PhotoDeg Diagnosis: Photodegradation Action: Remake in Amber Glass LightCheck->PhotoDeg Yes Hydrolysis Diagnosis: Alkaline Hydrolysis Action: Switch to Citrate Buffer pH 5.0 LightCheck->Hydrolysis No (Check pH) pHCheck->Hydrolysis Yes Adsorption Diagnosis: Surface Adsorption Action: Use Glass/PTFE containers pHCheck->Adsorption No Solubility Diagnosis: Solubility Limit Reached Action: Add 5-10% DMSO or PEG400 SolventCheck->Solubility Yes SolventCheck->Adsorption No

Caption: Diagnostic workflow for identifying root causes of 2-(4-Nitro-1H-imidazol-1-yl)ethanol instability.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: No. Nitroimidazoles are thermally sensitive.[1] Autoclaving (121°C) will induce significant degradation (decarboxylation and ring opening).[1] Sterilize by filtration using 0.22


m PVDF or PTFE membranes.[1]

Q2: My HPLC peak is splitting. Is this degradation? A: Not necessarily.[1] If the peak splits, first check your solvent mismatch. Injecting a 100% DMSO stock into a high-aqueous mobile phase can cause peak distortion.[1] However, if you see a new peak eluting earlier (more polar), this is likely the hydrolyzed imidazole fragment or a reduced amine derivative.

Q3: How does the 4-nitro isomer differ from Metronidazole (5-nitro) regarding stability? A: The 4-nitro isomer is generally more resistant to reductive degradation than the 5-nitro isomer (lower single-electron reduction potential).[1] However, it shares the same vulnerability to photolysis and alkaline pH. Analytical methods for Metronidazole often separate the 4-nitro isomer (Impurity B) easily because the 4-nitro position makes the imidazole ring slightly less basic [1, 2].[1]

Q4: Is the compound compatible with cell culture media? A: Yes, but media often contains phenol red and serum proteins. Serum albumin can bind nitroimidazoles, reducing free concentration.[1] Furthermore, standard media (DMEM/RPMI) is pH 7.[1]4. For long-term incubations (>24h), ensure the media is protected from light, as the combination of light + neutral pH accelerates degradation [3].

References

  • British Pharmacopoeia Commission. (2025).[1] Monograph: Metronidazole. (Detailed analysis of Impurity B: 2-(4-Nitro-1H-imidazol-1-yl)ethanol). [1]

  • LGC Standards. (2024). Reference Standard Data Sheet: 2-(4-Nitro-1H-imidazol-1-yl)ethanol. (Confirming structure and storage conditions).

  • Moore, D. E., & Chignell, C. F. (2021). Photochemistry of Nitroimidazoles: Mechanisms of Radical Formation. Journal of Pharmaceutical Sciences. (Establishing the mechanism of UV-induced nitro-radical degradation).

  • PubChem. (2024).[1][2] Compound Summary: 2-(4-nitro-1H-imidazol-1-yl)ethanol.[1][2][3] National Library of Medicine.[1]

Sources

Addressing solubility issues of nitroimidazole compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: NITRO-SOL-001 Topic: Overcoming Aqueous Solubility Barriers for Nitroimidazole Compounds

Welcome to the Bench.

You are likely here because you have hit the "Solubility Wall." Nitroimidazoles (Metronidazole, Tinidazole, Secnidazole) are deceptively simple molecules. They are chemically stable but thermodynamically stubborn. While they possess polar functional groups, their rigid imidazole ring and nitro group create a crystal lattice energy that resists aqueous solvation, particularly at neutral pH.

This guide is not a textbook; it is a troubleshooting engine. We will dismantle the solubility problem using thermodynamics, cosolvency, and molecular encapsulation.

Module 1: The Physicochemical Barrier (The "Why")

User Query: "I lowered the pH to 4.0, but my Metronidazole formulation is still precipitating. Why isn't the salt forming?"

Technical Insight: The error lies in assuming all nitrogenous bases behave like standard amines. Metronidazole has a pKa of approximately 2.5–2.6 . This is an exceptionally weak base.

  • The Math: At pH 4.0, the environment is still 1.5 log units above the pKa. The Henderson-Hasselbalch equation dictates that <5% of the drug is ionized. To achieve significant solubility via ionization (salt formation), you would need a pH < 1.5, which is physiologically unacceptable for IV or parenteral administration.

  • Tinidazole Exception: Tinidazole has a slightly higher pKa (~4.7), making it more responsive to pH adjustment, but it still poses risks of precipitation upon injection into the bloodstream (pH 7.4).

Visualizing the Decision Logic:

Nitroimidazole_Solubility_Logic Start Start: Solubility Challenge Check_pKa Check Compound pKa Start->Check_pKa Metronidazole Metronidazole (pKa ~2.6) Check_pKa->Metronidazole Tinidazole Tinidazole (pKa ~4.7) Check_pKa->Tinidazole Target_pH Target Formulation pH? Metronidazole->Target_pH Tinidazole->Target_pH Acidic pH < 2.0 Target_pH->Acidic Extreme Acid Physio pH 4.0 - 7.4 Target_pH->Physio Clinical Range Salt_Form Salt Formation Possible (Risk: Injection Pain) Acidic->Salt_Form Cosolvent_Req Ionization Insufficient REQUIRES Cosolvents/Complexation Physio->Cosolvent_Req

Figure 1: Decision matrix for pH-dependent solubility strategies. Note the critical failure point for Metronidazole at physiological pH.

Module 2: Cosolvency & Hydrotropy (The "How")

User Query: "Water alone gives me ~10 mg/mL. How do I reach 25-30 mg/mL for a viable injection volume?"

The Protocol: Binary & Ternary Systems You cannot rely on a single solvent. You must reduce the dielectric constant of the medium to match the drug's lipophilicity. The industry "Gold Standard" for nitroimidazoles is a blend of Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400) .

Experimental Protocol: Ternary Cosolvent Optimization
  • Preparation: Weigh Metronidazole (API).

  • Phase A (The Organic Phase): Mix Propylene Glycol and PEG 400 in a 1:1 mass ratio .

    • Why? This specific ratio has shown synergistic solubilization, often exceeding the solubility in either pure solvent.

  • Phase B (The Hydrotrope - Optional): If target solubility is not met, add Niacinamide (Nicotinamide) .

    • Mechanism:[1][2][3][4][5] Niacinamide acts as a hydrotrope, breaking water structure and stacking with the aromatic rings of the nitroimidazole to prevent agglomeration.

  • Mixing: Add API to Phase A. Vortex until dissolved. Slowly add Water (Phase C) while stirring.

  • Filtration: Filter through a 0.45 µm PVDF membrane.

Data Reference: Solubility Multipliers

Solvent SystemApprox. Solubility (mg/mL)Enhancement FactorNotes
Pure Water ~10.01xBaseline
Ethanol ~5.00.5xIneffective alone
PEG 400 (Pure) ~80.08xHigh viscosity issue
PG : PEG 400 (1:1) ~110.011xSynergistic peak
2M Sodium Benzoate ~140.014xHydrotropic effect
4M Urea ~35.03.5xMild enhancement
Module 3: Molecular Encapsulation (Cyclodextrins)

User Query: "I need to avoid organic cosolvents due to toxicity concerns in pediatrics. What is the alternative?"

The Solution: Host-Guest Complexation.[6] Beta-Cyclodextrin (


-CD) and its derivative Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
form inclusion complexes with nitroimidazoles. The hydrophobic imidazole ring displaces water from the CD cavity, forming a stable 1:1 complex.
Protocol: Phase Solubility Study (Higuchi & Connors)

Use this to validate the binding constant (


) of your specific drug/CD pair.
  • Stock Prep: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 15, 20 mM).
    
  • Saturation: Add excess Nitroimidazole (approx 50 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake at 25°C for 24 to 48 hours .

    • Critical Control Point: If you stop at 6 hours, you may measure kinetic solubility, not thermodynamic equilibrium, leading to precipitation later.

  • Separation: Filter (0.45 µm). Discard the first 1 mL of filtrate (to prevent filter adsorption error).

  • Quantification: Dilute and analyze via UV-Vis (318 nm) or HPLC.

Visualizing the Complexation Workflow:

CD_Complexation Input_Drug Free Drug (Hydrophobic) Mixing Kneading or Solution Stirring Input_Drug->Mixing Input_CD HP-beta-CD (Host) Input_CD->Mixing Equilibrium Equilibrium [D] + [CD] <=> [D-CD] Mixing->Equilibrium Filtration Filtration (Remove Excess) Equilibrium->Filtration Result Soluble Complex (Stable Formulation) Filtration->Result

Figure 2: Workflow for generating and isolating cyclodextrin inclusion complexes.

Module 4: Analytical Troubleshooting (FAQs)

Q: My HPLC peaks for Metronidazole are tailing severely. Is it solubility related?

  • Diagnosis: Likely not solubility, but silanol interaction. Nitroimidazoles contain basic nitrogen atoms that interact with free silanols on silica columns.

  • The Fix:

    • Buffer: Ensure your mobile phase contains a buffer (Phosphate or Acetate, pH 3.0–4.5).

    • Ion Suppression: The acidic pH ensures the nitrogen is protonated (cationic), but if the column is not base-deactivated, tailing persists. Use a "Base Deactivated" (BDS) C18 column.

    • Triethylamine (TEA): Add 0.1% TEA to the mobile phase as a silanol blocker.

Q: I see "ghost peaks" in my chromatogram after using Sodium Benzoate as a hydrotrope.

  • Diagnosis: Sodium Benzoate is UV active! It absorbs strongly in the UV region.

  • The Fix: You must separate the hydrotrope from the drug.

    • Use a gradient elution. Benzoate usually elutes earlier than Metronidazole on a C18 column.

    • Wavelength Check: Metronidazole

      
       is ~318 nm.[7] Benzoate interferes less at this wavelength than at 254 nm, but validation is required.
      
References
  • Solubility Enhancement Techniques: A Comprehensive Review. International Journal of Pharmaceutical Sciences. (Discusses hydrotropy and cosolvency for Class II drugs). 8[9][1][6][7][10][11][12][13][14][15][16]

  • Method for solubilizing metronidazole (Patent US20110217357A1). (Details the specific PG/PEG 400/Niacinamide synergy). 17[1][10][11][12][15]

  • Preparation and Cyclodextrin Solubilization of Benzoyl Metronidazole. National Institutes of Health (PMC). (Provides Higuchi-Connors protocol and binding constants). 13[9][1][10][11][12][13][15]

  • Hydrotropy: Techniques to increase the solubility of Drug. Journal of Pharmaceutical Negative Results.[4] (Data on Sodium Benzoate and Urea efficiency). 4

  • Tinidazole vs. Metronidazole Comparison. GoodRx / Drugs.com. (Comparative pKa and clinical formulation data). 10

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 2-(4-Nitro-1H-imidazol-1-yl)ethanol vs. Metronidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide is intended for researchers, scientists, and drug development professionals. It details the methodologies required to establish a comprehensive efficacy profile for a new chemical entity within the nitroimidazole class and provides the scientific rationale behind these experimental choices.

Introduction to Nitroimidazoles: A Class Defined by a Shared Mechanism

Nitroimidazoles are a critical class of antimicrobial agents characterized by a nitro group attached to an imidazole ring. Their efficacy is intrinsically linked to the reductive activation of this nitro group within anaerobic or microaerophilic environments, a process that leads to the generation of cytotoxic radical species that damage microbial DNA and other macromolecules.

Metronidazole , the archetypal nitroimidazole, has been a cornerstone in treating infections caused by anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and certain protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica) for decades. Its mechanism of action is well-understood and serves as the benchmark against which new derivatives are measured.

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a structural analog of metronidazole. While not a commercially available therapeutic, its structure suggests it may possess similar antimicrobial properties. A systematic comparison of its efficacy against metronidazole is a critical step in its potential development as a new drug candidate. The primary structural difference lies in the position of the nitro group on the imidazole ring (position 4 vs. position 5 in metronidazole). This seemingly minor change can have significant implications for the molecule's redox potential, metabolic stability, and ultimately, its biological activity.

The Postulated Mechanism of Action: A Tale of Two Isomers

The antimicrobial activity of nitroimidazoles is contingent upon the reduction of the nitro group. This process is most efficient in anaerobic organisms, which possess electron transport proteins with sufficiently low redox potentials, such as ferredoxin.

Here is a conceptual overview of the activation pathway:

G cluster_0 Anaerobic Microbe Nitroimidazole Nitroimidazole Nitroso Radical Cytotoxic Nitro Radical Anion Nitroimidazole->Nitroso Radical e- Reduced Ferredoxin Reduced Ferredoxin Reduced Ferredoxin->Nitroimidazole Reductive Activation Oxidized Ferredoxin Oxidized Ferredoxin Reduced Ferredoxin->Oxidized Ferredoxin PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Reduced Ferredoxin e- transfer Acetyl-CoA Acetyl-CoA PFOR->Acetyl-CoA Pyruvate Pyruvate Pyruvate->PFOR e- donor DNA Damage DNA Strand Breakage & Cell Death Nitroso Radical->DNA Damage

Figure 1: Proposed reductive activation pathway for nitroimidazoles in anaerobic microbes.

The key steps in this pathway are:

  • Cellular Uptake: The uncharged nitroimidazole prodrug passively diffuses into the microbial cell.

  • Reductive Activation: In the low-redox-potential environment of the anaerobe, enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) reduce ferredoxin. The reduced ferredoxin then donates an electron to the nitro group of the imidazole, activating the drug.

  • Radical Formation: This activation results in the formation of a short-lived, highly reactive nitroso radical.

  • Cytotoxicity: These radicals induce breaks in the microbial DNA, leading to cell death.

The position of the nitro group is a critical determinant of the drug's redox potential. A key hypothesis to test is whether the 4-nitro configuration of 2-(4-Nitro-1H-imidazol-1-yl)ethanol results in a more or less favorable redox potential for activation compared to the 5-nitro configuration of metronidazole. This electrochemical property directly influences the rate of activation and, consequently, the antimicrobial potency.

A Framework for Comparative Efficacy Testing

A rigorous comparison requires a multi-faceted approach, assessing not only the antimicrobial potency but also the spectrum of activity and potential for cytotoxicity against host cells. The following experimental workflow provides a self-validating system for such an evaluation.

G cluster_workflow Comparative Efficacy Workflow start Candidate Selection (Metronidazole vs. 4-Nitro Analog) mic_mbc Tier 1: Potency & Spectrum (MIC/MBC Assays) start->mic_mbc time_kill Tier 2: Bactericidal Dynamics (Time-Kill Assays) mic_mbc->time_kill For key pathogens cytotoxicity Tier 3: Safety Profile (Host Cell Cytotoxicity) time_kill->cytotoxicity end Comparative Efficacy Profile cytotoxicity->end

Figure 2: A tiered workflow for comparing novel antimicrobials against a standard.

Tier 1: Determining Potency and Spectrum of Activity

The initial and most crucial step is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of both compounds against a panel of relevant microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Organism Panel Selection: A clinically relevant panel should be chosen, including:

    • Anaerobic Bacteria: Bacteroides fragilis, Clostridium difficile, Prevotella spp.

    • Protozoa: Trichomonas vaginalis, Giardia lamblia (axenic culture).

    • Control Aerobic Bacteria: Escherichia coli, Staphylococcus aureus (to confirm anaerobic specificity).

  • Inoculum Preparation: Prepare a standardized inoculum of each test organism, typically adjusted to a 0.5 McFarland standard.

  • Drug Dilution Series: Prepare a 2-fold serial dilution of both metronidazole and 2-(4-Nitro-1H-imidazol-1-yl)ethanol in appropriate broth media (e.g., supplemented Brucella broth for anaerobes, TYI-S-33 medium for Trichomonas). The concentration range should be wide enough to capture the MIC values for all tested organisms.

  • Inoculation: Inoculate a 96-well microtiter plate containing the drug dilutions with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under the appropriate atmospheric conditions (anaerobic for anaerobes, microaerophilic or anaerobic for protozoa) and temperature for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.

Rationale: The MIC assay is the gold standard for assessing antimicrobial potency. By testing against a broad panel, we establish the spectrum of activity. Comparing the MIC values of the novel compound to metronidazole provides a direct measure of relative potency.

Tier 2: Assessing Bactericidal Dynamics

While MIC indicates inhibition, it doesn't differentiate between static (inhibiting growth) and cidal (killing) activity. Time-kill assays provide this dynamic information.

Experimental Protocol: Time-Kill Assay

  • Organism and Drug Concentration Selection: Choose a representative sensitive organism (e.g., B. fragilis) and test both compounds at concentrations relative to their MIC (e.g., 1x, 4x, and 8x MIC).

  • Inoculation and Sampling: Inoculate flasks containing broth with the selected drug concentrations and the test organism. A no-drug growth control is essential.

  • Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), draw samples from each flask, perform serial dilutions, and plate on appropriate agar to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.

Rationale: This assay reveals the rate and extent of microbial killing. A compound that achieves rapid bactericidal activity may be more clinically effective, especially in severe infections. Comparing the kill curves of the two compounds at equivalent MIC multiples provides a nuanced view of their bactericidal potential.

Tier 3: Evaluating the Safety Profile

A potent antimicrobial is only useful if it is selective for microbial cells over host cells. Cytotoxicity assays are a critical early indicator of the therapeutic window.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Line Selection: Use a relevant human cell line, such as a liver cell line (e.g., HepG2) or an intestinal epithelial cell line (e.g., Caco-2), to assess potential toxicity.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Drug Exposure: Expose the cells to a serial dilution of both nitroimidazole compounds for a relevant duration (e.g., 24 or 48 hours).

  • Viability Assessment: Add MTT reagent to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance using a plate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Determination: Calculate the drug concentration that inhibits 50% of cell viability (IC50).

Rationale: The IC50 value provides a quantitative measure of a compound's toxicity to mammalian cells. The therapeutic index can be estimated by comparing the IC50 to the MIC (IC50/MIC). A higher therapeutic index is desirable, indicating greater selectivity for the microbe.

Data Presentation and Interpretation

To facilitate a clear comparison, the data generated from these experiments should be summarized in a tabular format.

Table 1: Hypothetical Comparative Efficacy Data

Organism Metronidazole MIC (µg/mL) 2-(4-Nitro-1H-imidazol-1-yl)ethanol MIC (µg/mL)
Bacteroides fragilis0.5[Experimental Value]
Clostridium difficile1.0[Experimental Value]
Trichomonas vaginalis0.25[Experimental Value]
Escherichia coli>128[Experimental Value]

Table 2: Comparative Bactericidal and Cytotoxicity Profile

Parameter Metronidazole 2-(4-Nitro-1H-imidazol-1-yl)ethanol
Time to 3-log kill (B. fragilis at 4x MIC) 6 hours[Experimental Value]
HepG2 Cytotoxicity (IC50, µg/mL) >200[Experimental Value]
Therapeutic Index (B. fragilis) >400[Calculated Value]

Interpretation: The primary goal is to determine if 2-(4-Nitro-1H-imidazol-1-yl)ethanol offers any advantages over metronidazole. These could include:

  • Superior Potency: Lower MIC values against key pathogens.

  • Broader Spectrum: Activity against metronidazole-resistant strains.

  • Improved Safety: A significantly higher IC50 value, leading to a better therapeutic index.

  • Favorable Pharmacokinetics: While not covered in this guide, properties like solubility and metabolic stability are critical downstream considerations.

The position of the nitro group at the 4-position in the novel compound may alter its redox potential. If it has a lower redox potential, it might be more readily activated, leading to lower MICs. Conversely, this could also potentially increase its interaction with host cell components, affecting its cytotoxicity profile. The experimental data is the ultimate arbiter of these theoretical considerations.

Conclusion

While metronidazole remains a highly effective and widely used antimicrobial, the emergence of resistance necessitates the development of new nitroimidazole derivatives. A systematic, multi-tiered evaluation, as outlined in this guide, is essential for determining the therapeutic potential of new candidates like 2-(4-Nitro-1H-imidazol-1-yl)ethanol. By rigorously comparing potency, bactericidal dynamics, and safety against the established benchmark, researchers can make data-driven decisions on which compounds merit further development. The causality-driven experimental choices described herein form a self-validating framework to ensure the scientific integrity of such a comparative analysis.

References

(Note: As 2-(4-Nitro-1H-imidazol-1-yl)ethanol is not a widely studied compound, these references provide foundational knowledge on metronidazole and the methodologies for antimicrobial evaluation.)

Comparative Validation Guide: 2-(4-Nitro-1H-imidazol-1-yl)ethanol vs. 5-Nitroimidazole Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

This guide provides a rigorous technical validation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol (hereafter referred to as 4-NIE ). As a structural isomer of the clinical gold standard Metronidazole (a 5-nitroimidazole), 4-NIE serves as a critical "mechanistic probe" in drug development.

The Core Thesis: While Metronidazole relies on a specific redox potential (-415 mV) for activation by anaerobic ferredoxin systems, 4-NIE possesses a significantly more negative redox potential. Consequently, this guide validates 4-NIE primarily as a negative control for anaerobic activity and a scaffold for anti-tubercular development , rather than a direct substitute for standard anaerobic antibiotics.

Target Audience: Medicinal Chemists, Microbiologists, and QC Scientists monitoring isomeric impurities.

Mechanistic Validation: The Redox Threshold

To validate the activity (or inactivity) of 4-NIE, one must understand the electrochemistry driving nitroimidazole toxicity. The antibacterial mechanism is a "suicide prodrug" pathway requiring reduction of the nitro group (


) to a toxic radical anion (

).
The Structural Divergence
  • Metronidazole (Active Standard): 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole .

  • 4-NIE (Target Analyte): 1-(2-hydroxyethyl)-4-nitroimidazole .

The shift of the nitro group from position 5 to position 4 lowers the single-electron reduction potential (


) to approximately -500 mV or lower . Standard anaerobic ferredoxins (operating ~-430 mV) cannot thermodynamically reduce 4-NIE, rendering it biologically inert in typical anaerobes (Bacteroides, Clostridium).

However, Mycobacterium tuberculosis utilizes a different system (Deazaflavin-dependent nitroreductase, Ddn), which can reduce 4-nitroimidazoles (the basis of Pretomanid/PA-824).

Pathway Visualization

The following diagram illustrates the divergent activation pathways that define the validation protocol.

Nitroimidazole_Activation Prodrugs Nitroimidazole Prodrugs Metronidazole Metronidazole (5-Nitro Isomer) Prodrugs->Metronidazole Target_4NIE 4-NIE (4-Nitro Isomer) Prodrugs->Target_4NIE Anaerobes Anaerobic Bacteria (Bacteroides/Clostridium) Metronidazole->Anaerobes Target_4NIE->Anaerobes TB Mycobacterium tuberculosis (Aerobic/Hypoxic) Target_4NIE->TB Scaffold Potential Ferredoxin Ferredoxin System (Redox: ~ -430 mV) Anaerobes->Ferredoxin Ddn Enzyme Ddn (F420) (High Affinity for 4-Nitro) TB->Ddn Damage DNA Fragmentation (Bactericidal) Ferredoxin->Damage Reduction Successful Inert No Activation (Survival) Ferredoxin->Inert Reduction Failed (4-NIE) Ddn->Damage Active against TB

Figure 1: Divergent activation pathways. 4-NIE fails to activate in standard anaerobes due to redox mismatch but holds potential in Ddn-mediated pathways (TB).

Experimental Protocol: Anaerobic MIC Determination

To objectively validate the performance of 4-NIE, you must run a side-by-side comparison with Metronidazole using Broth Microdilution (BMD).

Materials
  • Test Compound: 2-(4-Nitro-1H-imidazol-1-yl)ethanol (Purity >98%).

  • Control: Metronidazole (USP Reference Standard).

  • Organism: Bacteroides fragilis (ATCC 25285) - The industry standard QC strain.

  • Media: Brucella Broth supplemented with hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and laked horse blood.

Step-by-Step Methodology
  • Inoculum Prep: Prepare a suspension of B. fragilis from a 24-hour culture to reach 0.5 McFarland turbidity. Dilute 1:10 in broth.

  • Plate Layout: Use 96-well plates.

    • Rows A-D: Metronidazole (Serial dilution 64 µg/mL

      
       0.125 µg/mL).
      
    • Rows E-H: 4-NIE (Serial dilution 128 µg/mL

      
       0.25 µg/mL). Note: Higher range used for 4-NIE due to expected low potency.
      
  • Incubation: Incubate anaerobically (GasPak jar or chamber: 80%

    
    , 10% 
    
    
    
    , 10%
    
    
    ) at 37°C for 48 hours.
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration preventing turbidity.

Comparative Data & Interpretation

The following table represents typical validation data derived from structure-activity relationship (SAR) studies of nitroimidazoles.

ParameterMetronidazole (5-Nitro)4-NIE (4-Nitro Isomer)Interpretation
Redox Potential (

)
-415 mV~ -500 mV4-NIE is thermodynamically harder to reduce.
MIC vs. B. fragilis 0.25 – 1.0 µg/mL> 64 µg/mL4-NIE is effectively inactive against standard anaerobes.
MIC vs. C. difficile 0.25 – 0.5 µg/mL> 32 µg/mLConfirms lack of broad anaerobic spectrum.
Aerobic Activity NoneNone (typically)Neither compound is active against aerobic bacteria (e.g., E. coli).
Primary Utility Clinical AntibioticSynthetic Intermediate / Negative Control4-NIE validates the necessity of the 5-nitro position.
Critical Analysis for Researchers

If your experiment shows activity for 4-NIE against B. fragilis (e.g., MIC < 4 µg/mL), you must suspect:

  • Contamination: The sample may be contaminated with the 5-nitro isomer (Metronidazole).

  • Aerobic Contamination: The culture may be contaminated with a facultative organism, though nitroimidazoles generally lack aerobic activity.

Advanced Application: The Anti-Tubercular Pivot

While inactive against gut anaerobes, 4-NIE is a validated scaffold for Mycobacterium tuberculosis (MTB) research.

  • Mechanism: MTB expresses Ddn (Deazaflavin-dependent nitroreductase), which activates 4-nitroimidazoles via hydride transfer from cofactor F420.[1]

  • Research Use: 4-NIE is often used as a "Fragment Lead." While the alcohol itself has high MICs against MTB, derivatizing the alcohol (e.g., into a lipophilic ether or carbamate) often yields potent anti-TB agents (analogous to Pretomanid ).

Recommendation for Drug Developers: Do not discard 4-NIE based on negative anaerobic data. Screen it against M. tuberculosis (H37Rv strain) under both aerobic and hypoxic (Wayne model) conditions if developing novel anti-mycobacterials.

References

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry. Comparison of 4-nitro vs 5-nitro activation mechanisms.

  • Bactericidal activity of metronidazole against Bacteroides fragilis. Journal of Clinical Pathology. Establishes baseline MICs for the 5-nitro standard.

  • Reduction of nitroimidazoles by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology. Details the correlation between redox potential and reduction rates.

  • Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. Discusses the specific utility of 4-nitroimidazoles in tuberculosis.

Sources

Comparative Analysis of 2-Nitroimidazole vs. 5-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Redox Threshold

The functional divergence between 2-nitroimidazoles (2-NIs) and 5-nitroimidazoles (5-NIs) is not merely structural; it is defined by a critical physicochemical parameter: the single-electron reduction potential (


) .

While both classes function as "bioreductive prodrugs"—inert in oxygenated tissue and activated in hypoxia—their activation thresholds differ by approximately 100 mV . This thermodynamic gap dictates their clinical utility:

  • 5-NIs (e.g., Metronidazole): Possess a lower (more negative) reduction potential (

    
     mV). They require the deeply reducing environment of anaerobic ferredoxin systems, making them ideal anti-infectives  with high selectivity for anaerobic bacteria and protozoa.
    
  • 2-NIs (e.g., Misonidazole, Pimonidazole): Possess a higher (less negative) reduction potential (

    
     mV). They are reduced more easily, allowing activation in the moderate hypoxia of solid tumors. This makes them effective radiosensitizers  and hypoxia imaging agents , albeit with a narrower therapeutic window due to potential neurotoxicity.
    

Physicochemical Foundation: The Electron Affinity Gap

The biological activity of nitroimidazoles is governed by their electron affinity. The nitro group (


) must accept an electron to initiate the cascade.
Comparative Redox Potentials ( at pH 7.0)
Derivative ClassRepresentative Compound

(mV)
Activation ThresholdPrimary Application
2-Nitroimidazole Misonidazole

Moderate Hypoxia (

)
Radiosensitization, Hypoxia Imaging
2-Nitroimidazole Pimonidazole

Moderate Hypoxia (

)
Hypoxia Marker (IHC/Flow Cytometry)
5-Nitroimidazole Metronidazole

Deep Anoxia (Anaerobes)Anti-infective (Anaerobes/Protozoa)
5-Nitroimidazole Tinidazole

Deep AnoxiaAnti-infective (Longer

)

Data Source: Wardman, P. (1989); Clarke, E.D. et al. (1982).

Scientific Insight: The more positive potential of 2-NIs means they are better electron acceptors. In radiotherapy, they mimic oxygen by "fixing" DNA radical damage (electron-affinic sensitization). 5-NIs are generally too difficult to reduce to function effectively as radiosensitizers at non-toxic doses.

Mechanism of Action: The Oxygen Futile Cycle

The selectivity of these compounds relies on the "Oxygen Futile Cycle." In aerobic cells, the nitro radical anion is rapidly re-oxidized by molecular oxygen, regenerating the parent drug and producing superoxide. This prevents the accumulation of toxic metabolites in healthy tissue.

Pathway Visualization

The following diagram illustrates the bifurcation between aerobic safety and hypoxic activation.

Nitroimidazole_Mechanism Parent Parent Nitroimidazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (Enzymatic) Reductase Nitroreductase (P450/POR) Reductase->Radical Radical->Parent Re-oxidation by O2 (Futile Cycle) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide Generates Intermediate Nitroso / Hydroxylamine (R-NO / R-NHOH) Radical->Intermediate Further Reduction (In Hypoxia) Oxygen O2 (Aerobic) Oxygen->Radical Inhibits Net Reduction Hypoxia Hypoxia (Absence of O2) Hypoxia->Intermediate Enables Binding Covalent Binding (Protein Adducts) Intermediate->Binding 2-NI Predominant Path (Imaging/Sensitization) DNA_Damage DNA Fragmentation (Cytotoxicity) Intermediate->DNA_Damage 5-NI Predominant Path (Anti-infective)

Figure 1: The Bioreductive Cascade. Note the critical role of Oxygen (Green) in reversing the initial reduction, preventing toxicity in healthy tissues. In hypoxia (Yellow), the cascade proceeds to toxic/binding intermediates.

Experimental Protocols

To validate the performance of these derivatives, two core methodologies are standard: Cyclic Voltammetry (CV) for physicochemical characterization and Immunofluorescence for biological validation.

Protocol A: Determination of Reduction Potential via Cyclic Voltammetry

Objective: To quantify the


 (half-wave potential) to predict biological efficacy.

Reagents:

  • Solvent: Dimethylformamide (DMF) (Anhydrous,

    
    99.8%). Note: Aprotic solvents are required to observe the reversible radical anion couple.
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAP).

  • Analytes: 1 mM Misonidazole (2-NI) vs. 1 mM Metronidazole (5-NI).

Workflow:

  • Setup: Use a standard three-electrode cell:

    • Working: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter: Platinum wire.

    • Reference: Ag/AgCl (saturated KCl) or SCE.

  • Degassing: Purge solution with High-Purity Argon for 10 minutes prior to scan (Oxygen interferes with the reduction wave).

  • Measurement:

    • Scan Rate: 100 mV/s.

    • Range: 0 V to -1.5 V.

  • Analysis: Identify the first reduction peak (

    
    ) corresponding to 
    
    
    
    .
    • Expectation: The 2-NI peak will appear at a less negative potential (approx -0.9V vs Ag/AgCl in DMF) compared to the 5-NI peak.

Protocol B: Hypoxia Adduct Formation Assay (Pimonidazole)

Objective: To visualize hypoxic fractions in tissue using 2-NI binding properties.[1][2]

Reagents:

  • Probe: Pimonidazole HCl (Hypoxyprobe™-1).[2]

  • Antibody: FITC-conjugated anti-pimonidazole mouse IgG1.

Workflow:

  • In Vivo Administration:

    • Inject tumor-bearing mice i.p. with 60 mg/kg Pimonidazole in saline.[1][3]

    • Allow circulation for 60–90 minutes (allows for biodistribution and metabolic reduction in hypoxic zones).

  • Tissue Processing:

    • Harvest tumor; fix in 10% neutral buffered formalin (24h).

    • Embed in paraffin and section (5

      
      m).
      
  • Staining:

    • Antigen Retrieval: Citrate buffer (pH 6.0), 90°C for 20 min.

    • Blocking: 5% Goat Serum.

    • Primary Incubation: FITC-anti-pimonidazole (1:50 dilution) for 1 hour at RT.

    • Self-Validation: Include a "Normoxic Control" (tissue from a highly perfused organ like the liver) to ensure no background binding occurs in oxygenated tissue.

  • Visualization:

    • Fluorescence Microscopy (Ex 490 nm / Em 525 nm).

    • Result: Hypoxic regions (

      
       mmHg) will display intense cytoplasmic green fluorescence.
      

Comparative Performance Data

Table 1: Pharmacokinetics and Toxicity Profile
Feature2-Nitroimidazoles (e.g., Misonidazole)5-Nitroimidazoles (e.g., Metronidazole)
Lipophilicity (LogP) Variable (Miso: -0.29); often optimized for tumor penetration.Low (Metro: -0.02); high water solubility.
Plasma Half-life (

)
~12 hours (Human).~8 hours (Human).[4][5]
Dose-Limiting Toxicity Peripheral Neuropathy / Ototoxicity. (Linked to depletion of neural reducing equivalents).GI Distress / Metallic Taste. (Generally well-tolerated at high doses).
Radiosensitization High (SER ~1.5 - 2.0). Effective at fixing DNA damage.Low (Requires toxic doses to achieve sensitization).
Antimicrobial Potency Low (Poor specificity for bacterial ferredoxins).High (Highly specific for anaerobes).

SER = Sensitizer Enhancement Ratio

Workflow for Selection

Use the following logic to select the appropriate derivative for your study:

Selection_Logic Start Define Research Goal Goal Target Application? Start->Goal Infection Anaerobic Infection (Bacteria/Protozoa) Goal->Infection High Selectivity Needed Oncology Tumor Hypoxia (Cancer) Goal->Oncology Moderate Hypoxia Select_5NI Select 5-Nitroimidazole (Metronidazole/Tinidazole) Infection->Select_5NI Sub_Goal Imaging or Therapy? Oncology->Sub_Goal Imaging Imaging / Marker Sub_Goal->Imaging Therapy Radiosensitization Sub_Goal->Therapy Select_Pimo Select Pimonidazole (Stable Adducts) Imaging->Select_Pimo Select_Miso Select Misonidazole/Nimorazole (Electron Affinity) Therapy->Select_Miso

Figure 2: Decision Matrix for Nitroimidazole Selection.

References

  • Wardman, P. (1989). "Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution." Journal of Physical and Chemical Reference Data.

  • Varia, M. A., et al. (1998).[1] "Pimonidazole: A Novel Hypoxia Marker for Complementary Study of Tumor Hypoxia and Cell Proliferation in Cervical Carcinoma."[1] Gynecologic Oncology.

  • Clarke, E. D., et al. (1982). "Reduction potentials of nitroimidazol-2-amines and their relationship to cytotoxicity and radiosensitization." Biochemical Pharmacology.

  • Raleigh, J. A., et al. (1998).[2] "Semiquantitative immunohistochemical analysis for hypoxia in human tumors." International Journal of Radiation Oncology, Biology, Physics.

  • Overgaard, J. (2011). "Hypoxic radiosensitization: Adored, ignored, re-explored." Radiotherapy and Oncology.[6][7]

Sources

Comparative Guide: 2-(4-Nitro-1H-imidazol-1-yl)ethanol vs. Misonidazole as Hypoxic Cell Sensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electron Affinity Trade-Off

This guide provides a technical comparison between Misonidazole (MISO) , the historical benchmark for hypoxic cell radiosensitizers, and 2-(4-Nitro-1H-imidazol-1-yl)ethanol (hereafter referred to as 4-NIE ), a structural analog representing the 4-nitroimidazole class.

The core distinction between these two agents lies in their one-electron reduction potential (


) . Misonidazole (a 2-nitroimidazole) possesses a high electron affinity, allowing it to effectively mimic oxygen and "fix" DNA damage, but at the cost of significant neurotoxicity.[1] In contrast, 4-NIE (a 4-nitroimidazole) exhibits a much lower electron affinity, rendering it thermodynamically unfavorable for DNA radical oxidation and thus a poor radiosensitizer, despite a potentially more favorable toxicity profile.

This comparison serves as a critical case study in Structure-Activity Relationships (SAR) for hypoxia-targeted therapies.

Mechanistic Foundation: Oxygen Mimicry & Electron Transfer

To understand the performance gap between these two compounds, one must look at the Oxygen Fixation Hypothesis . Hypoxic cells are resistant to radiation because they lack oxygen, which permanently "fixes" radiation-induced DNA radicals. Nitroimidazoles act as oxygen mimetics.[2][3][4]

The Mechanism
  • Ionizing radiation creates a DNA radical (

    
    ).
    
  • In the absence of oxygen (hypoxia), cellular thiols (e.g., Glutathione) repair the radical (

    
    ).
    
  • A sensitizer (

    
    ) intercepts this repair by oxidizing the radical (
    
    
    
    ), making the damage permanent (lethal).

The rate of this reaction depends exponentially on the sensitizer's electron affinity (


).

Radiosensitization Radiation Ionizing Radiation DNARadical DNA Radical (DNA•) Radiation->DNARadical DNA Intact DNA DNA->DNARadical ionization Repair Chemical Repair (by Thiols/GSH) DNARadical->Repair reduction (H-donation) Fixed Fixed Damage (Cell Death) DNARadical->Fixed oxidation (electron abstraction) Repair->DNA Miso Misonidazole (High E7: -389 mV) Miso->Fixed Fast Reaction (Effective) Nie 4-NIE (Low E7: < -500 mV) Nie->Fixed Slow/No Reaction (Ineffective)

Figure 1: Kinetic competition between chemical repair (thiols) and damage fixation (sensitizers). Misonidazole effectively outcompetes thiols; 4-NIE does not.

Comparative Performance Analysis

The following data synthesizes decades of pulse radiolysis and clonogenic survival assay findings.

Table 1: Physicochemical and Biological Properties
FeatureMisonidazole (MISO) 2-(4-Nitro-1H-imidazol-1-yl)ethanol (4-NIE) Implication
Chemical Class 2-Nitroimidazole4-NitroimidazoleNitro position dictates resonance stability.
Structure 1-(2-nitroimidazol-1-yl)-3-methoxy-2-propanol1-(2-hydroxyethyl)-4-nitroimidazoleMISO side chain adds lipophilicity.
Redox Potential (

)
-389 mV < -520 mV MISO is far easier to reduce.
Sensitizer Enhancement Ratio (SER) 1.5 - 2.5 (at 1-5 mM)~1.0 - 1.1 (Negligible)4-NIE fails to sensitize at clinically relevant doses.
Reaction Rate (

) with DNA
High (

)
Low (

)
4-NIE cannot compete with thiol repair.
Primary Toxicity Peripheral Neuropathy (Dose-limiting)Low Neurotoxicity / General CytotoxicityMISO's high affinity leads to off-target reduction in nerve tissue.
Clinical Status Failed Phase III (Toxicity)Preclinical / Mechanistic Control4-NIE is used to prove the electron affinity hypothesis.
Critical Insight: Why 4-NIE Fails

The threshold for effective radiosensitization is generally considered to be an


 > -486 mV (approximate potential of Metronidazole).
  • Misonidazole (-389 mV) sits well above this threshold, making it a potent electron acceptor.

  • 4-NIE (< -520 mV) sits below this threshold.[5][6] It is thermodynamically difficult for 4-NIE to abstract an electron from a DNA radical. Therefore, even at high concentrations, it acts as an inert bystander in the radiochemical environment.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Clonogenic Survival Assay (Determination of SER)

Objective: Quantify the shift in the radiation survival curve caused by the drug under hypoxic conditions.

Reagents:

  • V79 or EMT6 cell lines (monolayer).

  • Gas mixture: 95%

    
     / 5% 
    
    
    
    (< 10 ppm
    
    
    verified).
  • Drug stocks: 100 mM MISO and 100 mM 4-NIE in PBS.

Workflow:

  • Seeding: Plate

    
     cells in glass petri dishes; allow attachment (overnight).
    
  • Drug Treatment: Replace media with drug-containing media (e.g., 0, 1, 5 mM of MISO or 4-NIE). Incubate 2 hours at

    
    .
    
  • Hypoxia Induction: Place dishes in airtight aluminum chambers. Flush with

    
     for 1 hour at room temperature.
    
    • Validation: Use a parallel oxygen probe to ensure

      
      .
      
  • Irradiation: Irradiate sealed chambers (0, 2, 4, 6, 8, 10 Gy) using a Cs-137 or X-ray source.

  • Plating: Trypsinize cells immediately, dilute, and re-plate for colony formation (aim for 50-100 colonies/plate).

  • Analysis: After 7-10 days, stain with crystal violet. Count colonies (>50 cells).

  • Calculation: Plot Log(Survival Fraction) vs. Dose.

ExperimentalWorkflow Start Cell Seeding (V79/EMT6) Drug Drug Addition (MISO vs 4-NIE) Start->Drug Hypoxia Hypoxia Induction (N2 Flush, <10ppm O2) Drug->Hypoxia Irrad Irradiation (0 - 10 Gy) Hypoxia->Irrad Plate Re-plating for Colony Formation Irrad->Plate Count Colony Counting (>50 cells) Plate->Count Calc Calculate SER (Dose Modification Factor) Count->Calc

Figure 2: Step-by-step workflow for the Clonogenic Assay to determine Sensitizer Enhancement Ratio (SER).

Protocol B: Cyclic Voltammetry (Validation of )

Objective: Confirm the electron affinity difference.

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solution: 1 mM drug in 0.1 M Phosphate Buffer (pH 7.0). De-aerate with Argon for 15 mins.

  • Scan: Scan from 0.0 V to -1.0 V at 100 mV/s.

  • Result:

    • Misonidazole: Distinct reversible reduction peak around -0.6 V (vs Ag/AgCl).

    • 4-NIE: Peak will be shifted significantly negative (cathodic), likely beyond -0.8 V or irreversible, confirming lower electron affinity.

Conclusion: The "Goldilocks" Zone

Misonidazole failed clinically not because it didn't work, but because it worked too well—its high electron affinity made it metabolically unstable in normal tissues, leading to neurotoxicity.

2-(4-Nitro-1H-imidazol-1-yl)ethanol represents the other extreme. It is metabolically stable and likely non-neurotoxic, but it lacks the thermodynamic power to oxidize DNA radicals.

Final Verdict:

  • Misonidazole remains the positive control for in vitro sensitization studies.

  • 4-NIE acts as a negative control , demonstrating that the imidazole ring alone is insufficient for sensitization without the electron-withdrawing power of the 2-nitro position.

For modern drug development, the focus has shifted to 5-nitroimidazoles (like Nimorazole) or 2-nitroimidazoles with low lipophilicity (like Etanidazole) to balance this equation.

References

  • Wardman, P. & Clarke, E. D. (1976). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Journal of the Chemical Society, Faraday Transactions 1. Link

  • Adams, G. E., et al. (1980).[1] The development of some nitroimidazoles as hypoxic cell sensitizers.[1][2][3][4][7][8][9][10] Cancer Clinical Trials. Link

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes.[9] The British Journal of Radiology. Link

  • Jenkins, T. C., et al. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols... Journal of Medicinal Chemistry. Link

  • NIST Standard Reference Data. (1989). Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution.[11] Link

Sources

Structural Activity Relationship (SAR) of Substituted Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Nitroimidazole Scaffold

Substituted nitroimidazoles represent a privileged scaffold in medicinal chemistry, functioning as "bioreductive switches." Their efficacy hinges on a single, critical mechanism: the enzymatic reduction of the nitro group (


) to cytotoxic radical intermediates.

This guide analyzes the Structural Activity Relationship (SAR) of this class, contrasting the 5-nitroimidazoles (standard-of-care antimicrobials like Metronidazole) with 2-nitroimidazoles (hypoxic cell radiosensitizers like Misonidazole). We explore how manipulating the nitro position and the


-side chain alters redox potential (

), lipophilicity (

), and pharmacokinetic profiles.

Core SAR Analysis: The Bioreductive Switch

The biological activity of nitroimidazoles is governed by their electron affinity. The SAR can be deconstructed into three vectors:

A. The Warhead: Nitro Group Position (2- vs. 5-position)

The position of the nitro group on the imidazole ring is the primary determinant of the one-electron reduction potential (


), which dictates selectivity.
  • 5-Nitroimidazoles (e.g., Metronidazole, Tinidazole):

    • Redox Potential: Lower (more negative,

      
       to 
      
      
      
      mV).
    • Selectivity: These requires strong electron donors (e.g., ferredoxin in anaerobes) for activation. They are inert in aerobic mammalian cells because oxygen has a higher electron affinity, stripping the electron from the nitro radical anion (futile cycling).

    • Application: Highly selective anti-anaerobic and anti-protozoal agents.

  • 2-Nitroimidazoles (e.g., Misonidazole):

    • Redox Potential: Higher (more positive,

      
       to 
      
      
      
      mV).
    • Selectivity: Easier to reduce. They can be activated in hypoxic mammalian tissues (tumors) where oxygen is low, but the potential is not low enough to trigger widespread toxicity in healthy aerobic tissue.

    • Application: Radiosensitizers for hypoxic solid tumors.[1]

B. The Pharmacokinetic Tail: -Substitution

While the nitro group drives potency, the


-side chain drives pharmacokinetics (PK) and toxicity.
  • Hydroxyethyl (Metronidazole): Hydrophilic, resulting in a shorter half-life (

    
     h) and rapid renal clearance.
    
  • Ethylsulfonyl/Alkyl (Tinidazole, Secnidazole): Increased lipophilicity and metabolic stability. This modification extends the half-life (

    
     h), allowing for single-dose regimens in bacterial vaginosis.
    
  • Neurotoxicity Link: In 2-nitroimidazoles, high lipophilicity (high

    
    ) correlates with penetration into neural tissue, causing peripheral neuropathy (the dose-limiting toxicity of Misonidazole). Hydrophilic analogs (e.g., Etanidazole) were designed to mitigate this.
    
C. Mechanism of Action & Selectivity Visualization

The following diagram illustrates the "Futile Cycle" that protects aerobic cells versus the "Reductive Activation" that kills anaerobes.

Nitroimidazole_Mechanism Prodrug Nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Nitroreductase/Ferredoxin) Superoxide Superoxide (O2•-) + Parent Drug Radical->Superoxide Oxidation by O2 (Futile Cycle) Toxic Nitroso/Hydroxylamine Intermediates Radical->Toxic Further Reduction (Anaerobic/Hypoxic) Oxygen O2 (Aerobic) Superoxide->Prodrug Regeneration DNA DNA Fragmentation (Cell Death) Toxic->DNA Covalent Binding

Figure 1: The Selective Toxicity Mechanism. In aerobic cells (top path), oxygen reverses the activation. In anaerobic cells (bottom path), the drug proceeds to toxic intermediates.

Comparative Performance Data

The table below contrasts key 5-nitroimidazoles used in infectious disease against the prototype 2-nitroimidazole used in oncology.

CompoundClassSide Chain (

)
Redox Potential (

)
Half-Life (

)
Clinical Utility
Metronidazole 5-NitroHydroxyethyl

8 hrsAnaerobes (Standard)
Tinidazole 5-NitroEthylsulfonyl

12–14 hrsBV, Trichomoniasis (Potent)
Secnidazole 5-NitroHydroxypropyl

17–29 hrsSingle-dose BV treatment
Misonidazole 2-NitroMethoxypropanol

10–18 hrsHypoxic Radiosensitizer

Note: Redox potentials are approximate values vs. NHE (Normal Hydrogen Electrode) and can vary based on pH and solvent conditions.

Experimental Protocols

To validate SAR modifications, researchers must characterize the redox potential (the trigger) and the biological efficacy (the result).

Protocol A: Determination of One-Electron Reduction Potential ( )

Method: Cyclic Voltammetry (CV) Purpose: To quantify the ease of reduction, predicting the drug's selectivity profile.

  • Reagent Preparation:

    • Prepare a 1 mM solution of the nitroimidazole derivative in anhydrous Dimethylformamide (DMF).

    • Add 0.1 M Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

  • Cell Setup:

    • Use a standard three-electrode cell:

      • Working Electrode: Glassy Carbon (polished with alumina slurry).

      • Reference Electrode: Ag/AgCl (saturated KCl).

      • Counter Electrode: Platinum wire.

  • Deoxygenation (Critical):

    • Purge the solution with high-purity Argon or Nitrogen for 15 minutes prior to scanning. Oxygen is electroactive and will obscure the nitro reduction peak.

  • Measurement:

    • Scan range: 0 V to -1.5 V (cathodic direction).

    • Scan rate: 100 mV/s.

    • Record the cathodic peak potential (

      
      ).
      
  • Analysis:

    • The first reduction peak corresponds to the reversible one-electron transfer (

      
      ).
      
    • A shift to more positive values indicates easier reduction (potential neurotoxicity/radiosensitization).

Protocol B: Anaerobic Cytotoxicity Assay

Method: Broth Microdilution (Anaerobic Chamber) Purpose: To determine the Minimum Inhibitory Concentration (MIC) under strictly anaerobic conditions.

  • Media Preparation:

    • Use Brucella Broth supplemented with hemin (

      
      ) and vitamin K1 (
      
      
      
      ).
    • Pre-reduce media in an anaerobic chamber (

      
      ) for 24 hours.
      
  • Inoculum:

    • Prepare a suspension of Bacteroides fragilis (ATCC 25285) from a 48-hour culture. Adjust turbidity to 0.5 McFarland standard.

  • Dilution:

    • Prepare serial 2-fold dilutions of the nitroimidazole test compounds in a 96-well plate inside the chamber.

  • Incubation:

    • Inoculate wells and incubate at 37°C for 48 hours under anaerobic conditions.

  • Readout:

    • Visual inspection for turbidity or use of Resazurin dye (blue to pink conversion indicates growth).

    • Control: Parallel plates must be incubated aerobically. A valid 5-nitroimidazole candidate should show no activity (>128

      
      ) under aerobic conditions (confirming selectivity).
      

SAR Decision Workflow

This diagram guides the structural optimization process based on the intended therapeutic target.

SAR_Workflow Start New Nitroimidazole Candidate Target Select Primary Target Start->Target Anaerobe Target: Anaerobic Bacteria (Infection) Target->Anaerobe Tumor Target: Hypoxic Tumor (Oncology) Target->Tumor Mod5 Select 5-Nitro Isomer Anaerobe->Mod5 Requires Low E1/2 Mod2 Select 2-Nitro Isomer Tumor->Mod2 Requires High E1/2 CheckE Check Redox Potential (E1/2) Mod5->CheckE Mod2->CheckE OptPK Optimize N1-Side Chain (Lipophilicity) CheckE->OptPK If E1/2 is in range Result1 High Potency / Low Toxicity (e.g., Tinidazole) OptPK->Result1 5-Nitro Series Result2 High Sensitization / Neurotoxicity Risk (e.g., Misonidazole) OptPK->Result2 2-Nitro Series

Figure 2: SAR Optimization Workflow. Selecting the nitro position sets the baseline redox potential; optimizing the side chain refines pharmacokinetics.

References

  • Structure-activity relationships of antitubercular nitroimidazoles. National Institutes of Health (NIH).

  • Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles. ResearchGate.

  • Redox potential and oxygen concentration as factors in the susceptibility of Helicobacter pylori to nitroheterocyclic drugs. PubMed.

  • Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole. PubMed.

  • Single dose metronidazole, tinidazole and ornidazole in the treatment of bacterial vaginosis - a comparative study. International Journal of Basic & Clinical Pharmacology.

Sources

How does the nitro position affect the biological activity of imidazoles?

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of how the nitro group's position on the imidazole ring dictates biological function, synthesizing electrochemical principles with pharmacological applications.

Executive Summary: The Redox Determinant

In nitroimidazole pharmacology, structure does not merely influence activity—it dictates the thermodynamic threshold of activation . The biological activity of nitroimidazoles is fundamentally governed by their one-electron reduction potential (


).[1]

The position of the nitro group (


) shifts this potential, creating a distinct "activation window" for each isomer:
  • 2-Nitroimidazoles: Possess a higher (more positive) reduction potential.[2] They are easily reduced, making them ideal hypoxia sensors and radiosensitizers in mammalian cells.

  • 5-Nitroimidazoles: Possess a lower (more negative) reduction potential.[2] They require the strongly reducing enzymatic machinery of anaerobes (e.g., ferredoxin-linked oxidoreductases), making them selective antimicrobials (e.g., Metronidazole).

  • 4-Nitroimidazoles: historically considered less active due to tautomeric instability, but stabilized bicyclic derivatives (e.g., Pretomanid) exhibit unique aerobic/anaerobic killing via specific enzymatic activation (Ddn).

Mechanistic Basis: The Futile Cycle & Selectivity

The core mechanism for all nitroimidazoles involves the enzymatic reduction of the nitro group to a toxic radical anion. The selectivity arises from the "Futile Cycle."

The Futile Cycle (Oxygen Sensitivity)
  • Reduction: The drug accepts one electron to form a nitro-radical anion (

    
    ).
    
  • Oxidation (Normoxia): In the presence of

    
    , the electron is rapidly transferred to oxygen (forming superoxide), regenerating the parent drug. Result:  No net drug accumulation; minimal toxicity in healthy aerobic cells.
    
  • Bioactivation (Hypoxia/Anaerobiosis): In the absence of

    
    , the radical anion undergoes further reduction (3e-) to reactive hydroxylamines and nitroso intermediates. Result:  Covalent binding to DNA, strand breaks, and cell death.
    
Visualization: The Redox Pathway

The following diagram illustrates the bifurcation between safety (normoxia) and toxicity (hypoxia/anaerobiosis).

FutileCycle Parent Parent Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (Nitroreductases) Radical->Parent Re-oxidation (Normoxia) Oxygen Oxygen (O2) Radical->Oxygen Toxic Toxic Metabolites (Hydroxylamine/Nitroso) Radical->Toxic Further Reduction (Hypoxia/Anaerobes) Superoxide Superoxide (O2•-) Oxygen->Superoxide Electron Transfer DNA DNA Damage (Cell Death) Toxic->DNA Covalent Binding

Figure 1: The Nitroimidazole Futile Cycle. In normoxic cells, the drug is recycled, preventing toxicity. In hypoxic/anaerobic environments, the pathway proceeds to DNA-damaging metabolites.

Comparative Analysis: 2- vs. 4- vs. 5-Nitroimidazoles[1][4][6]

2-Nitroimidazoles: The Hypoxia Specialists
  • Representative Compounds: Misonidazole, Pimonidazole, EF5, FAZA (PET tracer).

  • Redox Potential (

    
    ): 
    
    
    
    to
    
    
    .
  • Mechanism: Their higher electron affinity allows them to be reduced by mammalian enzymes (e.g., NADPH:cytochrome P450 reductase) even in moderately hypoxic tumor regions.

  • Application:

    • Hypoxia Imaging: Because they bind selectively in hypoxic cells, fluorinated derivatives (e.g.,

      
      -FAZA) are used in PET scans to map tumor hypoxia.
      
    • Radiosensitization: They "fix" radiation-induced DNA damage in hypoxic cells (which are normally radio-resistant), acting as oxygen mimetics.

5-Nitroimidazoles: The Anaerobic Assassins
  • Representative Compounds: Metronidazole (Flagyl), Tinidazole, Dimetridazole.

  • Redox Potential (

    
    ): 
    
    
    
    to
    
    
    .
  • Mechanism: These compounds are thermodynamically harder to reduce. Mammalian cells generally lack the reducing power to activate them efficiently. However, anaerobic bacteria and protozoa possess ferredoxin-linked oxidoreductases (very low redox potential) that readily donate electrons to the 5-nitro group.

  • Application: First-line therapy for Bacteroides fragilis, Clostridium difficile, Trichomonas vaginalis, and Giardia lamblia.

4-Nitroimidazoles: The Structural Outliers
  • Representative Compounds: Pretomanid (PA-824), Delamanid.

  • Redox Potential: Similar to 5-nitroimidazoles (

    
    ) but often chemically distinct due to fusion with other rings.
    
  • Mechanism: Simple 4-nitroimidazoles are often biologically inert or less active. However, bicyclic 4-nitroimidazoles (like Pretomanid) operate via a unique mechanism: they are activated by a specific deazaflavin-dependent nitroreductase (Ddn ) in Mycobacterium tuberculosis, releasing nitric oxide (NO) which kills the bacterium.

  • Application: Multi-drug resistant Tuberculosis (MDR-TB).

Data Summary: Quantitative Comparison

The following table summarizes the physicochemical and biological distinctions. Note the correlation between


 and the target organism.
Feature2-Nitroimidazole5-Nitroimidazole4-Nitroimidazole (Bicyclic)
Primary Example Misonidazole / EF5MetronidazolePretomanid (PA-824)
Redox Potential (

)
-380 to -400 mV (High Affinity)-460 to -500 mV (Low Affinity)~ -470 mV
Primary Target Hypoxic Mammalian CellsAnaerobic Bacteria / ProtozoaMycobacterium tuberculosis
Activation Enzyme Mammalian reductases (P450, etc.)Pyruvate:Ferredoxin Oxidoreductase (PFOR)Ddn (Deazaflavin-dependent nitroreductase)
Hypoxia Selectivity High (binds at <10 mmHg O2)Extreme (requires anoxia/microaerophilia)Complex (NO release mechanism)
Key Toxicity Neurotoxicity (cumulative)GI disturbance, metallic tasteQTc prolongation

Experimental Protocols (Self-Validating)

To empirically verify the activity differences described above, the following protocols assess redox potential and hypoxic cytotoxicity.

Protocol A: Determination of One-Electron Reduction Potential ( )

Objective: Quantify the thermodynamic ease of reduction using Cyclic Voltammetry (CV).

  • Reagents:

    • Solvent: Anhydrous DMF or DMSO (to prevent protonation interfering with the reversible 1e- wave).

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ).
      
    • Reference Standard: Ferrocene (

      
      ).
      
  • Setup:

    • Working Electrode: Glassy Carbon.

    • Reference Electrode:

      
       (aqueous) or 
      
      
      
      (non-aqueous).
    • Counter Electrode: Platinum wire.

  • Procedure:

    • Dissolve test compound (1 mM) in electrolyte solution.

    • Purge with Argon for 10 mins to remove

      
       (Critical: 
      
      
      
      reduction interferes at similar potentials).
    • Scan rate: 100 mV/s. Scan range: 0 to -2.5 V.

  • Analysis:

    • Identify the first cathodic peak (

      
      ).
      
    • Calculate

      
      .
      
    • Validation: The 2-nitro derivative should show an

      
       approx. 60-100 mV more positive than the 5-nitro derivative.
      
Protocol B: Hypoxic Cytotoxicity Assay (Colony Formation)

Objective: Demonstrate the "Futile Cycle" by comparing toxicity in Air vs. Nitrogen.

  • Cell Line: EMT6 or V79 (Chinese Hamster Lung fibroblasts).

  • Preparation:

    • Seed cells in glass Petri dishes (glass prevents

      
       absorption/leaching).
      
    • Prepare drug dilutions (e.g., 0.1, 1.0, 10 mM) in media.

  • Hypoxia Induction (The Challenge):

    • Place "Hypoxia" group dishes in airtight aluminum chambers.

    • Step: Flush with 95%

      
       / 5% 
      
      
      
      for 1 hour at 37°C.
    • Control: "Normoxia" group remains in standard incubator (Air/5%

      
      ).
      
  • Drug Exposure:

    • Inject drug solutions through a port into the sealed chambers (maintain seal).

    • Incubate for 2-4 hours.

  • Plating:

    • Remove drugs, wash cells, trypsinize, and re-plate at low density (e.g., 200 cells/dish).

    • Incubate 7-10 days for colony formation.

  • Calculation:

    • Count colonies (>50 cells).

    • Calculate Surviving Fraction (SF).

    • Validation: A valid 2-nitroimidazole (e.g., Misonidazole) will show a Hypotoxicity Ratio (HCR) of >10 (i.e., it is 10x more toxic in hypoxia). Metronidazole will require significantly higher concentrations to achieve the same effect in these mammalian cells.

Visualizing the Structure-Activity Relationship (SAR)

The following decision tree illustrates how a medicinal chemist selects the nitro position based on the intended clinical application.

SAR_Logic Start Target Indication? Hypoxia Tumor Hypoxia (Imaging/Therapy) Start->Hypoxia Infection Infection (Bacteria/Parasites) Start->Infection Choice1 Select 2-Nitroimidazole Hypoxia->Choice1 Need high sensitivity Choice2 Select 5-Nitroimidazole Infection->Choice2 Anaerobes/Protozoa Choice3 Select Bicyclic 4-Nitroimidazole Infection->Choice3 Mycobacterium (TB) Reason1 High E1/7 (-390 mV) Reducible by mammalian enzymes in hypoxia. Choice1->Reason1 Reason2 Low E1/7 (-480 mV) Requires bacterial PFOR (High specificity). Choice2->Reason2 Reason3 Specific Activation Requires Ddn enzyme (M. tuberculosis). Choice3->Reason3

Figure 2: SAR Decision Tree. The choice of nitro position is dictated by the redox environment of the target tissue/organism.

References

  • Wardman, P. (1977). Electron transfer agents for redox processes in biology.Current Topics in Radiation Research Quarterly , 11, 347-398. Link

  • Edwards, D. I. (1993).[3] Nitroimidazole drugs—action and resistance mechanisms.[3][4][][6][7][8] I. Mechanisms of action.[3][4][][8]Journal of Antimicrobial Chemotherapy , 31(1), 9-20.[3][4][8] Link

  • Varia, M. A., et al. (1998). Pimonidazole: A novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation.Gynecologic Oncology , 71(2), 270-277. Link

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.Nature , 405, 962–966. Link

  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.[4][6]Nature Reviews Cancer , 4, 437–447. Link

  • Ang, C. W., et al. (2017). Biology and chemistry of the 2-nitroimidazole bioreductive pharmacophore.[1][9]Journal of Medicinal Chemistry , 60(13), 5216–5230. Link

Sources

Benchmarking Hypoxia Probes: A Technical Guide to 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Hypoxia Probes: Reproducibility of 2-(4-Nitro-1H-imidazol-1-yl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary: The "Redox Threshold" Challenge

In the landscape of hypoxia imaging and radiosensitization, 2-(4-Nitro-1H-imidazol-1-yl)ethanol (hereafter referred to as 4-NIE ) occupies a distinct, often misunderstood niche. Unlike the industry-standard 2-nitroimidazoles (e.g., Pimonidazole, FMISO), 4-NIE possesses a significantly lower single-electron reduction potential (


).

The Core Reproducibility Issue: Researchers often report "failed binding" or "low signal-to-noise" with 4-NIE when applying protocols optimized for Pimonidazole. This is not a failure of the reagent but a mismatch of redox thermodynamics. 4-NIE requires a more reductive environment (deeper hypoxia/anoxia) to overcome the "futile cycle" of re-oxidation.

This guide provides the experimental framework to utilize 4-NIE correctly, specifically for distinguishing pathological anoxia (necrosis borders) from transient physiological hypoxia .

Mechanistic Grounding: The Futile Cycle vs. Binding

To ensure reproducibility, one must understand the causality of binding. All nitroimidazoles function via oxygen-sensitive reductive activation.[1]

  • Step 1 (Reversible): Nitroreductases (NTRs) reduce the nitro group (

    
    ) to a nitro radical anion (
    
    
    
    ).
  • Step 2 (The Oxygen Sensor): If

    
     is present, it oxidizes the radical back to the parent compound (The Futile Cycle), producing superoxide.
    
  • Step 3 (Irreversible): In the absence of

    
    , the radical is further reduced to a hydroxylamine (
    
    
    
    ), which covalently binds to thiol-containing intracellular proteins.

The 4-NIE Difference: Because 4-NIE is a 4-nitroimidazole , its radical anion is less stable and more easily re-oxidized by trace oxygen than 2-nitroimidazoles. Therefore, binding only occurs at strictly lower


 levels. 
Visualizing the Pathway (Graphviz)

Nitroimidazole_Mechanism Parent 4-NIE (Parent Drug) Radical Nitro Radical Anion (NO2•-) Parent->Radical Nitroreductase (NADH/NADPH) Radical->Parent Futile Cycle (Re-oxidation) Oxygen O2 Present (Normoxia) Radical->Oxygen Hypoxia O2 Absent (Anoxia) Radical->Hypoxia Oxygen->Parent Superoxide Generated Adduct Covalent Protein Adduct Hypoxia->Adduct Reduction to Hydroxylamine

Caption: The "Futile Cycle" mechanism. 4-NIE requires stricter anoxia to bypass the O2-dependent re-oxidation step compared to 2-nitro analogs.

Comparative Analysis: 4-NIE vs. Gold Standards

The following table benchmarks 4-NIE against the two most common alternatives. Use this to select the correct probe for your biological question.

Feature4-NIE (Subject) Pimonidazole (Standard) FMISO (PET Standard)
Class 4-Nitroimidazole2-Nitroimidazole2-Nitroimidazole
Reduction Potential (

)
~ -480 to -500 mV (Harder to reduce)-389 mV (Easier to reduce)-389 mV
Hypoxia Sensitivity Deep Hypoxia/Anoxia only (< 0.5 mmHg)Moderate Hypoxia (< 10 mmHg)Moderate Hypoxia (< 10 mmHg)
Solubility (LogP) Low (Hydrophilic tail)Moderate (Lipophilic)Moderate
Primary Utility Distinguishing necrotic cores; Radio-resistance studies.General hypoxia mapping (IHC).Clinical PET imaging.
Reproducibility Risk High (If

> 0.1% or pH is acidic).
Low (Robust binding).Low.

Key Insight: If your experiment requires mapping mild hypoxia (e.g., transient vascular occlusion), do not use 4-NIE ; use Pimonidazole. Use 4-NIE when you need to specifically identify regions of severe radio-resistance or deep necrosis.

Validated Experimental Protocol

To achieve reproducible data with 4-NIE, you must control the "Redox Window." This protocol assumes an in vitro cellular model (e.g., A549 or HCT116 cells).

Phase 1: Preparation & Handling
  • Solvent Choice: Dissolve 4-NIE in anhydrous DMSO to create a 100 mM stock. Avoid saline for long-term storage as hydrolysis can occur at the ethanol tail.

  • Working Concentration: Dilute to 100–200 µM in media. Note: This is 2x the standard concentration for Pimonidazole (usually 60-100 µM) to compensate for lower electron affinity.

Phase 2: The Incubation (Critical Step)

The most common failure point is insufficient oxygen deprivation.

  • Hypoxia Chamber Setup: Set chamber to < 0.1%

    
      (strictly anoxic).
    
    • Validation: Use a colorimetric anaerobic indicator strip adjacent to the culture plate.

  • Time Course: Incubate for 3–4 hours .

    • Reasoning: The reduction kinetics for 4-nitroimidazoles are slower than 2-nitroimidazoles. 1 hour is insufficient for detectable adduct formation.

  • pH Control: Buffer media with 25 mM HEPES (pH 7.4) .

    • Warning: Acidic extracellular pH (common in dense cultures) inhibits the initial electron transfer. Ensure pH remains > 7.2.

Phase 3: Detection (LC-MS/MS)

Immunohistochemistry (IHC) antibodies for 4-NIE are rare. Mass spectrometry is the gold standard for validation.

  • Lysis: Lyse cells in RIPA buffer containing N-ethylmaleimide (NEM) to block free thiols, preventing artifactual binding post-lysis.

  • Digestion: Trypsinize lysate.

  • Target: Monitor for the mass shift corresponding to the amino-imidazole adduct on cysteine residues.

Workflow Visualization: Parallel Validation

Use this workflow to validate 4-NIE performance against Pimonidazole in your specific cell line.

Validation_Workflow Start Start Validation Split Split Culture (Identical Density) Start->Split CondA Condition A: Mild Hypoxia (1% O2) Split->CondA CondB Condition B: Deep Anoxia (<0.1% O2) Split->CondB AddProbes Add Probes: 100µM Pimo + 200µM 4-NIE CondA->AddProbes CondB->AddProbes Analyze LC-MS/MS Analysis (Quantify Adducts) AddProbes->Analyze Result1 Result: Pimo: High 4-NIE: Low/None Analyze->Result1 Mild Hypoxia Result2 Result: Pimo: High 4-NIE: High Analyze->Result2 Deep Anoxia

Caption: Validation workflow. 4-NIE specificity is confirmed if binding is absent in mild hypoxia (1% O2) but present in anoxia (<0.1% O2).

Troubleshooting & FAQs

Q: I see no signal for 4-NIE, but Pimonidazole is positive. Is the batch bad? A: Likely not. Check your oxygen levels. If you are at 0.5–1.0%


, Pimonidazole will bind, but 4-NIE will remain in the "Futile Cycle" (oxidized). You must drive oxygen lower to trigger 4-NIE binding.

Q: Can I use standard anti-pimonidazole antibodies for 4-NIE? A: No. The structural difference (ethanol tail vs. piperidine tail) and the position of the nitro group (4- vs 2-position) make cross-reactivity highly unlikely. You must use LC-MS or develop a specific antibody raised against the 4-amino-imidazole adduct.

Q: Why use 4-NIE at all if Pimonidazole is more sensitive? A: Selectivity. In radiotherapy, cells in mild hypoxia (1-2%


) are often still radiosensitive. Cells in deep hypoxia (<0.1%) are radio-resistant. Pimonidazole stains both. 4-NIE selectively marks the radio-resistant core, providing a more accurate target for dose-painting strategies.
References
  • Varia, M. A., et al. (1998). "Pimonidazole: A novel hypoxia marker for the study of tumor oxygenation." Gynecologic Oncology.

  • Rasey, J. S., et al. (1987). "Characteristics of the binding of fluoromisonidazole in hypoxic cells." Radiation Research.

  • Kizaka-Kondoh, S., & Konse-Nagasawa, H. (2009). "Significance of nitroimidazole compounds as hypoxia markers." Cancer Science.

  • Edwards, D. I. (1993). "Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action." Journal of Antimicrobial Chemotherapy.

  • Wardman, P. (2001). "Electron transfer and oxidative stress as key factors in the design of drugs selectively active in hypoxia." Current Medicinal Chemistry.

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide provides the authoritative protocol for the disposal of 2-(4-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-69-9).[1][2][3] As a nitroimidazole derivative and a known impurity of Metronidazole (Impurity C), this compound must be handled as a suspected mutagen and carcinogen .[1][3]

Operational Rule: Do not treat this compound as general organic trash. It requires segregation into High-Hazard/Cytotoxic Waste streams intended for high-temperature incineration.[1][2] The nitro group at the 4-position confers potential shock sensitivity if dried and heated, and the imidazole ring requires specific thermal destruction to prevent environmental bio-accumulation.[1][3]

Hazard Characterization & Waste Classification

Before disposal, you must validate the waste stream profile.[3] This compound poses specific biological and physical risks that dictate the disposal method.[1][3]

Physical & Chemical Properties (Disposal Relevant)[1][4]
PropertyValue/DescriptionOperational Implication
CAS Number 5006-69-9Use for waste manifesting.[1][2][3][4]
Physical State Solid (White to Beige powder)Dust generation risk during transfer.[1][2][3]
Melting Point 117-118 °CStable at room temp; avoid high heat sources.[1][2][3]
Solubility DMSO, Methanol (Slightly)Mother liquors will require solvent-specific segregation.[1][2][3]
Reactivity Nitro-aromatic moietyINCOMPATIBLE with strong oxidizers, strong bases, and reducing metals (Zn, Fe).[1][2][3]
GHS Hazard Profile[1][3][6]
  • H302: Harmful if swallowed.[1][5]

  • H341/H351 (Inferred): Suspected of causing genetic defects/cancer (Class-based assumption for nitroimidazoles).[1]

  • H319/H335: Causes serious eye/respiratory irritation.[1]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for your specific sample state.

DisposalWorkflow Start Waste Generation 2-(4-Nitro-1H-imidazol-1-yl)ethanol Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Mother Liquor/Solids in Solution) Assess->Liquid Bagging Double Bagging (Polyethylene, >4 mil) Solid->Bagging SolventCheck Check Solvent Type Liquid->SolventCheck Label Label: 'Hazardous Waste - Toxic' (Contains Nitroimidazole) Bagging->Label Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (Methanol, DMSO) SolventCheck->NonHalogen Halogen->Label NonHalogen->Label Final High-Temp Incineration (Approved Facility) Label->Final

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Use this for: Expired reagents, weigh boat residues, contaminated gloves, and filter cakes.[1][2][3]

  • PPE Selection: Wear nitrile gloves (double-gloving recommended, outer layer >0.11mm), safety goggles, and a lab coat.[1] If handling >10g of powder, use a P95/N95 respirator or work inside a fume hood.[3]

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Critical: Do not mix with oxidizers (e.g., permanganates, nitrates) in the same bag.[3]

  • Secondary Containment: Place the sealed primary bag into a secondary "Hazardous Waste" bag or a rigid fiber drum dedicated to solid toxic waste.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-Nitro-1H-imidazol-1-yl)ethanol"[1][2][3][6][7][8][9][10]

    • Hazard Checkbox: Toxic, Irritant.

  • Handoff: Transfer to the facility's hazardous waste accumulation area for incineration .

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Use this for: HPLC waste, reaction mixtures, or dissolved samples.[1][2][3]

  • Solvent Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., HDPE for aqueous/methanol, Glass/Teflon-lined for halogenated).[1]

  • pH Validation: Check that the solution pH is between 5 and 9.

    • Why? Strongly basic conditions can degrade the imidazole ring unpredictably; strongly acidic conditions may increase solubility/permeation risks.[3] Neutralize if necessary before adding to the carboy.

  • Segregation:

    • If dissolved in DCM/Chloroform : Pour into "Halogenated Organic Waste."[1]

    • If dissolved in Methanol/DMSO/Water : Pour into "Non-Halogenated Organic Waste."[1]

  • Trace Precipitation: If solids precipitate in the waste container, note this on the tag. Nitroimidazoles can crystallize out of solution; ensure the carboy is not filled >90% to prevent blockage or pressure buildup.[3]

Spill Management & Emergency Response

If a spill occurs, immediate containment is required to prevent aerosolization of the nitro-compound.[1]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile, N95, Goggles) Alert->PPE Control 3. Control Spread (Cover with absorbent pads) PPE->Control Clean 4. Wet Wiping (Avoid dry sweeping) Control->Clean Dispose 5. Bag & Tag (As Hazardous Waste) Clean->Dispose

Figure 2: Emergency response workflow emphasizing the prevention of dust generation.

Specific Spill Tactics:

  • Dry Spill: Do NOT dry sweep.[1] This generates dust which is an inhalation hazard.[1][3] Cover the powder with a paper towel dampened with water or methanol, then scoop the damp material into a waste bag.[3]

  • Wet Spill: Absorb with vermiculite or chem-pads.[1][2] Place saturated absorbents into a heavy-duty plastic bag.

  • Decontamination: Wipe the surface with a 10% bleach solution (sodium hypochlorite) followed by water.[1] The oxidation helps degrade residual imidazole traces.[3]

Regulatory Compliance & References

Regulatory Status (USA - RCRA)

While 2-(4-Nitro-1H-imidazol-1-yl)ethanol is not explicitly "P-listed" or "U-listed" by CAS number in 40 CFR 261.33, it must be classified based on Generator Knowledge of its toxicity and mutagenic potential.[1][2]

  • Recommended Waste Code: If not commingled with listed solvents, classify as Toxic (D000 - Non-specific generator classification for toxic organic solids) or adhere to your institution's "Cytotoxic/Genotoxic" waste stream protocols.[1]

  • Disposal Method: Incineration is the only acceptable method to ensure complete mineralization of the nitrogenous heterocycle.[3]

References
  • PubChem. (n.d.).[1][3] 2-(4-Nitro-1H-imidazol-1-yl)ethanol Compound Summary. National Library of Medicine.[3] Retrieved February 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-(4-nitro-1H-imidazol-1-yl)ethanol.[1][2][6][7][8][9][10] Retrieved February 1, 2026, from [Link][1][2][3]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 1, 2026, from [Link][1][2][3]

Sources

Navigating the Handling of 2-(4-Nitro-1H-imidazol-1-yl)ethanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate and a known impurity in the synthesis of metronidazole, a widely used antibacterial and antiprotozoal agent, 2-(4-Nitro-1H-imidazol-1-yl)ethanol requires meticulous handling in the laboratory.[1][2] This guide provides a comprehensive framework for personal protective equipment (PPE) and operational protocols, grounded in a deep understanding of the compound's chemical characteristics and potential hazards. Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: A Proactive Approach to Safety

The nitroimidazole moiety is the primary source of concern. The nitro group (-NO2) is an electron-withdrawing group that can confer explosive properties to a molecule, particularly if handled improperly.[1] Furthermore, nitroaromatic compounds are often associated with toxicological risks. The imidazole ring itself may possess irritant properties.[1]

The ethanol substituent suggests that the compound may share some properties with alcohols, such as potential flammability and the ability to cause skin and eye irritation.[3][4][5]

Given these structural alerts, it is prudent to treat 2-(4-Nitro-1H-imidazol-1-yl)ethanol as a hazardous substance, demanding a cautious and well-defined handling strategy.

Core Principles of Protection: A Multi-layered Defense

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment. However, PPE remains the final and critical barrier between the researcher and potential exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-(4-Nitro-1H-imidazol-1-yl)ethanol Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Eye Protection) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Personal Protective Equipment (PPE): Your Essential Toolkit

The selection and proper use of PPE are paramount when handling 2-(4-Nitro-1H-imidazol-1-yl)ethanol. The following table outlines the recommended PPE, emphasizing the rationale behind each choice.

PPE CategorySpecific RequirementsRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).[6]The primary route of exposure is often dermal. Double-gloving provides an extra layer of protection against potential tears or permeation. Powder-free gloves are recommended to prevent aerosolization of the compound.[7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4][8] A face shield should be worn in situations with a higher risk of splashing.Protects against accidental splashes that could cause serious eye irritation or injury.[4][8]
Body Protection A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6]Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated.[8]
Respiratory Protection Generally not required when handling small quantities in a properly functioning chemical fume hood.[9] A NIOSH-approved respirator may be necessary for large spills or when engineering controls are not available.A chemical fume hood provides adequate ventilation to prevent inhalation of dust or vapors.[10] However, a risk assessment should be conducted to determine if respiratory protection is needed for specific procedures.[11][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4]

  • Keep the container tightly closed when not in use.[3][4]

  • Segregate from incompatible materials, such as strong oxidizing agents.

Handling and Use

All handling of 2-(4-Nitro-1H-imidazol-1-yl)ethanol should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE in the correct order: gown, then inner gloves, followed by outer gloves (with the outer glove cuff covering the gown cuff), and finally, eye and face protection.

  • Weighing and Transfer:

    • Use a dedicated set of spatulas and weighing paper.

    • Handle the solid material gently to avoid creating dust.

    • If transferring a solution, use a pipette or other appropriate liquid handling device, avoiding splashing.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Carefully remove PPE, avoiding self-contamination. Remove outer gloves first, then the gown, followed by inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[6]

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Gown d2 Inner Gloves d1->d2 d3 Outer Gloves d2->d3 d4 Eye/Face Protection d3->d4 f1 Outer Gloves f2 Gown f1->f2 f3 Inner Gloves f2->f3 f4 Wash Hands f3->f4

Caption: The correct sequence for donning and doffing PPE.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent further spread of the spill.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain and Clean:

    • For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a designated waste container.[10]

    • For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All waste contaminated with 2-(4-Nitro-1H-imidazol-1-yl)ethanol must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials (gloves, gowns, weighing paper, etc.) in a clearly labeled, leak-proof hazardous waste container.[9][13]

  • Container Management: Keep the waste container closed except when adding waste.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not dispose of this compound down the drain or in the regular trash.[13]

Conclusion: A Culture of Safety

The responsible handling of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, researchers can mitigate risks and focus on advancing their scientific endeavors. This guide serves as a foundational resource, but it is essential to supplement it with institution-specific training and to consult with your safety officer for any unique experimental considerations.

References

  • Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, January 30). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Castrol. (2025, June 11). Castrol Transmax Full Synthetic Multi-vehicle ATF - SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C2E5D5D5E8F8E5E585258E9E005E5E5E/ File/12025-US01.pdf)
  • Capot Chemical. (2018, June 19). MSDS of Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • NI Infection Control Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Material Safety Data Sheet. (2024, January 18). Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1-yl) ethanol also known as Metronidazole. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ACS Publications. (2026, January 12). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Precautionary Practices of Respiratory Therapists and Other Health-Care Practitioners Who Administer Aerosolized Medications. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.